Trinexapac
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWZNDCNBOKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559517, DTXSID501019900 | |
| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinexapac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104273-73-6, 143294-89-7 | |
| Record name | Trinexapac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinexapac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinexapac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRINEXAPAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trinexapac-ethyl in Gibberellin Biosynthesis
Abstract
Trinexapac-ethyl is a widely utilized plant growth regulator (PGR) renowned for its ability to modulate plant architecture, primarily by reducing stem elongation.[1][2] Its efficacy is rooted in a highly specific biochemical interaction within the gibberellin (GA) biosynthesis pathway. This technical guide provides a comprehensive exploration of the molecular mechanism by which this compound-ethyl exerts its effects. We will dissect the late stages of the gibberellin biosynthesis pathway, elucidate the role of this compound-ethyl as a competitive inhibitor, and detail the resulting physiological consequences. This document is intended for researchers, scientists, and professionals in drug development and agriculture who require a deep, mechanistic understanding of this potent growth regulator.
The Central Role of Gibberellins in Plant Development
Gibberellins (GAs) are a class of diterpenoid phytohormones that are fundamental regulators of numerous developmental processes throughout the lifecycle of a plant.[3] While they influence seed germination, flowering, and fruit development, their most prominent role is the promotion of cell elongation, particularly in stems and leaves.[3][4][5] The biosynthesis of GAs is a complex, multi-stage process occurring in different cellular compartments, culminating in the production of biologically active forms that signal for growth.[6][7] The precise regulation of GA levels is critical; an excess leads to spindly, weak growth, while a deficiency results in dwarfism. It is this delicate balance that plant growth regulators like this compound-ethyl are designed to manipulate.
The Gibberellin Biosynthesis Pathway: A Focus on the Late Stages
The synthesis of active GAs from their precursor, geranylgeranyl diphosphate (GGDP), occurs in three distinct stages and locations within the plant cell:[6]
-
Plastid: GGDP is converted to ent-kaurene through the action of two terpene synthases, CPS and KS.[3][6]
-
Endoplasmic Reticulum: Microsomal cytochrome P450 monooxygenases oxidize ent-kaurene to form GA12, the first gibberellin in the pathway.[6]
-
Cytosol: GA12 is converted into a multitude of other GAs, including the biologically active forms, through the action of soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs).[6][7]
The mechanism of this compound-ethyl is specifically concerned with this final, cytosolic stage. In this phase, a series of oxidative steps are catalyzed by two key classes of 2-ODD enzymes: GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[8][9] A critical, rate-limiting step in the production of growth-active gibberellin is the conversion of the immediate precursor, GA20 (which has low biological activity), into the highly active GA1. This conversion is catalyzed by the enzyme GA 3-oxidase (GA3ox), also known as GA 3β-hydroxylase.[5][8][10][11]
The Molecular Mechanism of this compound-ethyl Inhibition
This compound-ethyl itself is a pro-agent. After being absorbed by the plant, primarily through the foliage, it is translocated and rapidly hydrolyzed to its biologically active form, This compound acid .[5][12] The core of its inhibitory action lies in its structural similarity to a key molecule required for enzyme function.
Competitive Inhibition of GA 3-oxidase
The enzymes in the late stages of GA biosynthesis, including the target GA3ox, are 2-oxoglutarate-dependent dioxygenases (2-ODDs).[13][14][15] These enzymes require 2-oxoglutarate as a co-substrate to perform their catalytic function.[14][16] this compound acid is a structural mimic of 2-oxoglutarate.[5][17][18][19]
Due to this structural analogy, this compound acid competitively binds to the 2-oxoglutarate binding site on the GA3ox enzyme.[5] This binding event is non-productive; it blocks the natural co-substrate, 2-oxoglutarate, from accessing the active site, thereby halting the enzyme's catalytic activity. The direct consequence is the potent and specific inhibition of the 3β-hydroxylation of GA20 into GA1.[5][17][18] This leads to a systemic deficiency in the growth-promoting GA1 and a corresponding accumulation of its inactive precursor, GA20.[20]
Physiological Consequences of GA Inhibition
The biochemical blockade of GA1 production translates directly into observable, macroscopic effects on the plant's phenotype.
-
Reduced Cell Elongation: With diminished levels of active GA1, the primary signal for cell elongation is suppressed. This results in shorter, more compact internodes and a significant reduction in overall plant height.[1][4][21]
-
Improved Plant Structure: The reduction in vertical growth often leads to thicker, stronger stems.[4] In cereal crops, this is a highly desirable trait as it drastically reduces the incidence of lodging (bending of stems), thereby securing crop yield and improving harvestability.[1][2]
-
Enhanced Turf Quality: In turfgrass management, the same principle applies. Slower vertical growth reduces the frequency of mowing.[1][22] The plant's energy is redirected towards lateral growth and root development, resulting in a denser, more robust, and aesthetically pleasing turf with improved resilience to environmental stresses like heat and drought.[4][21]
Experimental Validation Protocol
To validate the mechanism of action of this compound-ethyl, a robust experimental design is essential. The following protocol outlines a self-validating system to quantify the compound's effects on both plant phenotype and the target biochemical pathway.
Objective
To quantify the dose-dependent effect of this compound-ethyl on stem elongation and the endogenous levels of GA20 and GA1 in spring barley (Hordeum vulgare).
Experimental Workflow
Step-by-Step Methodology
-
Plant Growth: Germinate and grow spring barley seeds in pots under controlled greenhouse conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).
-
Treatment Application: At the 4-leaf stage, apply this compound-ethyl via a calibrated foliar spray at rates of 0 (control), 50, 100, and 200 g active ingredient per hectare. Include a surfactant to ensure adequate leaf coverage. Use a minimum of 10 replicate plants per treatment group.
-
Phenotypic Data Collection: Measure the height of each plant from the soil surface to the tip of the youngest fully expanded leaf at 7, 14, and 21 days post-application.
-
Tissue Harvest: At 21 days post-application, harvest the top 5 cm of the apical shoot from each plant. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C to halt metabolic activity.
-
Hormone Extraction and Quantification: Perform gibberellin extraction from the harvested tissue using established protocols, often involving homogenization in a buffered solvent followed by solid-phase extraction (SPE) for purification.[23] Analyze the purified extracts using a highly sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the absolute concentrations of GA1 and GA20.[24][25]
Expected Quantitative Data
The results are expected to show a clear dose-response relationship, validating the proposed mechanism of action.
| Treatment Group (this compound-ethyl) | Average Plant Height Reduction (%) (21 Days Post-Application) | Endogenous GA1 Level (ng/g fresh weight) | Endogenous GA20 Level (ng/g fresh weight) |
| 0 g/ha (Control) | 0% | ~ 2.5 | ~ 5.0 |
| 50 g/ha | ~ 15% | ~ 1.5 | ~ 8.0 |
| 100 g/ha | ~ 30% | ~ 0.8 | ~ 12.5 |
| 200 g/ha | ~ 45% | ~ 0.3 | ~ 18.0 |
Conclusion
The mechanism of action of this compound-ethyl is a clear and well-documented example of targeted enzyme inhibition in plant physiology. By acting as a structural mimic of 2-oxoglutarate, its active form, this compound acid, competitively inhibits GA 3-oxidase, the enzyme responsible for the final activation step in the gibberellin biosynthesis pathway. This targeted disruption leads to a decrease in growth-promoting GA1, resulting in reduced stem elongation. This precise, predictable mechanism allows for the effective management of plant architecture, making this compound-ethyl an invaluable tool in modern agriculture and turfgrass management.
References
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Trethewey, J. A., Rolston, M. P., McCloy, B. L., & Chynoweth, R. J. (2016). The plant growth regulator, this compound-ethyl, increases seed yield in annual ryegrass (Lolium multiflorum Lam.). New Zealand Journal of Agricultural Research, 59(4), 365-376. [Link]
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Flores-Vallejo, V., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 573-583. [Link]
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Budzianowski, G., et al. (2017). Influence of CCC and this compound-ethyl on the expression of genes involved in gibberellic biosynthesis and metabolism pathway in isogenic line with Rht12 dwarfing gene. Acta Scientiarum Polonorum Hortorum Cultus, 16(4), 141-151. [Link]
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de Souza, T. L., et al. (2022). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Horticulturae, 8(9), 834. [Link]
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Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25534. [Link]
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Plant Physiology. (2021, July 19). L15: Gibberellins–Regulators of Plant Height [Video]. YouTube. [Link]
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Budzianowski, G., et al. (2017). INFLUENCE OF CCC AND this compound-ETHYL ON THE EXPRESSION OF GENES INVOLVED IN GIBBERELLIC BIOSYNTHESIS AND METABOLISM PATHWAY IN ISOGENIC LINE WITH Rht12 DWARFING GENE. Acta Scientiarum Polonorum Hortorum Cultus, 16(4). [Link]
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Heidari, H., & Minaei, S. (2018). Effect of this compound-Ethyl Growth Inhibitor and Drought Stress on Some Morpho-Physiological Traits of Wheatgrass (Agropyron cristatum L.). Rostaniha, 19(1), 1-12. [Link]
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Matysiak, K., & Kaczmarek, S. (2017). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Journal of Plant Protection Research, 57(1), 36-42. [Link]
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Pricinotto, L. F., et al. (2015). This compound-ethyl in the vegetative and reproductive performance of corn. African Journal of Agricultural Research, 10(14), 1735-1742. [Link]
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Ferreira, E. A., et al. (2012). Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species. Planta Daninha, 30(1), 159-166. [Link]
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Rademacher, W. (2000). Prohexadione-Ca and this compound-ethyl: Similarities in Structure but Differences in Biological Action. In International Symposium on Plant Bioregulators in Fruit Production, (Vol. 527, pp. 63-68). [Link]
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de Souza, T. L., et al. (2022). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Horticulturae, 8(9), 834. [Link]
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Rademacher, W. (2014). Prohexadione-Ca and this compound-ethyl: Similarities in structure but differences in biological action. Acta Horticulturae, (1042), 33-41. [Link]
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Martin, D. N., Proebsting, W. M., & Hedden, P. (1999). Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea. The Plant Cell, 11(10), 1907-1919. [Link]
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Rademacher, W. (2014). PROHEXADIONE-CA AND this compound-ETHYL: SIMILARITIES IN STRUCTURE BUT DIFFERENCES IN BIOLOGICAL ACTION. Acta Horticulturae, (1042), 33-41. [Link]
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Trinexapac-ethyl: A Comprehensive Technical Guide to its Physicochemical Properties and Stability
Introduction
Trinexapac-ethyl, chemically known as ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate, is a potent plant growth regulator belonging to the cyclohexanecarboxylate class.[1][2][3] It is widely utilized in agriculture and turf management to modulate plant growth by inhibiting the biosynthesis of gibberellins, which are key hormones responsible for cell elongation.[3][4][5][6] This mode of action leads to shorter, more robust stems, which can prevent lodging in cereal crops and reduce the frequency of mowing in turfgrass.[3][4][7] This technical guide provides an in-depth analysis of the physicochemical properties and stability of this compound-ethyl, offering valuable insights for researchers, scientists, and professionals in the field of drug development and crop science.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound-ethyl is fundamental to its formulation, application, and environmental fate. The technical grade active ingredient typically appears as a white to reddish-brown solid or solidified melt with a weak odor.[1][8]
Core Physicochemical Data
The key physicochemical parameters of this compound-ethyl are summarized in the table below, providing a quantitative basis for its behavior in various matrices.
| Property | Value | Source(s) |
| Molecular Formula | C13H16O5 | [2][9] |
| Molecular Weight | 252.26 g/mol | [2][9] |
| Melting Point | 36°C | [2][10][11] |
| Boiling Point | ~355.44°C (rough estimate) | [12] |
| Vapor Pressure | 1.6 x 10⁻³ Pa to 2.16 x 10⁻³ Pa at 20-25°C | [1][2][8] |
| Density | ~1.215 - 1.3 g/cm³ | [11][13] |
| pKa | 4.7 | [10] |
| Flash Point | 133°C | [2][11] |
| Auto-ignition Temperature | 355°C | [11][14] |
Solubility Profile
The solubility of this compound-ethyl is a critical factor influencing its formulation and bioavailability. It exhibits pH-dependent solubility in aqueous solutions and is readily soluble in several organic solvents.
| Solvent | Solubility at 25°C | Source(s) |
| Water (pH 3.5) | 1.1 g/L | [1][15] |
| Water (pH 4.9) | 2.8 g/L | [1][15] |
| Water (pH 5.5) | 10.2 g/L | [1][13][15] |
| Water (pH 8.2) | 21.1 g/L | [1][13][15] |
| Acetone | >500 g/L | [1][15] |
| Dichloromethane | >500 g/L | [1] |
| Ethyl Acetate | >500 g/L | [1] |
| Methanol | >500 g/L | [1] |
| Toluene | >500 g/L | [1][2] |
| n-Octanol | 420 g/L | [1] |
| Hexane | 45 g/L | [1][15] |
Partition Coefficient
The octanol-water partition coefficient (Log P or Log Kow) provides insight into the lipophilicity of a compound and its potential for bioaccumulation. For this compound-ethyl, the Log P is pH-dependent. At a pH of 5.3, the log Kow value is 2.44.[13] Other sources indicate a Log P of -0.29 at pH 7 and 2.1 at pH 3.[8][10] This variability underscores the importance of considering environmental pH when assessing its partitioning behavior. The relatively low octanol-water partition coefficient suggests a low potential for bioaccumulation in fatty tissues.[16]
Stability Profile
The stability of this compound-ethyl under various environmental conditions dictates its persistence, efficacy, and potential for degradation into other compounds. The primary degradation pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, this compound.[13][16]
Hydrolytic Stability
Hydrolysis is a key degradation pathway for this compound-ethyl, particularly under basic conditions.
-
Acidic and Neutral Conditions: this compound-ethyl is stable to hydrolysis in acidic and neutral environments.[13]
-
Basic Conditions: Under alkaline conditions (pH 9), this compound-ethyl hydrolyzes with a half-life of approximately 8.1 days.[13] This ester hydrolysis is a critical transformation, leading to the formation of the active metabolite, this compound acid.[16]
Caption: Hydrolytic degradation of this compound-ethyl to this compound acid under basic conditions.
Photolytic Stability
Photodegradation can also contribute to the breakdown of this compound-ethyl.
-
Aqueous Photolysis: In aqueous environments, phototransformation is a significant degradation pathway, with a reported half-life of about 18 days.[13] Major transformation products include 3-ethoxycarbonyl-pentanedioic acid (CGA300405) and other compounds.
-
Soil Photolysis: In contrast, photodegradation on soil surfaces is not considered a major dissipation route.[13]
Caption: Aqueous photolysis of this compound-ethyl leading to various degradation products.
Thermal Stability
This compound-ethyl exhibits good thermal stability under normal storage conditions. However, at elevated temperatures, degradation can occur. Information from safety data suggests it is stable at ambient temperatures.[15] High-temperature hydrolysis studies have shown that this compound-ethyl itself is relatively stable, while its metabolite, this compound acid, can undergo limited degradation under simulated pasteurization, boiling, and sterilization conditions.[16]
Microbial Degradation
Biodegradation is a primary route of dissipation for this compound-ethyl in the environment.
-
Aerobic Soil Metabolism: In aerobic soil environments, this compound-ethyl is rapidly degraded, with half-lives ranging from a few hours to a few days.[13][17] Soil microorganisms play a crucial role in this process, accelerating the conversion of this compound-ethyl to this compound acid.[18]
-
Anaerobic Soil Metabolism: Biodegradation is slower under anaerobic conditions.[13]
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of stability data, self-validating experimental protocols are essential. Below are detailed methodologies for assessing the key stability aspects of this compound-ethyl.
Protocol 1: Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of this compound-ethyl at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 according to standard laboratory procedures (e.g., using citrate, phosphate, and borate buffers).
-
Sample Preparation: Prepare a stock solution of this compound-ethyl in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration of approximately 1-10 µg/mL, ensuring the organic solvent concentration is minimal (<1%).
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) in sealed, sterile containers.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each solution.
-
Analysis: Analyze the samples for the concentration of this compound-ethyl and its primary degradant, this compound acid, using a validated analytical method such as HPLC-MS/MS.[16][19]
-
Data Analysis: Plot the natural logarithm of the this compound-ethyl concentration versus time to determine the first-order rate constant and calculate the half-life (DT50) at each pH.
Caption: Experimental workflow for determining the hydrolytic stability of this compound-ethyl.
Protocol 2: Aqueous Photolysis Study
Objective: To evaluate the degradation of this compound-ethyl in an aqueous solution upon exposure to a light source simulating sunlight.
Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of this compound-ethyl.
-
Irradiation: Place the solution in quartz tubes and expose it to a controlled light source (e.g., a xenon arc lamp) that simulates the spectrum of natural sunlight.
-
Dark Control: Simultaneously, incubate identical samples in the dark at the same temperature to serve as controls for non-photolytic degradation.
-
Sampling: At specified time points, collect samples from both the irradiated and dark control groups.
-
Analysis: Quantify the concentration of this compound-ethyl and identify major photoproducts using LC-MS/MS or a similar high-resolution analytical technique.
-
Data Evaluation: Compare the degradation rates in the irradiated and dark control samples to determine the photolytic half-life.
Analytical Methodologies
The accurate quantification of this compound-ethyl and its metabolites is crucial for stability studies and residue analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique.[16][19][20] These methods offer high sensitivity and selectivity, with validated limits of quantification (LOQ) typically in the low parts-per-billion (ppb) or µg/L range for water samples and parts-per-million (ppm) or mg/kg range for crop and animal matrices.[16][19][21]
Conclusion
This compound-ethyl is a well-characterized plant growth regulator with a defined set of physicochemical properties that govern its behavior and stability. Its efficacy is intrinsically linked to its conversion to the active metabolite, this compound acid, a process influenced by environmental factors such as pH and microbial activity. While stable under acidic and neutral conditions, it undergoes hydrolysis in alkaline media and is susceptible to aqueous photolysis. A comprehensive understanding of these properties and degradation pathways is paramount for the development of stable formulations, the prediction of its environmental fate, and the establishment of safe and effective use patterns in agricultural and turf management applications.
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An In-depth Technical Guide to the Early Physiological Research of Trinexapac-ethyl on Turfgrass
Introduction: The Quest for Managed Growth in Turfgrass Science
The meticulous management of turfgrass systems, from golf courses to athletic fields, has long sought to balance aesthetic quality with functional resilience. A significant challenge in this endeavor is the regulation of vegetative growth, which directly impacts maintenance inputs such as mowing frequency. The advent of plant growth regulators (PGRs) marked a paradigm shift in turfgrass management. Among the most influential of these is trinexapac-ethyl (TE), a synthetic growth regulator belonging to the cyclohexanedione chemical class.[1] Early research into its physiological effects revealed a nuanced and multifaceted impact on turfgrass, extending far beyond simple growth suppression. This guide provides a technical deep-dive into the foundational research that elucidated the core mechanisms and physiological consequences of this compound-ethyl application on turfgrass, offering insights for researchers and professionals in plant science and turf management.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound-ethyl's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[2] Gibberellins are a class of plant hormones crucial for cell elongation. TE itself is a pro-agent; it is absorbed through the foliage and hydrolyzed within the plant to its active form, this compound acid.[3]
This compound acid is a structural mimic of 2-oxoglutarate, a necessary co-substrate for dioxygenase enzymes that catalyze the final steps of GA biosynthesis. By competitively binding to these enzymes, this compound acid blocks their activity. The most critical inhibited reaction is the 3β-hydroxylation of GA20 to the biologically active GA1, a potent stimulator of cell elongation.[1] This blockage leads to an accumulation of the inactive precursor, GA20, and a depletion of the active GA1.[1] Research has confirmed this mechanism, showing that applications of this compound-ethyl on Poa pratensis (Kentucky bluegrass) led to a 47% reduction in GA1 concentration and a 146% increase in GA20.[1]
This targeted inhibition of cell elongation, rather than cell division, is a key characteristic of TE and other Class A PGRs.[4] This distinction is crucial for understanding the subsequent morphological and physiological changes observed in treated turfgrass.
Caption: Inhibition of GA1 synthesis by this compound-ethyl.
Primary Physiological Effects on Turfgrass
The targeted reduction of GA1 initiates a cascade of physiological responses in turfgrass, many of which were meticulously documented in early research.
Shoot Growth Regulation and Canopy Dynamics
The most immediate and visually apparent effect of this compound-ethyl is the reduction of vertical shoot growth.[5] By inhibiting cell elongation, TE leads to shorter leaf blades and reduced internode length, resulting in a more compact and dense turf canopy.[2][4] This directly translates to a significant reduction in mowing frequency, a primary objective for turf managers.[6] Early studies consistently demonstrated a suppression of turfgrass growth for up to three to four weeks post-application.[1][6]
Beyond simply slowing growth, this alteration in morphology often leads to an improvement in turf quality. The increased density of smaller cells can result in a darker green color, partly due to a higher concentration of chlorophyll per unit leaf area.[5][7]
Root System Development
A significant area of early investigation was the effect of TE on the allocation of resources between shoots and roots. The "growth regulation" effect on the shoots was hypothesized to redirect carbohydrates and other resources to the root system. While some studies have shown an increase in root growth following TE application[8], other research has indicated no significant increase in root tissue weight or total nonstructural carbohydrate (TNC) content in roots when measured several weeks after application.[9] This suggests that the impact on root development may be influenced by factors such as the timing of application, turfgrass species, and environmental conditions.
Metabolic Shift: Nonstructural Carbohydrates
The inhibition of shoot growth by this compound-ethyl has a profound effect on the plant's carbohydrate metabolism. With reduced demand for carbohydrates for vertical growth, nonstructural carbohydrates (NSCs), such as sugars and fructans, can accumulate in plant tissues.[10][11] These NSCs serve as vital energy reserves for the plant, supporting metabolic processes, regrowth, and stress tolerance.[10]
Early research explored this phenomenon, with some studies demonstrating an increase in total soluble carbohydrates in turfgrasses following TE applications.[11] This accumulation is thought to be a key factor in the enhanced stress tolerance observed in TE-treated turf. However, it is important to note that the effect on NSC levels can be variable and may depend on the specific turfgrass species, environmental conditions, and management practices.[9][12]
Enhanced Stress Tolerance
A pivotal discovery in early TE research was its ability to enhance turfgrass tolerance to various environmental stresses. The physiological changes induced by TE, including altered morphology and increased carbohydrate reserves, contribute to this improved resilience.
-
Drought Tolerance: Numerous studies have reported improved drought tolerance in TE-treated turfgrass.[13][14] This is attributed to several factors, including a reduction in water use due to decreased leaf area and a potential for enhanced osmotic adjustment, allowing the plant to maintain turgor under water-deficit conditions.[13][15]
-
Shade Tolerance: The compact growth habit and potentially higher chlorophyll concentration induced by TE can improve turfgrass performance in shaded environments.[8]
-
Other Stresses: Early research also indicated that TE application could improve tolerance to other stresses such as salinity and traffic.[16][17]
Early Methodologies for Assessing this compound-ethyl's Effects
The foundational understanding of TE's physiological effects was built upon a suite of established and emerging experimental protocols in turfgrass science.
Quantifying Growth and Canopy Characteristics
A fundamental aspect of early research was the precise measurement of growth suppression and changes in canopy density.
Table 1: Key Methodologies for Growth and Canopy Assessment
| Parameter | Methodology | Description |
| Clipping Yield | Gravimetric or Volumetric Measurement | Turfgrass clippings are collected from a defined area after mowing, dried to a constant weight (gravimetric), or their volume is measured.[18][19][20] This provides a direct measure of vertical growth. |
| Canopy Height | Prism Gauge or Ruler | Direct measurement of the turfgrass canopy height to assess the reduction in vertical growth.[7] |
| Turfgrass Quality | Visual Rating | A standardized visual assessment on a scale (e.g., 1-9) that considers color, density, and uniformity.[7][21] |
| Turfgrass Color | Spectrophotometry / Colorimetry | A portable spectrophotometer is used to measure the spectral reflectance of the turf canopy, providing objective data on color.[21][22] |
Experimental Protocol: Measuring Clipping Yield
-
Plot Definition: Establish replicated plots of a defined area (e.g., 1m x 1m).
-
Mowing: Mow the plots at a consistent height and frequency.
-
Collection: Collect all clippings from each plot.
-
Measurement:
-
Data Normalization: Express clipping yield per unit area (e.g., g/m² or ml/m²).[23]
Caption: Workflow for measuring turfgrass clipping yield.
Assessing Physiological and Metabolic Changes
To delve deeper into the mechanisms of TE's effects, researchers employed various analytical techniques.
Table 2: Methodologies for Physiological and Metabolic Analysis
| Parameter | Methodology | Description |
| Chlorophyll Content | Solvent Extraction and Spectrophotometry | Chlorophyll is extracted from leaf tissue using a solvent (e.g., methanol or acetone). The absorbance of the extract is measured at specific wavelengths using a spectrophotometer to quantify chlorophyll a and b.[18] Alternatively, a handheld SPAD meter can provide a rapid, non-destructive estimation.[25] |
| Nonstructural Carbohydrates (NSCs) | Enzymatic Assays / HPLC | NSCs are extracted from dried, ground plant tissue. Specific enzymes are used to break down complex carbohydrates into simple sugars, which are then quantified.[26][27] High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification. |
| Hormone Analysis (Gibberellins) | Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) | These highly sensitive techniques are used to separate, identify, and quantify specific gibberellins in plant tissue extracts, allowing for direct measurement of the impact of TE on the GA biosynthesis pathway. |
Experimental Protocol: Chlorophyll Content Analysis (Solvent Extraction)
-
Sample Collection: Collect a known weight of fresh turfgrass leaf tissue.
-
Homogenization: Grind the leaf tissue in a known volume of solvent (e.g., 80% acetone or methanol) until the tissue is pale.
-
Extraction: Centrifuge the homogenate to pellet the solid debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at specific wavelengths (e.g., 663 nm and 645 nm for chlorophyll a and b in acetone).
-
Calculation: Use established equations to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.
Conclusion: Foundational Insights and Future Directions
Early research on the physiological effects of this compound-ethyl on turfgrass laid a robust foundation for its widespread adoption in turf management. These pioneering studies moved beyond the simple observation of growth suppression to elucidate the core mechanism of gibberellin biosynthesis inhibition and its subsequent impacts on canopy structure, carbohydrate metabolism, and stress tolerance. The methodologies developed and refined during this period continue to be relevant in contemporary turfgrass science. The initial findings that TE could enhance turfgrass resilience to environmental stresses have spurred ongoing research into its role in integrated pest management and its potential to mitigate the impacts of climate change on turfgrass systems. This early body of work stands as a testament to the power of fundamental physiological research in developing innovative and sustainable management practices.
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Souza, G. D., et al. (2009). Growth inhibitors in turfgrass. SciELO. [Link]
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Pannacci, E., et al. (2017). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. ResearchGate. [Link]
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Agwa, M. H., et al. (2021). Leaf physiological and water soluble carbohydrate content responses to this compound-ethyl application of sports turf grasses exposed to water stress. Asian Plant Research Journal. [Link]
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Agwa, M. H., et al. (2021). Leaf physiological and water soluble carbohydrate content responses to this compound-ethyl application of sports turf grasses exposed to water stress. Journal of Applied Life Sciences International. [Link]
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Undersander, D., et al. (2003). Nonstructural Carbohydrates in Cool-season Grasses. University of Wisconsin-Extension. [Link]
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Spak, D. R., et al. (1998). This compound-ethyl Does Not Increase Total Nonstructural Carbohydrate Content in Leaves, Crowns, and Roots of Tall Fescue. HortScience. [Link]
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Bian, S., et al. (2009). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment in. Journal of the American Society for Horticultural Science. [Link]
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Czeluscinski, W., et al. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research. [Link]
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Jiang, H., et al. (2016). Effects of this compound-ethyl on Kentucky Bluegrass in the Columbia Basin of Oregon. Oregon State University. [Link]
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Steinke, K., & Stier, J. C. (2004). Influence of this compound-ethyl on cold tolerance and nonstructural carbohydrates of shaded supina bluegrass. Crop Science. [Link]
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Jensen, K. B., et al. (2014). Seasonal Trends in Nonstructural Carbohydrates in Cool- and Warm-season Grasses. Crop Science. [Link]
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Hatai, K. (1975). Non-Structural Carbohydrates in Orchard Grass. Journal of Japanese Society of Grassland Science. [Link]
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Mohammadi, A., et al. (2017). Effect of this compound-Ethyl on the Quality and Physiological Constituents of Perennial Ryegrass (Lolium perenne L.) in the Salinity Conditions. Journal of Plant Productions. [Link]
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Journal APRJ. View of Leaf Physiological and Water Soluble Carbohydrate Content Responses to this compound-ethyl Application of Sports Turf Grasses Exposed to Water Stress. [Link]
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Huddleston, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. ScholarWorks@UARK. [Link]
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Williams, C. F. (2012). EVALUATING NONSTRUCTURAL CARBOHYDRATE VARIATION OF COOL-SEASON GRASSES BASED ON GENOTYPE, MANAGEMENT AND ENVIRONMENT. UKnowledge. [Link]
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Arghavani, M., et al. (2015). Influence of this compound-ethyl in improving drought resistance of wheatgrass and tall fescue. ResearchGate. [Link]
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Wikipedia. Gibberellin. [Link]
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Bell, G. E., et al. (2004). Optical sensing of turfgrass chlorophyll content and tissue nitrogen. HortScience. [Link]
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GreenKeeper App. (2023). Understanding Clipping Volume: How to and Why Explained. [Link]
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Krishnan, S., et al. (2014). Drought Stress and this compound-ethyl Modify Phytohormone Content Within Kentucky Bluegrass Leaves. Journal of Plant Growth Regulation. [Link]
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Anand, P. (2023). Role of Growth Regulators on Turf Grass. Agri Articles. [Link]
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Shomu's Biology. (2021). Gibberellin biosynthesis pathway. YouTube. [Link]
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Slideshare. (2016). Biosynthesis of gibberellins.pptx. [Link]
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Soro, D., et al. (2022). Measuring Fluorescence as a Means to Evaluate the Physiological Reaction to Growth Retardant Applied to Manage Turf. MDPI. [Link]
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Moncrief, J. F., et al. (2012). Rapid Analysis of Nonstructural Carbohydrate Components in Grass Forage Using Microplate Enzymatic Assays. ResearchGate. [Link]
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Huddleston, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover in. ASHS Journals. [Link]
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Michigan State University. (1999). effects of this compound-ethyl and wetting agent on establishment rate of poa pratensis on sand. [Link]
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Sowiński, J., et al. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. MDPI. [Link]
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Schmid, M. (2020). Measuring turfgrass clipping volume: How-to and FAQ. GCMOnline.com. [Link]
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Woods, M. (n.d.). Chapter 5 Measuring clipping yield from putting greens. One Bucket at a Time. [Link]
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Głąb, T., et al. (2020). Effect of plant growth regulators on visual quality of turfgrass. ResearchGate. [Link]
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Woods, M. (2021). Clipping volume, green speed, and units. Asian Turfgrass Center. [Link]
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GEO Foundation for Sustainable Golf. Clipping yield measurements for optimal resource efficiency. [Link]
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Sowiński, J., et al. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. ResearchGate. [Link]
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CABI Digital Library. Study regarding the evaluation of chlorophyll content in two types of turf. [Link]
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comprehensive literature review of trinexapac as a plant growth regulator
Introduction
Trinexapac-ethyl is a synthetic plant growth regulator (PGR) belonging to the cyclohexanecarboxylate chemical family.[1] It is widely utilized in agriculture, horticulture, and turfgrass management to modulate plant growth and development.[2] Marketed under various trade names, including Moddus® and Primo Maxx®, this compound-ethyl offers a versatile tool for professionals seeking to optimize plant architecture, enhance stress tolerance, and improve overall crop or turf quality.[2][3][4] This technical guide provides an in-depth exploration of this compound, from its fundamental mechanism of action to its practical applications and the scientific principles underpinning its efficacy.
Section 1: Biochemical Mechanism of Action
This compound-ethyl's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[2][3] Gibberellins are a class of phytohormones that play a crucial role in regulating various developmental processes, most notably stem elongation.[5]
The Gibberellin Biosynthesis Pathway
Gibberellins are synthesized through a complex pathway involving multiple enzymatic steps. A late and critical step in the formation of biologically active GAs, such as GA₁, is the 3β-hydroxylation of their immediate precursors (e.g., GA₂₀).[6][7] This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase.
Inhibition by this compound
This compound-ethyl itself is a pro-regulator. After foliar absorption, it is translocated to the growing points of the plant, where it is hydrolyzed to its active form, this compound acid.[8][9] this compound acid acts as a structural mimic of 2-oxoglutarate, the co-substrate for the 3β-hydroxylase enzyme.[6] By competitively inhibiting this enzyme, this compound effectively blocks the conversion of inactive GA precursors into their active forms.[4][5][10] This disruption of GA biosynthesis leads to a reduction in the levels of active gibberellins within the plant.
Caption: Mechanism of this compound-ethyl action on the gibberellin biosynthesis pathway.
Section 2: Physiological Effects on Plants
The reduction in active gibberellins induced by this compound triggers a cascade of physiological responses in treated plants.
Reduction in Stem Elongation and Internode Length
The most prominent effect of this compound is the inhibition of internode elongation, resulting in a more compact plant stature.[8][10] This is a direct consequence of reduced cell elongation in the stems.[2] This characteristic is particularly valuable in cereal crops for preventing lodging (the bending over of stems), which can lead to significant yield losses.[2][4] In turfgrass, it reduces the frequency of mowing.[2][11]
Altered Leaf Morphology and Chlorophyll Content
While cell elongation is inhibited, cell division is largely unaffected.[12] This can lead to an increased density of cells in the leaves.[7] Several studies have reported that this compound application can lead to an increase in chlorophyll concentration.[7][13][14] This may be a result of the same amount of chlorophyll being concentrated in smaller leaf cells, leading to a darker green appearance.[13]
Root System Development
By redirecting energy that would have been used for vertical shoot growth, this compound can promote a more robust root system. This enhanced root development can improve the plant's ability to absorb water and nutrients, contributing to overall plant health and resilience.
Enhanced Stress Tolerance
There is growing evidence that this compound can enhance plant tolerance to various abiotic stresses, including drought and salinity.[15][16][17] The mechanisms behind this are multifaceted and may include:
-
Reduced Water Use: A more compact plant canopy reduces the surface area for transpiration, leading to lower water consumption.[18]
-
Improved Water Relations: this compound-treated plants have been shown to maintain higher relative water content under drought conditions.[18]
-
Osmotic Adjustment: The accumulation of solutes in response to this compound application can help maintain cell turgor under water deficit.[18]
-
Hormonal Crosstalk: this compound can influence the levels of other plant hormones, such as abscisic acid and salicylic acid, which are involved in stress signaling pathways.[16][19]
Section 3: Practical Applications and Methodologies
The application of this compound-ethyl is tailored to the specific crop or turfgrass species and the desired outcome.
Agriculture
In cereal crops like wheat, barley, and oats, this compound is primarily used to prevent lodging.[4][8] Application timing is critical and is often targeted at specific growth stages to maximize its effect on stem strength.
Table 1: Representative Application Rates of this compound-ethyl in Agriculture
| Crop | Application Timing | Representative Rate (g a.i./ha) | Primary Objective |
| Cereals (Wheat, Barley) | Growth Stage 30-32 (Zadoks scale) | 100 - 125 | Lodging prevention |
| Oilseed Rape | Stem elongation | 100 - 300 | Lodging prevention |
| Sugarcane | Maturation phase | 100 - 250 | Promote sucrose accumulation |
| Red Clover (Seed Crop) | Stem elongation | See specific product labels | Increase seed yield |
Note: These are general ranges; always consult product labels for specific recommendations.
Turfgrass Management
This compound-ethyl is a cornerstone of modern turfgrass management, particularly on golf courses, sports fields, and high-maintenance lawns.[2][20] Its benefits include reduced mowing frequency, improved turf density and quality, and enhanced stress tolerance.[2][21]
Table 2: Effects of this compound-ethyl on Cool-Season Turfgrass Growth
| Turfgrass Species | Growth Reduction with Two Applications (%) |
| Kentucky bluegrass | -40% |
| Tall fescue | -33% |
| Chewing fescue | -21% |
Data adapted from a study on the evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species.[20]
Experimental Protocol: Evaluating this compound Efficacy on Plant Height
This protocol outlines a basic methodology for assessing the dose-response effect of this compound-ethyl on the height of a model plant species (e.g., wheat seedlings).
Materials:
-
This compound-ethyl formulation
-
Wheat seeds
-
Pots with a suitable growing medium
-
Controlled environment growth chamber or greenhouse
-
Foliar spray applicator
-
Ruler or caliper
Methodology:
-
Plant Culture: Sow wheat seeds in pots and grow them under controlled conditions (e.g., 20°C, 16-hour photoperiod).
-
Treatment Preparation: Prepare a series of this compound-ethyl solutions at different concentrations (e.g., 0, 50, 100, 150, 200 g a.i./ha). A control group (0 g a.i./ha) should be sprayed with water only.
-
Application: At a specific growth stage (e.g., three-leaf stage), apply the respective treatments as a foliar spray, ensuring uniform coverage.
-
Data Collection: Measure the plant height from the soil surface to the tip of the longest leaf at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Analysis: Calculate the average plant height for each treatment group and analyze the data to determine the dose-response relationship.
Caption: Workflow for evaluating the effect of this compound-ethyl on plant height.
Section 4: Analytical Methodologies
The analysis of this compound-ethyl and its active metabolite, this compound acid, in plant tissues and environmental samples is crucial for residue monitoring and research.
Extraction and Cleanup
Residues are typically extracted from plant matrices using a solvent mixture such as acetonitrile and an aqueous buffer.[22] Solid-phase extraction (SPE) is often employed for cleanup to remove interfering compounds.[23]
Detection and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound and this compound-ethyl.[22][24][25] Gas chromatography-mass spectrometry (GC/MS) can also be utilized.[23]
Section 5: Metabolism and Environmental Fate
Plant Metabolism
In plants, this compound-ethyl is rapidly hydrolyzed to this compound acid.[26] Further metabolism can occur, leading to the formation of other minor metabolites.[27]
Animal Metabolism
When ingested by livestock, this compound-ethyl is also primarily metabolized to this compound acid and is rapidly excreted, with little potential for accumulation in tissues.[26][27]
Environmental Fate
This compound-ethyl is subject to biodegradation in both soil and aquatic environments.[27] Its half-life in soil is relatively short, typically ranging from a few hours to a few days.[27]
Conclusion
This compound-ethyl is a highly effective plant growth regulator with a well-defined mechanism of action centered on the inhibition of gibberellin biosynthesis. Its ability to control plant height, improve plant architecture, and enhance stress tolerance has made it an invaluable tool in modern agriculture and turfgrass management. A thorough understanding of its biochemical and physiological effects, coupled with appropriate application strategies, allows for the optimization of its benefits in a wide range of plant species.
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Trinexapac: A Deep Dive into its Molecular Target and Enzymatic Inhibition
Introduction: Engineering Plant Stature at the Molecular Level
Trinexapac-ethyl is a synthetic plant growth regulator widely employed in agriculture and turf management to meticulously control plant height.[1] Its primary role is to reduce stem elongation, thereby preventing lodging—the bending over of stems—in cereal crops and promoting a denser, more robust turf.[1][2] The efficacy of this compound-ethyl lies in its precise disruption of a key plant hormonal pathway: the biosynthesis of gibberellins.[1][3] This guide provides an in-depth technical exploration of the molecular target of this compound, the intricacies of its enzymatic inhibition mechanism, and the experimental protocols required to validate its activity.
The Molecular Target: Intercepting the Gibberellin Biosynthesis Pathway
Gibberellins (GAs) are a class of diterpenoid plant hormones that are fundamental regulators of growth and development, with their most prominent role being the promotion of cell elongation in stems and leaves.[4] The biosynthesis of biologically active GAs is a complex process involving multiple enzymatic steps. This compound intervenes in the final, critical stages of this pathway.
The primary molecular targets of this compound are a group of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[5][6][7][8] These enzymes are responsible for catalyzing the late steps in the formation of active GAs.[9] Specifically, this compound targets:
-
Gibberellin 3β-hydroxylase (GA3ox): This enzyme is responsible for the 3β-hydroxylation of inactive GA precursors to yield highly active GAs. A crucial reaction blocked by this compound is the conversion of GA20 to GA1, a potent stimulator of cell elongation.[9][10][11]
-
Gibberellin 20-oxidase (GA20ox): This multifunctional enzyme catalyzes the sequential oxidation and eventual removal of carbon-20 from GA precursors, a necessary step to produce the direct substrates for GA3ox.[9][12][13][14]
By inhibiting these key enzymes, this compound effectively creates a bottleneck in the production of active gibberellins.
Mechanism of Enzymatic Inhibition: A Case of Molecular Mimicry
This compound-ethyl itself is a pro-agent; it is readily absorbed by the plant's foliage and subsequently hydrolyzed within the plant to its biologically active form, This compound acid .[15][16][17][18] It is this acid form that directly interacts with the target enzymes.
The mechanism of inhibition is a classic example of competitive inhibition . This compound acid is a structural mimic of 2-oxoglutarate , an essential co-substrate for the 2-ODD family of enzymes, including GA3ox and GA20ox.[6][10]
The catalytic cycle of these dioxygenases requires the binding of both the primary substrate (the GA precursor) and the co-substrate (2-oxoglutarate) to the enzyme's active site, along with a ferrous iron (Fe(II)) cofactor.[7][8] this compound acid, due to its structural similarity to 2-oxoglutarate, competes for the same binding site on the enzyme. By competitively binding to the co-substrate site, this compound acid effectively blocks the catalytic activity of the enzyme, preventing the conversion of GA precursors into their active forms.[6]
This inhibition leads to a measurable decrease in the concentration of active gibberellins, such as GA1, and a corresponding accumulation of their inactive precursors, like GA20.[10] The resulting deficiency in active GAs prevents the signal for cell elongation from reaching the plant's growing points, leading to reduced internode length and a more compact plant structure.[19]
Visualizing the Inhibition Pathway
Caption: Mechanism of this compound Inhibition of Gibberellin Biosynthesis.
While the primary mode of action is the inhibition of gibberellin biosynthesis, research has indicated potential secondary hormonal effects. For instance, applications of this compound-ethyl have been shown to increase the production of cytokinins, which can antagonize the effects of gibberellins and contribute to improved turfgrass quality.
Experimental Validation: In Vitro Enzyme Inhibition Assay
To quantitatively assess the inhibitory potential of this compound acid on its target enzymes, a robust in vitro enzyme inhibition assay is essential. This protocol outlines the key steps for determining the inhibitory kinetics of this compound acid on a recombinantly expressed gibberellin dioxygenase, such as GA3ox.
Detailed Step-by-Step Methodology
-
Recombinant Enzyme Expression and Purification:
-
Clone the coding sequence of the target enzyme (e.g., Arabidopsis thaliana GA3ox1) into a suitable expression vector (e.g., pET vector series for E. coli expression).
-
Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lyse the bacterial cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Verify the purity and concentration of the enzyme using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
-
Preparation of Reagents:
-
Substrate: Prepare a stock solution of the GA precursor (e.g., GA20) in a suitable solvent.
-
Co-substrate and Cofactors: Prepare aqueous stock solutions of 2-oxoglutarate, ferrous sulfate (FeSO4), and L-ascorbic acid.
-
Inhibitor: Prepare a stock solution of this compound acid and perform serial dilutions to obtain a range of concentrations for the assay.
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES or Tris-HCl) at the optimal pH for enzyme activity.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, ferrous sulfate, L-ascorbic acid, 2-oxoglutarate, and the desired concentration of this compound acid.
-
Add the purified enzyme to the mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate (GA20). Include control reactions with no inhibitor and no enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching and Product Quantification:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.
-
Extract the product (GA1) and the remaining substrate (GA20) from the aqueous phase using liquid-liquid extraction.
-
Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase for analysis.
-
Quantify the amount of GA1 produced using a highly sensitive analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][20][21][22][23] This method allows for precise identification and quantification of the different gibberellin species.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) at each inhibitor concentration.
-
Plot V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (GA20) and the inhibitor (this compound acid).
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.[24]
-
Calculate the inhibition constant (Ki) from the kinetic data.
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro Enzyme Inhibition Assay of this compound.
Quantitative Data Summary
The following table presents representative kinetic parameters that would be expected from an in vitro inhibition study of this compound acid on GA3ox.
| Parameter | Description | Value in Absence of Inhibitor | Value in Presence of this compound Acid |
| Vmax | Maximum reaction velocity | Unchanged | Unchanged |
| Km | Michaelis constant (substrate concentration at ½ Vmax) | Lower | Appears Higher |
| Ki | Inhibition constant | N/A | ~5-50 nM (Hypothetical) |
| IC50 | Half maximal inhibitory concentration | N/A | Varies with substrate concentration |
Note: These are representative values to illustrate the principles of competitive inhibition. Actual values may vary depending on the specific enzyme and experimental conditions.
Conclusion
This compound-ethyl exerts its plant growth-regulating effects through a well-defined molecular mechanism. Its active form, this compound acid, acts as a potent competitive inhibitor of key 2-oxoglutarate-dependent dioxygenases, namely GA3ox and GA20ox, in the late stages of the gibberellin biosynthesis pathway. By mimicking the co-substrate 2-oxoglutarate, it effectively shuts down the production of growth-promoting gibberellins, resulting in a more compact and agronomically desirable plant architecture. The detailed protocols and analytical methods described herein provide a robust framework for researchers and drug development professionals to further investigate and harness the potential of this and other related plant growth regulators.
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An In-Depth Technical Guide to Trinexapac's Effect on Plant Hormone Signaling Pathways
Abstract
Trinexapac-ethyl (TE) is a widely utilized plant growth regulator (PGR) renowned for its ability to manage plant stature and enhance stress resilience in agricultural and turfgrass systems.[1][2][3] Its commercial success is rooted in a precise mode of action: the targeted inhibition of gibberellin (GA) biosynthesis.[1][4][5] However, the full extent of its physiological impact extends beyond simple growth suppression. The primary inhibition of the GA pathway initiates a complex cascade of hormonal crosstalk, modulating the signaling pathways of abscisic acid (ABA), auxins, cytokinins (CK), and ethylene. This guide provides a comprehensive technical exploration of the core mechanism of this compound, delves into the intricate web of its effects on interconnected hormone signaling networks, and presents detailed, validated protocols for researchers to investigate these interactions.
Core Mechanism of Action: Targeted Inhibition of Gibberellin Biosynthesis
This compound-ethyl itself is a pro-agent. Upon foliar absorption, it is rapidly hydrolyzed within the plant to its biologically active form, this compound acid.[1] The efficacy of this compound acid lies in its structural similarity to 2-oxoglutarate, a critical co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs), which are pivotal in multiple metabolic pathways.[6][7]
This compound acid acts as a competitive inhibitor, binding to the co-substrate site of key dioxygenases in the late stages of the GA biosynthesis pathway.[1][6] This action primarily targets two critical enzymatic steps:
-
GA20-oxidase: This enzyme is involved in the conversion of earlier GA precursors.
-
GA 3β-hydroxylase (GA3ox): This is the terminal enzyme responsible for converting biologically inactive GAs (e.g., GA20) into highly active forms (e.g., GA1) through 3β-hydroxylation.[1][8][9]
By blocking these enzymes, this compound acid effectively halts the production of growth-promoting gibberellins.[9][10][11] The direct and observable consequence is a significant reduction in cell elongation, leading to shorter internodes, reduced plant height, thicker stems, and a more compact plant architecture.[2][4][8] This mechanism is the foundation for its use in preventing lodging in cereal crops and reducing mowing frequency in turfgrass.[2][11]
Caption: Gibberellin biosynthesis pathway and the point of inhibition by this compound.
Hormonal Crosstalk: The Systemic Ripple Effect
The reduction in active GAs is not an isolated event. It creates a significant shift in the plant's overall hormonal balance, triggering compensatory and interactive responses from other signaling pathways. Understanding this crosstalk is essential for explaining the full spectrum of TE's physiological effects, including enhanced stress tolerance and improved plant quality.[4][12][13]
Interaction with Abscisic Acid (ABA)
Multiple studies have demonstrated that TE application can lead to an increase in endogenous ABA concentrations.[13][14] This is mechanistically significant, as ABA is a primary hormone involved in mediating responses to abiotic stress.[15][16] The TE-induced increase in ABA is strongly correlated with enhanced tolerance to drought and salinity.[13][17] This response is often accompanied by an increase in the activity of antioxidant enzymes like catalase and superoxide dismutase, which help mitigate cellular damage from stress.[13] The interplay suggests that by altering the GA/ABA ratio, TE primes the plant for a more robust stress response.
Crosstalk with Auxins and Cytokinins
The relationship between GAs, auxins, and cytokinins is fundamental to plant development, governing the balance between vegetative growth and branching.
-
Auxin (IAA): Research indicates that TE application can increase the content of leaf indole-3-acetic acid (IAA).[14][18] This may be a compensatory response to the reduction in GA-driven apical growth, potentially redirecting resources to other developmental processes regulated by auxin.
-
Cytokinins (CK): Many of the beneficial "side effects" of TE, such as increased tillering, enhanced turf density, and darker green leaves (due to higher chlorophyll concentration), are classic cytokinin-driven responses.[3][10][19] It has been hypothesized and observed that TE treatment can lead to an increase in leaf cytokinin content, specifically trans-zeatin riboside (t-ZR).[10][14] This suggests that the suppression of vertical shoot growth allows for a reallocation of photosynthates and a shift in hormonal balance that favors lateral growth and chlorophyll production.[10]
Influence on Ethylene Biosynthesis
The potential for TE to affect ethylene signaling is rooted in its mode of action. The final step in ethylene biosynthesis, the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, is catalyzed by ACC oxidase, another 2-oxoglutarate-dependent dioxygenase.[7][20] As a structural mimic of the 2-oxoglutarate co-substrate, this compound acid has the potential to inhibit ACC oxidase.[6][7] While this effect has been documented, its in-planta significance may differ from other PGRs like prohexadione-calcium, which can more intensely block ethylene formation.[21] Given the complex and often antagonistic relationship between ethylene and other hormones like ABA and CKs, even minor modulation of ethylene synthesis could contribute to the overall physiological response to TE.[16][22]
Caption: Hormonal crosstalk influenced by this compound's primary action on Gibberellin.
Methodologies for Interrogating Hormonal Pathways
To accurately dissect the effects of TE on plant hormone signaling, researchers must employ robust and validated analytical techniques. The following protocols provide a framework for quantifying hormonal changes and their corresponding effects on gene expression.
Protocol 1: Quantitative Analysis of Plant Hormones via UPLC-MS/MS
This protocol describes a validated method for the simultaneous quantification of major plant hormones from crude plant extracts, essential for understanding the systemic response to TE treatment.[23][24]
-
Objective: To accurately measure endogenous levels of GAs, ABA, IAA, and CKs in TE-treated versus control plant tissues.
-
Core Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, selectivity, and throughput compared to older methods.[25][26][27]
-
Step-by-Step Methodology:
-
Sample Collection and Preparation: Immediately flash-freeze collected plant tissue (approx. 50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.[25] Store at -80°C. Lyophilize (freeze-dry) samples for stable long-term storage and to facilitate grinding.
-
Extraction: Homogenize the tissue and extract with a suitable solvent, such as a methanol:water solution or ethyl acetate.[24] To ensure accurate quantification, add a known amount of a commercially available internal standard mix (containing stable isotope-labeled versions of the target hormones) to the extraction solvent.
-
Purification: The crude extract contains numerous secondary metabolites that can interfere with analysis.[26] Purify and concentrate the hormones using Solid-Phase Extraction (SPE). A reverse-phase C18 cartridge is commonly used for this purpose.[25][26]
-
Analysis: Resuspend the purified, dried extract in a suitable solvent. Inject the sample into a UPLC-MS/MS system. Separation is achieved on a reverse-phase column (e.g., C18), and detection is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[26] MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each hormone.
-
-
Self-Validating System: The inclusion of isotope-labeled internal standards is critical. By comparing the signal of the endogenous hormone to its corresponding labeled internal standard, one can correct for any sample loss during extraction and purification and account for matrix effects during ionization, ensuring highly accurate and reproducible quantification.[24]
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the investigation of how TE modulates the transcriptional activity of genes central to hormone biosynthesis and signaling.
-
Objective: To determine the relative expression levels of key genes in the GA, ABA, auxin, and CK pathways following TE application.
-
Core Methodology: qRT-PCR is a sensitive technique for measuring the abundance of specific mRNA transcripts.[28]
-
Step-by-Step Methodology:
-
Treatment and Sampling: Treat plants with TE and collect tissue samples from treated and control groups at various time points. Flash-freeze in liquid nitrogen.
-
RNA Extraction: Isolate total RNA from the tissue using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Remove any contaminating genomic DNA with a DNase treatment. Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.
-
Primer Design and Validation: Design or obtain validated primers specific to the target genes of interest (e.g., GA3ox, GA20ox, GA2ox, NCED3 (ABA synthesis), ARR5 (CK response), GH3 (auxin response)).[28][29][30][31] Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers.
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Normalize the expression of the target genes to one or more stably expressed reference genes (e.g., Actin, Ubiquitin). Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCq formula.
-
-
Self-Validating System: The protocol's integrity relies on several checkpoints. A melt curve analysis at the end of the qPCR run must be performed to confirm the amplification of a single, specific product.[28] The use of at least two validated reference genes for normalization provides more reliable and accurate results than a single reference gene.
Caption: Experimental workflow for analyzing this compound's effects on plant hormones.
Summary of Quantitative and Physiological Effects
The molecular changes induced by this compound-ethyl translate directly into measurable physiological and agronomic outcomes. The tables below summarize key findings reported in the scientific literature.
Table 1: Documented Effects of this compound-Ethyl on Endogenous Hormone Levels
| Hormone | Plant Species | Change vs. Control | Key Reference(s) |
| Gibberellin (GA1) | Sugarcane, Eucalyptus | Decrease | [9][14] |
| Gibberellin (GA20) | Sugarcane, Turfgrasses | Increase | [9][10] |
| Abscisic Acid (ABA) | Perennial Ryegrass, Eucalyptus | Increase | [13][14] |
| Auxin (IAA) | Creeping Bentgrass, Eucalyptus | Increase | [14][18] |
| Cytokinin (t-ZR) | Creeping Bentgrass, Eucalyptus | Increase | [10][14] |
Table 2: Key Physiological and Agronomic Outcomes of this compound-Ethyl Application
| Parameter | Effect | Plant Species | Key Reference(s) |
| Plant Height / Stem Length | Significant Decrease | Cereals, Turfgrasses, Red Clover | [8][11][32] |
| Tillering / Branching | Increase | Turfgrasses, Ornamental Pepper | [10][33][34] |
| Chlorophyll Content | Increase / Darker Green Color | Turfgrasses, Perennial Ryegrass | [3][10][13][19] |
| Drought Tolerance | Increase | Creeping Bentgrass, Perennial Ryegrass | [13][17] |
| Seed Yield | Increase | Annual Ryegrass, Red Clover | [11][32] |
| Lodging | Decrease | Cereal Crops | [11][35] |
Conclusion
The effect of this compound-ethyl on plant physiology is a compelling example of targeted biochemical intervention leading to broad, systemic responses. Its primary action is the potent and specific inhibition of late-stage gibberellin biosynthesis by competitively binding to GA-dependent dioxygenases.[1] This fundamental mechanism, however, does not occur in isolation. It initiates a significant hormonal cascade, altering the endogenous levels and signaling of abscisic acid, auxins, and cytokinins. This rebalancing of the plant's internal hormonal network is directly responsible for the suite of observed benefits beyond growth control, including enhanced stress tolerance, increased tiller density, and improved overall plant quality.[4][10][13] Future research, leveraging the robust analytical protocols outlined herein, can further elucidate the nuanced interactions with other pathways, such as flavonoid and ethylene metabolism,[6][7] and optimize the application of this powerful regulatory tool across an even wider range of agricultural and horticultural systems.
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A Foundational Guide to Trinexapac for Lodging Reduction in Wheat
Prepared for: Researchers, Scientists, and Agricultural Development Professionals
This technical guide provides a comprehensive overview of the foundational principles and experimental validation of trinexapac-ethyl (TE) for mitigating lodging in wheat (Triticum aestivum L.). Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms, physiological impacts, and robust experimental designs necessary for the scientific evaluation of this critical plant growth regulator (PGR).
Introduction: The Challenge of Lodging in High-Yield Wheat Production
Lodging, the permanent displacement of stems from their vertical position, is a significant threat to wheat production, particularly in high-input agricultural systems.[1][2] Excessive nitrogen fertilization and favorable weather conditions, while promoting high yield potential, can lead to increased plant height and canopy density, making the crop susceptible to stem and root lodging from wind and rain.[1][3][4] Lodging can result in substantial yield losses of up to 50%, complicates harvesting operations, and diminishes grain quality by impeding nutrient and water transport during the critical grain-filling stage.[1][5][6] The use of plant growth regulators, such as this compound-ethyl, has become an integral strategy to manage this risk.[1][7]
Part 1: The Biochemical Core: Mechanism of Action
This compound-ethyl's efficacy in lodging reduction stems from its targeted interference with the biosynthesis of gibberellins (GAs), a class of hormones that governs cell elongation.[7][8][9][10]
Inhibition of the Late-Stage Gibberellin Pathway
Unlike older PGRs that act earlier in the GA biosynthesis pathway, this compound-ethyl belongs to the cyclohexanedione chemical class and specifically inhibits the later stages of GA production.[7][11] Its primary mode of action is the inhibition of the 3β-hydroxylase enzyme.[6][8] This enzyme is responsible for the final conversion step of the inactive precursor GA20 into the biologically active GA1, which is the principal gibberellin responsible for stem elongation in vegetative tissues.[8]
By blocking this critical step, TE application leads to a reduction in active GA1 levels and an accumulation of the inactive GA20 precursor.[8] This targeted inhibition effectively reduces internode elongation in the parts of the plant that are actively growing at the time of application, resulting in a shorter, more compact plant architecture.[7][11]
Visualizing the Mechanism
The following diagram illustrates the targeted action of this compound-ethyl within the gibberellin biosynthesis pathway.
Caption: this compound-ethyl inhibits the 3β-hydroxylase enzyme, blocking active GA1 formation.
Part 2: Physiological and Agronomic Consequences
The biochemical inhibition of GA1 translates into tangible changes in the wheat plant's morphology and structure, enhancing its resistance to lodging.
Alterations in Plant Architecture
The primary and most visible effect of this compound-ethyl is a reduction in plant height.[7][11][12] This is a direct result of shortened internodes that are actively elongating at the time of application.[11] Studies have consistently shown that TE application can reduce final plant height by 5-10% or more, depending on the application rate, timing, and environmental conditions.[10][12] This reduction in height lowers the plant's center of gravity and reduces the leverage exerted by wind and rain on the base of the stem, directly mitigating lodging risk.[7]
Enhanced Stem Strength
Beyond height reduction, TE contributes to lodging resistance by strengthening the stem itself.[5][7][11] The redirection of metabolic resources away from vertical growth is believed to result in thicker, stronger stem walls.[9] Some studies report an increase in stem diameter following TE application, further contributing to the physical resilience of the culm.[11]
Impact on Yield
The effect of this compound-ethyl on grain yield is intrinsically linked to the presence or absence of lodging pressure. In environments where lodging is a significant factor, the application of TE can protect yield potential, leading to substantial increases in grain yield compared to untreated, lodged crops.[11][12][13] In some cases, yield increases of 3-8% have been observed even in the absence of visible lodging, though this effect can be inconsistent.[1][10] Conversely, in conditions with low lodging risk, TE application may not result in a yield benefit and, in some instances of environmental stress, could potentially have a neutral or slightly negative effect.[4][5]
Quantitative Effects: A Summary of Field Data
The following table summarizes representative data from a field study on a lodging-sensitive wheat cultivar, illustrating the quantitative impact of this compound-ethyl application.
| Treatment | Plant Height (cm)[12][14] | Lodging (%)[12][14] | Thousand Grain Weight (g)[12][14] | Grain Yield (t ha⁻¹)[12][14] |
| Control (Untreated) | 100.7 | 34.2 | 33.6 | 3.1 |
| This compound-ethyl | 93.1 | 8.6 | 36.2 | 4.8 |
| % Change | -7.5% | -74.9% | +7.7% | +54.8% |
Data synthesized from studies on lodging-sensitive cultivars to illustrate typical effects.[12][14]
Part 3: Foundational Experimental Protocols
To rigorously evaluate the efficacy of this compound-ethyl, a well-designed field trial is paramount. The following protocol outlines a self-validating system for generating trustworthy and reproducible data.
Experimental Design and Setup
The causality behind this choice is to isolate the effect of the PGR from other variables. A randomized complete block design (RCBD) is the standard for agricultural field trials as it accounts for field variability such as differences in soil type or moisture gradients.
-
Treatments:
-
Replication: A minimum of three to four replications is required to provide statistical power and account for in-field variability.[16]
-
Plot Size: Net plot sizes should be at least 10 m² to ensure representative yield data.[17] Gross plots should include border rows to mitigate edge effects.[17]
-
Randomization: Treatments must be randomly assigned within each block to prevent systematic bias.[16][18]
Application Protocol
Precise application is critical for consistent results. The timing of TE application is crucial as it only affects actively growing tissues.
-
Growth Staging: Identify the correct wheat growth stage for application. The optimal window is typically during stem elongation, from the first to the second node stage (Zadoks GS 31-32 or Feekes 6-7).[3] Application at this time targets the lower internodes, which are critical for stem strength.
-
Solution Preparation: Calibrate the sprayer to deliver the desired volume (e.g., 100-200 L ha⁻¹). Prepare the spray solution by mixing the calculated amount of this compound-ethyl product with water. Include a non-ionic surfactant if recommended by the product label to ensure uniform leaf coverage.
-
Application: Apply the treatments using a calibrated plot sprayer, ensuring uniform coverage across the entire plot. Avoid spraying during high winds to prevent drift to adjacent plots.
Data Collection and Measurements
A comprehensive dataset is essential for a thorough evaluation.
-
Plant Height: At physiological maturity (GS 87-92), measure the height of at least 10 representative plants per plot from the soil surface to the tip of the ear, excluding the awns.
-
Lodging Assessment: Visually assess lodging shortly before harvest (GS 85-90). This is a critical measurement to directly quantify efficacy. Use a standardized scale, such as a 0-100% scale (percentage of the plot area lodged) or a 1-9 rating scale where 1 is no lodging and 9 is completely lodged.[19]
-
Yield and Grain Quality: Harvest the net plot area of each replicate using a plot combine. Record the total grain weight and measure moisture content to adjust yield to a standard moisture level (e.g., 13.5%). Sub-samples should be taken to assess thousand-grain weight and protein content.[16][17]
Experimental Workflow Visualization
Caption: A standard workflow for conducting a robust field trial of this compound-ethyl in wheat.
Conclusion
References
-
Matysiak, K. (2006). Influence of this compound-ethyl on growth and development of winter wheat. Journal of Plant Protection Research, 46(2), 133-143. [Link]
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Espindula, M. C., et al. (2009). Effects of this compound-Ethyl on different wheat varieties under desert conditions of Mexico. Agricultural Sciences, 3(5), 658-662. [Link]
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Zagonel, J., & Fernandes, E. C. (2007). Nitrogen and this compound-ethyl effects on wheat grain yield, lodging and seed physiological quality in southern Brazil. Experimental Agriculture, 58, e14. [Link]
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Penn State University. (2022). Growth regulator offers tradeoffs for winter wheat grown for both grain, straw. Penn State News. [Link]
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Nakayama, I., et al. (1990). Growth of Wheat Plants Submitted to the Application of the Growth Regulator this compound-ethyl and Vigor of the Produced Seeds. Agrociencia Uruguay, 24(1). [Link]
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Ontario Ministry of Agriculture, Food and Rural Affairs. (2021). Plant Growth Regulator on-farm Trial Protocol. Field Crop News. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. [Link]
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Shah, L., et al. (2017). Exploring the traits for lodging tolerance in wheat genotypes: a review. Journal of Applied Botany and Food Quality, 90, 139-150. [Link]
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Subedi, K. D., et al. (2021). Winter cereal responses to dose and application timing of this compound-ethyl. Crop Science, 61(4), 2722-2732. [Link]
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Alberta Grains. (n.d.). Spring Wheat Plant Growth Regulator (PGR) Research Protocol. [Link]
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Neale, D. (2021). Advice on using PGRs to manage roots and tillers. Farmers Weekly. [Link]
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Islam, N., et al. (2021). Improving Lodging Resistance: Using Wheat and Rice as Classical Examples. Plants, 10(11), 2275. [Link]
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Zagonel, J., et al. (2020). This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye. Planta Daninha, 38. [Link]
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Wagentristl, H., et al. (2022). Testing plant growth promoting microorganisms in the field - a proposal for standards. Journal für Kulturpflanzen, 74(5-6), 113-125. [Link]
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Ali, A., et al. (2023). LodgeNet: an automated framework for precise detection and classification of wheat lodging severity levels in precision farming. Frontiers in Plant Science, 14. [Link]
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Mohammadi, M., et al. (2023). Identification and estimation of lodging in bread wheat genotypes using machine learning predictive algorithms. BMC Plant Biology, 23(1), 514. [Link]
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Zagonel, J., et al. (2021). Efficacy of growth regulators in a lodging-sensitive wheat cultivar: grain yield, crop economic profitability and flour industrial quality. Acta Scientiarum. Agronomy, 43. [Link]
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Berry, P. M., et al. (2003). Methods for Rapidly Measuring the Lodging Resistance of Wheat Cultivars. Journal of Agronomy and Crop Science, 189(6), 370-379. [Link]
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Ottman, M. (2007). Evaluating the plant growth regulator, this compound-ethyl, for lodging resistance in spring wheat. Arizona Grain Research and Promotion Council 2007 Final Progress Report. [Link]
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Field, B., & Jones, S. (2013). What are the effects of chlormequat and this compound-ethyl alone or in combination on lodging, height and yield of winter wheat in Tasmania?. GRDC. [Link]
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secondary hormonal effects of trinexapac-ethyl applications
An In-Depth Technical Guide to the Secondary Hormonal Effects of Trinexapac-ethyl Applications
Abstract
This compound-ethyl (TE) is a widely utilized plant growth regulator (PGR) renowned for its efficacy in managing plant stature, primarily in turfgrass and cereal crops.[1][2] Its primary mechanism, the inhibition of gibberellin (GA) biosynthesis, is well-documented.[3][4] However, the application of TE initiates a cascade of secondary effects by perturbing the intricate network of hormonal crosstalk within the plant. This technical guide provides a comprehensive analysis of these secondary hormonal consequences, moving beyond the primary mode of action to explore the downstream effects on cytokinins, abscisic acid, auxins, and ethylene. We will dissect the causal mechanisms behind these hormonal shifts, present detailed protocols for their quantification, and discuss the broader implications for plant physiology and stress tolerance. This guide is intended for researchers and scientists in plant science and agrichemical development, offering a synthesis of current knowledge to inform future research and application strategies.
The Primary Mechanism: A Targeted Disruption of Gibberellin Biosynthesis
To comprehend the secondary effects of this compound-ethyl, one must first master its primary target. TE is a pro-agent; upon foliar absorption, it is hydrolyzed to its active form, this compound acid.[1] This active molecule is a structural mimic of 2-oxoglutarate, a critical co-substrate for 2-oxoglutarate-dependent dioxygenases involved in the late stages of GA biosynthesis.[5]
The principal point of inhibition is the enzyme GA 3-oxidase (GA3ox), which catalyzes the final conversion of inactive GA precursors (e.g., GA₂₀) into biologically active forms, such as the potent GA₁.[1][5] By competitively inhibiting GA3ox, this compound acid effectively curtails the production of active gibberellins. The direct physiological consequence is a reduction in cell elongation, leading to shorter internodes, reduced plant height, and a more compact growth habit.[6][7] This targeted action is the basis for TE's use as an anti-lodging agent in cereals and for reducing mowing frequency in turf.[8][9]
Caption: Primary inhibitory action of this compound-ethyl on the GA biosynthesis pathway.
The Hormonal Cascade: Unraveling the Secondary Effects
The reduction in active GAs is not an isolated event. Plant hormonal pathways are deeply interconnected, and a significant perturbation in one system inevitably triggers compensatory or antagonistic responses in others.[10] This crosstalk is fundamental to how plants integrate internal and external signals to modulate growth and respond to stress.[11]
Upregulation of Cytokinins
One of the most significant secondary effects of TE application is the observed increase in cytokinin levels, particularly trans-zeatin riboside (t-ZR).[5][12] Research on various turfgrass species has consistently demonstrated this phenomenon following sequential TE treatments.[12] While the precise mechanism is still under investigation, a leading hypothesis suggests that by limiting shoot growth, TE causes a reallocation of photosynthates and resources to basal organs like roots and crowns.[5] This shift in assimilate partitioning may stimulate cytokinin biosynthesis in the roots, which is then transported to the shoots.
This TE-induced increase in cytokinins is linked to several beneficial physiological outcomes, including:
-
Enhanced Turf Quality: Increased tillering and shoot density.[5]
-
Improved Color: Higher chlorophyll concentrations and improved photochemical efficiency.[12][13]
-
Delayed Senescence: Cytokinins are well-known inhibitors of leaf senescence.
Modulation of Abscisic Acid (ABA) and Stress Tolerance
Gibberellins and abscisic acid (ABA) often act antagonistically in regulating developmental processes, including seed germination and responses to abiotic stress.[14] The inhibition of GA biosynthesis by TE can lead to an increase in ABA levels.[15][16] This shift in the GA/ABA ratio is a critical component of TE's ability to enhance plant tolerance to various environmental stressors.
A study on Kentucky bluegrass under drought stress found that TE application, combined with drought, led to an earlier increase in salicylic acid (SA) and auxin (IAA) content but delayed the typical drought-induced spike in JA and ABA.[17] However, under severe water deficit, TE-treated plants showed a significant increase in SA, JA, and IAA compared to untreated plants.[17] In the context of cold tolerance, reducing GA levels via TE is hypothesized to increase ABA and stored carbohydrates, thereby improving the plant's ability to withstand freezing temperatures.[15][16]
Interactions with Auxin and Ethylene
The crosstalk between GA and other key hormones like auxin and ethylene is complex and context-dependent.
-
Auxin (IAA): A study on Eucalyptus reported that TE application increased leaf concentrations of indole-3-acetic acid (IAA), alongside ABA, SA, and the cytokinin N⁶-isopentenyladenine.[18][19] GAs and auxins often have synergistic effects on stem elongation, so a disruption in GA can lead to complex feedback on auxin homeostasis and transport.[20][21]
-
Ethylene: The interaction between GA and ethylene can be either positive or negative. Ethylene often inhibits growth in a GA-antagonistic manner, partly mediated by the stabilization of DELLA proteins—key negative regulators of GA signaling.[14] By inhibiting GA synthesis, TE leads to the accumulation of DELLA proteins, which may sensitize the plant to ethylene signals or otherwise alter ethylene-related responses. Some research suggests TE can lower ethylene production, which would typically promote shoot elongation, creating a complex regulatory dynamic.[22]
Caption: Secondary hormonal cascade initiated by this compound-ethyl application.
Methodologies for Quantifying Hormonal Changes
Validating and quantifying the secondary hormonal effects of TE requires robust analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and ability to quantify multiple hormones simultaneously from a complex plant matrix.[23][24]
Experimental Design and Workflow
A typical study involves a time-course and dose-response analysis. Plant tissues (leaves, roots) are harvested at specific intervals following TE application.
Caption: Standard experimental workflow for analyzing TE-induced hormonal changes.
Protocol: Plant Hormone Extraction and Purification
This protocol is a generalized procedure based on established methods for LC-MS/MS analysis.[25][26]
-
Homogenization: Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a tissue homogenizer.
-
Extraction: Add 1 mL of a cold extraction solvent (e.g., 50% acetonitrile in water) to the powdered tissue. Internal standards (stable isotope-labeled versions of the target hormones) should be added at this stage to correct for matrix effects and analyte loss during sample preparation.
-
Incubation & Centrifugation: Sonicate the sample for 5 minutes at 4°C, followed by incubation on a rotator for 60 minutes at 4°C. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Collect the supernatant.
-
Activate a reversed-phase SPE cartridge (e.g., Oasis HLB) with 100% methanol, wash with ultrapure water, and equilibrate with the initial extraction solvent (50% acetonitrile).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the hormones using a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Method Performance
A validated analytical method is crucial for trustworthy results.[27] The table below summarizes typical performance parameters for validated LC-MS/MS methods used in plant hormone analysis, demonstrating the sensitivity achieved by modern instrumentation.[23]
Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods for Key Plant Hormones
| Hormone Class | Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| Auxins | Indole-3-acetic acid (IAA) | 0.1 - 100 | >0.99 | 0.05 | 0.1 | [23] |
| Cytokinins | trans-Zeatin (tZ) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | [23] |
| Isopentenyladenine (iP) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | [23] | |
| Gibberellins | Gibberellic acid (GA₃) | 0.5 - 200 | >0.99 | 0.2 | 0.5 | [23] |
| Abscisic Acid | Abscisic acid (ABA) | 0.1 - 100 | >0.99 | 0.05 | 0.1 |[23] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data adapted from BenchChem, 2025.[23]
Implications for Research and Development
Understanding the secondary hormonal effects of this compound-ethyl opens new avenues for its application and for the development of next-generation PGRs.
-
Optimizing for Stress Tolerance: The ability of TE to modulate ABA and other stress-related hormones suggests its potential use as a pre-stress conditioning agent to enhance drought, heat, or cold tolerance in crops and turf.[10][17][28]
-
Improving Crop Quality: The upregulation of cytokinins can directly impact aesthetic and functional qualities, such as turf density and color, providing benefits beyond simple growth regulation.[12]
-
Multi-target PGR Development: Future research could focus on designing molecules that more precisely manipulate hormonal crosstalk to achieve specific physiological outcomes, such as simultaneously controlling growth and enhancing disease resistance by targeting the GA, ABA, and SA pathways.
Conclusion
The application of this compound-ethyl sets in motion a complex and significant cascade of hormonal adjustments that extend far beyond its primary role as a gibberellin inhibitor. The documented increases in cytokinins and abscisic acid, along with modulations of auxin and ethylene, are critical secondary effects that contribute substantially to the compound's overall impact on plant physiology, quality, and resilience. For researchers and developers, recognizing and quantifying this hormonal crosstalk is paramount. It not only provides a more complete understanding of how current PGRs function but also illuminates a path toward creating more sophisticated and targeted solutions for future challenges in agriculture and horticulture.
References
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Weiss, D., & Ori, N. (2007). Mechanisms of Cross Talk between Gibberellin and Other Hormones. Plant Physiology, 144(3), 1240–1246. [Link]
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Gómez-Cadenas, A., Vives, V., Zandalinas, S. I., & Pérez-Clemente, R. M. (2022). Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses. MDPI. [Link]
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Gómez-Cadenas, A., Vives, V., Zandalinas, S. I., & Pérez-Clemente, R. M. (2022). Interactions of Gibberellins with Phytohormones. Encyclopedia.pub. [Link]
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Hedden, P. (2012). Interactions between gibberellins and other hormones. ResearchGate. [Link]
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Pop, T. I., Păcurar, M., & Pamfil, D. (2015). Effect of gibberellin cross talk with other phytohormones on cellular growth and mitosis to endoreduplication transition. ResearchGate. [Link]
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Macedo, W. R., de Oliveira, A. F., da Silva, A. A., Santos, J. B., & Martins, D. (2024). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. MDPI. [Link]
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Ross, A. R. S., et al. (n.d.). Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry. SpringerLink. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. ningboinno.com. [Link]
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Al-Jabri, M., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. PubMed Central. [Link]
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Al-Khazal, A., et al. (2024). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PubMed Central. [Link]
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Zapiola, M., & Chastain, T. (n.d.). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Oregon State University. [Link]
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Bacha, A. L., et al. (2020). This compound-Ethyl Dose–Response Curve for Eucalyptus Growth and Hormonal Crosstalk Between Leaf and Shoot Apical Bud. ResearchGate. [Link]
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Bacha, A. L., et al. (2020). This compound-Ethyl Dose–Response Curve for Eucalyptus Growth and Hormonal Crosstalk Between Leaf and Shoot Apical Bud. LAPDA. [Link]
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Ervin, E. H., & Zhang, X. (2007). Influence of sequential this compound-ethyl applications on cytokinin content in creeping bentgrass, kentucky bluegrass, and hybrid bermudagrass. Semantic Scholar. [Link]
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Ervin, E. H., & Zhang, X. (2007). Influence of Sequential this compound-Ethyl Applications on Cytokinin Content in Creeping Bentgrass, Kentucky Bluegrass, and Hybrid Bermudagrass. ResearchGate. [Link]
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Rademacher, W. (1991). Gibberellin biosynthesis: simplified route and locus of action of growth inhibitors. ResearchGate. [Link]
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Merewitz, E., et al. (2012). Drought Stress and this compound-ethyl Modify Phytohormone Content Within Kentucky Bluegrass Leaves. ResearchGate. [Link]
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Czeluściński, W., et al. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research. [Link]
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Matysiak, K., & Miziniak, W. (2016). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Journal of Plant Protection Research. [Link]
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Bazzo, J. C., et al. (2022). This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. Revista de Ciências Agroveterinárias. [Link]
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Faria, A. T., et al. (2016). Effect of this compound-ethyl on growth and yield of sugarcane. ResearchGate. [Link]
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Sripichitt, P., et al. (2024). Effects of this compound-ethyl in Combination with Nitrogen Fertilizer on Growth and Yield of Three Rice Varieties. Journal of Electrical Systems. [Link]
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Agrovista Amenity. (2023). Regulating plant growth. agrovista.co.uk. [Link]
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Faria, A. T., et al. (2016). effect of this compound-ethyl on growth and yield of sugarcane. SciELO. [Link]
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Simura, J., et al. (2021). Quantification of plant hormones by standard addition method. Protocols.io. [Link]
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Peleg, Z., & Blumwald, E. (2011). Hormone balance and abiotic stress tolerance in crop plants. PubMed. [Link]
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Larsson, E. (2018). The Effects of this compound-ethyl on Pinus sylvestris and Picea abies. Sveriges lantbruksuniversitet. [Link]
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AHDB Horticulture. (2021). Chemical plant growth regulators - active ingredients. ahdb.org.uk. [Link]
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Hathaway, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. ScholarWorks@UARK. [Link]
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Hathaway, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. ASHS Journals. [Link]
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Ervin, E. H., & Zhang, X. (2007). Influence of Sequential this compound‐Ethyl Applications on Cytokinin Content in Creeping Bentgrass, Kentucky Bluegrass, and Hybrid Bermudagrass. ResearchGate. [Link]
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Djilianov, D., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. [Link]
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Knight, P., et al. (2009). Effects of this compound-Ethyl On Growth and Development of Three Ornamental Grasses. ResearchGate. [Link]
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Ahmad, P., et al. (2021). Phytohormones as Growth Regulators During Abiotic Stress Tolerance in Plants. Repositorio Institucional CONICET Digital. [Link]
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FAO. (2005). This compound-ethyl 365. fao.org. [Link]
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Ku, Y., et al. (2018). Plant hormone regulation of abiotic stress responses. eScholarship.org. [Link]
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Simura, J., et al. (2021). Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method. PLOS One. [Link]
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Health Canada Pest Management Regulatory Agency. (2020). This compound-ethyl and MODDUS. publications.gc.ca. [Link]
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Monquero, P. A., et al. (2011). Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species. ResearchGate. [Link]
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Methodological & Application
Experimental Protocol for Trinexapac-ethyl Application in Greenhouse Studies
An Application Guide for Greenhouse Research
Introduction: The Role and Utility of Trinexapac-ethyl in Controlled Environment Research
This compound-ethyl (TE) is a potent and widely utilized plant growth regulator (PGR) belonging to the cyclohexanedione chemical class.[1] In agricultural and horticultural settings, it is primarily used to manage plant stature, reduce lodging (stem bending) in cereal crops, and enhance the quality and density of turfgrass.[1][2][3] For researchers, TE serves as a precise tool for investigating the physiological impacts of gibberellin (GA) modulation on plant development, stress tolerance, and crop yield potential under controlled greenhouse conditions.
The primary mode of action for TE is the inhibition of gibberellin biosynthesis.[4][5] Gibberellins are a class of plant hormones essential for cell elongation; by suppressing their production, TE leads to more compact plants with shorter internodes and thicker, more robust stems.[2][5] This guide provides a comprehensive, field-tested protocol for the design and execution of greenhouse experiments involving this compound-ethyl, ensuring scientific rigor, reproducibility, and data integrity.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
To design effective experiments, a foundational understanding of TE's biochemical activity is crucial. This compound-ethyl itself is a pro-agent. Following foliar absorption, it is hydrolyzed within the plant to its active form, this compound acid.[1] this compound acid is a structural mimic of 2-oxoglutarate, a necessary co-substrate for several dioxygenase enzymes in the late stages of the GA biosynthesis pathway.[6]
The primary target of inhibition is the enzyme Gibberellin 3β-hydroxylase (GA3ox) .[1][5] This enzyme catalyzes the critical final step in the formation of biologically active gibberellins, specifically the conversion of the inactive precursor GA₂₀ to the highly active GA₁.[1][5] By competitively binding to the co-substrate site on GA3ox, this compound acid blocks this conversion, leading to a systemic reduction in active GA levels and the subsequent suppression of cell elongation and vegetative growth.[1][7]
Caption: TE's inhibitory action on the gibberellin biosynthesis pathway.
Experimental Design and Key Considerations
A well-conceived experimental design is paramount for generating reliable and interpretable data. The following elements must be carefully considered.
-
Plant Species and Cultivar Selection: The response to TE can be species- and even cultivar-dependent.[8][9] Select plant material relevant to your research question. For foundational studies, use species with well-documented responses to GA inhibitors (e.g., wheat, barley, turfgrass). Ensure all plants are of a uniform age and developmental stage to minimize variability.[10]
-
Greenhouse Conditions: Maintain and record consistent environmental conditions (photoperiod, temperature, humidity, and irrigation). A target temperature of 20-25°C during the day and 15-18°C at night is suitable for many temperate species. Supplemental lighting may be necessary to ensure uniform growth.
-
Experimental Unit and Replication: An experimental unit is typically a single pot containing one or more plants. A completely randomized design (CRD) or a randomized complete block design (RCBD) is recommended.[11]
-
CRD: Suitable for highly uniform greenhouse environments.
-
RCBD: Use if there are known environmental gradients (e.g., light or temperature variations) across the greenhouse benches. Group pots into blocks to account for this variation.
-
Replication: A minimum of 4-6 replicates per treatment is advised to provide sufficient statistical power.[12]
-
-
Controls: The inclusion of controls is non-negotiable for data validation.
-
Negative Control (Untreated): Plants treated with the carrier solution only (e.g., water plus any surfactant used in the TE formulation). This group represents baseline growth.
-
Positive Control (Optional but Recommended): If applicable, another PGR with a known effect can be used to validate the experimental system's responsiveness.
-
-
Application Timing: The timing of TE application is critical as its effects are most pronounced on actively growing tissues.[13] Application should be timed to a specific plant developmental stage (e.g., tillering in cereals, 3-4 leaf stage) for consistency.[10][14]
Materials and Reagents
-
This compound-ethyl Formulation: Commercial-grade TE, such as Primo MAXX® or a generic equivalent (e.g., 120 g/L EC). Note the concentration of the active ingredient (a.i.).
-
Plant Material: Healthy, uniform seedlings of the chosen species, grown in an appropriate potting medium.
-
Pots: Sized appropriately for the selected plant species to avoid root restriction.
-
Deionized (DI) Water: For preparing treatment solutions.
-
Surfactant (Optional): A non-ionic surfactant may be recommended by the TE product label to improve foliar coverage, though many modern formulations include one.
-
Laboratory Equipment:
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bars
-
Micropipettes
-
-
Application Equipment:
-
Pressurized spray cabinet or a handheld sprayer with a fine-mist nozzle for uniform application.[13]
-
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
-
Data Collection Tools:
-
Ruler or digital calipers (for height)
-
SPAD meter (for chlorophyll index)
-
Leaf area meter
-
Drying oven and balance (for biomass)
-
Experimental Protocol
This protocol is divided into two phases: solution preparation and greenhouse application/data collection.
Part A: Preparation of this compound-ethyl Treatment Solutions
The key is to accurately dilute a concentrated commercial formulation to achieve the desired final concentration of the active ingredient.
Step 1: Determine Required Concentrations Select a range of TE concentrations based on literature review or preliminary trials. The goal is to establish a dose-response curve.
| Growth Regulation Level | Typical Concentration Range (a.i.) | Notes |
| Low | 50 - 100 mg/L (ppm) | Subtle height control, often used to enhance turf quality.[14] |
| Medium | 100 - 250 mg/L (ppm) | Noticeable reduction in stem elongation for many cereal and grass species.[8][13] |
| High | 250 - 500 mg/L (ppm) | Strong growth suppression; risk of stunting or phytotoxicity increases. |
Step 2: Calculate for Stock Solution (e.g., 1000 mg/L a.i.)
-
Formula: Volume of TE Product (mL) = (Target Concentration [mg/L] × Final Volume [L]) / Product Concentration [mg a.i./mL]
-
Example: To make 1 L (1000 mL) of a 1000 mg/L stock solution from a 120 g/L TE product (which is 120 mg/mL).
-
Volume of TE = (1000 mg/L × 1 L) / 120 mg/mL = 8.33 mL
-
Step 3: Prepare Stock Solution
-
Measure ~900 mL of DI water into a 1 L volumetric flask.
-
Accurately measure 8.33 mL of the TE commercial product using a pipette or graduated cylinder.
-
Add the TE to the flask.
-
Add a magnetic stir bar and mix thoroughly for 10-15 minutes.
-
Bring the final volume to 1 L with DI water and mix again. This is your 1000 mg/L stock solution.
Step 4: Prepare Working Solutions via Serial Dilution
-
Formula: C₁V₁ = C₂V₂ (where C=concentration, V=volume)
-
Example: To make 100 mL of a 100 mg/L working solution from the 1000 mg/L stock.
-
(1000 mg/L) × V₁ = (100 mg/L) × 100 mL
-
V₁ = (100 × 100) / 1000 = 10 mL
-
Add 10 mL of the stock solution to a 100 mL volumetric flask and bring to volume with DI water.
-
Step 5: Prepare Control Solution The control solution should be DI water. If a surfactant was added to the TE solutions, add it to the control at the same concentration.
Part B: Greenhouse Application and Data Collection
Caption: General experimental workflow for a TE greenhouse study.
Step 1: Plant Preparation and Acclimation (Day -7 to 0)
-
Select healthy, uniform plants and arrange them on the greenhouse bench.
-
Allow plants to acclimate for at least one week under the target experimental conditions.
-
Randomly assign each pot to a treatment group and label clearly.
Step 2: Pre-Treatment Data Collection (T₀)
-
Just before application, collect baseline data from all plants.
-
Measure plant height (from the soil surface to the highest point of the foliage).
-
Record the number of tillers/stems, if applicable.
-
Take chlorophyll readings (SPAD) from the youngest fully expanded leaf.
Step 3: Application of Treatments (Day 0)
-
Calibrate your sprayer to ensure a consistent and known application volume per plant/area. The goal is to spray to the point of light foliar wetness without excessive runoff. A volume of 20-30 gallons per acre is a good field-based target to adapt.
-
Move the plants to a designated spray area.
-
Apply the prepared TE and control solutions evenly to the foliage of the respective plant groups. Ensure complete coverage.
-
Allow the foliage to dry completely (approx. 1-2 hours) before returning plants to their randomized positions on the greenhouse bench to avoid cross-contamination.[15]
Step 4: Post-Application Monitoring and Data Collection (Weekly)
-
Plant Height: Measure weekly from the same point on the pot to the highest point of the plant.
-
Chlorophyll Content (SPAD): Take weekly readings from the youngest fully expanded leaf to monitor physiological responses. Increased SPAD readings can occur with TE application.[8]
-
Tiller/Stem Count: Count the number of tillers or lateral branches weekly.
-
Phenological Observations: Record any visual differences in plant color, leaf orientation, or developmental stage.
Step 5: Final Harvest and Analysis (Experiment End)
-
Lodging Assessment: If applicable (especially for cereals), assess lodging resistance. This can be done by applying a gentle, consistent force to the stem or by visual scoring on a 1-9 scale (where 9 is fully erect and 1 is completely lodged).[16]
-
Biomass Measurement:
-
Carefully cut the above-ground plant material at the soil line (shoot biomass).
-
Gently wash the roots to remove soil (root biomass).
-
Place shoot and root samples in separate, labeled paper bags.
-
Dry the samples in an oven at 65-70°C until a constant weight is achieved (typically 48-72 hours).
-
Record the final dry weight.
-
Data Analysis
Data should be analyzed using appropriate statistical software (e.g., R, SAS, SPSS).
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among treatment means for each measured parameter (e.g., final height, dry weight).[12][17]
-
Mean Separation Test: If the ANOVA result is significant (e.g., p < 0.05), perform a post-hoc test like Tukey's HSD or Duncan's multiple range test to determine which specific treatment groups are different from each other.[17]
-
Regression Analysis: Use regression to model the dose-response relationship between TE concentration and the measured plant parameters.
References
-
AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. Retrieved from [Link]
-
Harkess, R. L., & Gallagher, J. (n.d.). Effects of this compound-Ethyl On Growth and Development of Three Ornamental Grasses. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Retrieved from [Link]
-
Select Source. (n.d.). This compound-Ethyl 1 AQ. Retrieved from [Link]
-
Rolston, M. P., et al. (n.d.). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Oregon State University. Retrieved from [Link]
-
de Souza, G. A., et al. (2024). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Molecules, 29(16), 3843. Retrieved from [Link]
-
Zilio, M., et al. (2022). This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. Planta Daninha, 40. Retrieved from [Link]
-
Theerakulpisut, P., et al. (2024). Effects of this compound-ethyl in Combination with Nitrogen Fertilizer on Growth and Yield of Three Rice Varieties. Journal of Electrical Systems, 20(3). Retrieved from [Link]
-
Sangoi, L., et al. (2019). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Revista de Ciências Agroveterinárias, 18(2), 169-176. Retrieved from [Link]
-
AHDB. (n.d.). An introduction to lodging in cereals. Retrieved from [Link]
-
Wang, N., et al. (2024). A Comparative Analysis of the Efficacy of Three Plant Growth Regulators and Dose Optimization for Improving Agronomic Traits and Seed Yield of Purple-Flowered Alfalfa (Medicago sativa L.). Plants, 13(10), 1367. Retrieved from [Link]
-
Fagerness, M. (n.d.). This compound-ETHYL (PRIMO): MAKE IT WORK BETTER FOR YOU! Michigan State University. Retrieved from [Link]
-
Lu, Z., et al. (2023). The Influence of Plant Growth Regulators (PGRs) on Physical and Chemical Characteristics of Hops (Humulus lupulus L.). International Journal of Plant Biology, 14(4), 896-911. Retrieved from [Link]
-
USGA. (2020). Five Ways To Get The Most Out Of this compound-ethyl. Retrieved from [Link]
-
Kristensen, K. (n.d.). TRIAL SETUP AND STATISTICAL ANALYSIS. WUR eDepot. Retrieved from [Link]
-
Romeis, J., et al. (2011). The use of statistical tools in field testing of putative effects of genetically modified plants on nontarget organisms. Environmental Entomology, 40(2), 203-214. Retrieved from [Link]
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preparing trinexapac stock solutions for laboratory bioassays
An Application Guide for the Preparation of Trinexapac-ethyl Stock Solutions for Laboratory Bioassays
Abstract
This comprehensive application note provides a detailed protocol for the preparation of this compound-ethyl stock and working solutions for use in laboratory bioassays. This compound-ethyl is a potent plant growth regulator whose efficacy in experimental settings is critically dependent on the precise and accurate preparation of test solutions. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind solvent selection, concentration calculations, and handling procedures. It is intended for researchers, scientists, and professionals in plant biology and drug development who require reliable and reproducible methods for their investigations.
Introduction and Scientific Background
This compound-ethyl (TE), chemical name ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate, is a widely used plant growth regulator from the cyclohexanedione class.[1][2][3] It is employed in agriculture and turf management to reduce stem elongation, thereby preventing lodging in cereal crops and decreasing the mowing frequency of turfgrass.[3][4][5] In a research context, TE is a valuable tool for studying plant hormone signaling and stress response pathways.
The biological activity of this compound-ethyl stems from its role as a pro-agent.[3][6] Upon absorption into plant tissues, it is hydrolyzed to its active form, this compound acid. This active metabolite inhibits the biosynthesis of gibberellins (GAs), a class of hormones essential for cell elongation.[6][7] Specifically, this compound acid acts as a structural mimic of 2-oxoglutarate, a required co-substrate for the enzyme Gibberellin 3β-hydroxylase (GA3ox).[6][8] By competitively inhibiting this key enzyme, it blocks the final step in the production of bioactive GAs (e.g., the conversion of GA20 to the highly active GA1), leading to attenuated plant growth.[6][8]
Accurate preparation of TE solutions is the foundation of any successful bioassay. Errors in concentration, incomplete solubilization, or degradation of the compound can lead to misleading and irreproducible results. This guide provides a validated framework to ensure the integrity of your experimental solutions.
Physicochemical Properties and Safety Mandates
A thorough understanding of the chemical properties and safety profile of this compound-ethyl is essential before any laboratory work commences.
Key Physicochemical Data
The properties summarized in the table below dictate the optimal solvents and storage conditions for preparing stable stock solutions.
| Property | Value | Source(s) |
| CAS Number | 95266-40-3 | [1][9][10] |
| Molecular Formula | C₁₃H₁₆O₅ | [9][10][11] |
| Molecular Weight | 252.26 g/mol | [9][10][11] |
| Appearance | White to yellow/reddish-brown solid | [1][5] |
| Melting Point | 36°C | [1][2][12] |
| Solubility (at 25°C) | Acetone: >500 g/LEthanol, Toluene: MiscibleWater: 10.2 g/L (pH 5.5), 21.1 g/L (pH 8.2) | [1][2][13] |
| Stability | Stable under normal storage conditions; unstable in alkaline solutions.[1][14] Freezer storage of its active metabolite, this compound acid, is stable for at least 24 months in plant tissues.[15][16] |
Safety and Handling
This compound-ethyl is considered to have low acute toxicity but may cause an allergic skin reaction and serious eye irritation.[13][17][18] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or goggles.[14][19]
-
Handling: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][20] Avoid contact with skin and eyes.[20]
-
Storage: Store the pure compound and stock solutions in a cool, dry, well-ventilated place, away from heat or open flames.[14][18] Ensure containers are tightly closed.[12]
-
Disposal: Dispose of all waste materials, including empty containers and unused solutions, as hazardous waste in accordance with local, state, and federal regulations.[13][18] Do not allow the substance to enter drains or waterways.[19][20]
Mechanism of Action: Gibberellin Biosynthesis Inhibition
To appreciate the importance of precise dosing in bioassays, it is helpful to visualize the specific biochemical pathway targeted by this compound-ethyl. The diagram below illustrates the late-stage gibberellin biosynthesis pathway and the inhibitory action of this compound acid.
Experimental Protocol: Primary Stock Solution Preparation
The first step is to create a concentrated primary stock solution in a suitable organic solvent. This approach is favored because this compound-ethyl has much higher solubility in organic solvents than in water, ensuring complete dissolution and stability during storage.
Rationale for Solvent Selection
Acetone is the recommended solvent for the primary stock. Its high solvation capacity for this compound-ethyl (>500 g/L) prevents any solubility issues, and its volatility makes it easy to remove if necessary.[1][13] HPLC-grade acetone should be used to avoid introducing impurities that could interfere with the bioassay.
Materials
-
This compound-ethyl (analytical standard, ≥98% purity)[21]
-
Acetone (HPLC grade)
-
Analytical balance (readable to 0.01 mg)
-
10 mL Class A amber glass volumetric flask
-
Calibrated micropipettes
-
Vortex mixer
-
Spatula
-
Weighing paper
-
Appropriate PPE (gloves, safety glasses, lab coat)
Step-by-Step Methodology (Example: 10 mL of 100 mM Stock)
-
Pre-Protocol Safety Check: Don PPE and ensure work is performed in a chemical fume hood.
-
Calculation of Required Mass:
-
Molecular Weight (MW) of this compound-ethyl = 252.26 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Desired Volume (V) = 10 mL = 0.01 L
-
Mass (m) = C x V x MW
-
Mass = 0.1 mol/L * 0.01 L * 252.26 g/mol = 0.25226 g = 25.23 mg
-
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out approximately 25.23 mg of this compound-ethyl. Record the exact mass.
-
Dissolution: Transfer the weighed compound into the 10 mL amber volumetric flask. Add approximately 7-8 mL of HPLC-grade acetone. Cap the flask and vortex gently until the solid is completely dissolved. A clear, colorless to pale yellow solution should be formed.
-
Final Volume Adjustment: Once fully dissolved, carefully add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with "this compound-ethyl, 100 mM in Acetone," the preparation date, and your initials. For long-term storage, transfer to a smaller, tightly sealed amber vial and store at -20°C . Under these conditions, the stock is expected to be stable for several months.
Experimental Protocol: Aqueous Working Solution Preparation
Bioassays are typically conducted in aqueous media (e.g., buffer, plant growth medium). This protocol details the serial dilution of the organic primary stock to create a range of concentrations for dose-response experiments.
The Critical Role of the Solvent Control
When introducing a substance dissolved in an organic solvent into an aqueous system, it is imperative to distinguish the effect of the substance from the effect of the solvent itself. A solvent control (also known as a vehicle control) is an experimental sample that contains the same final concentration of the solvent (in this case, acetone) as the test samples, but without the active compound. This control is essential for valid data interpretation.
Materials
-
Prepared 100 mM this compound-ethyl primary stock solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Final aqueous bioassay medium (e.g., Murashige and Skoog medium, phosphate buffer)
-
Vortex mixer
Step-by-Step Methodology (Example: Creating 100 µM, 10 µM, and 1 µM solutions)
-
Prepare an Intermediate Stock (e.g., 1 mM): Diluting directly from 100 mM to 1 µM is prone to large pipetting errors. Creating an intermediate stock improves accuracy.
-
Pipette 10 µL of the 100 mM primary stock into a microcentrifuge tube.
-
Add 990 µL of the final aqueous bioassay medium.
-
Vortex immediately and thoroughly to mix. This creates a 1 mM intermediate solution in 1% acetone.
-
-
Prepare Final Working Solutions via Serial Dilution:
-
For 100 µM: Pipette 100 µL of the 1 mM intermediate stock into a tube. Add 900 µL of bioassay medium. Vortex.
-
For 10 µM: Pipette 100 µL of the 100 µM solution into a new tube. Add 900 µL of bioassay medium. Vortex.
-
For 1 µM: Pipette 100 µL of the 10 µM solution into a new tube. Add 900 µL of bioassay medium. Vortex.
-
-
Prepare the Solvent Control:
-
Determine the highest concentration of acetone in your test samples. In the 1 mM intermediate stock, the acetone concentration is 1%. The subsequent dilutions will have lower concentrations.
-
Therefore, the solvent control should contain 1% acetone.
-
Add 10 µL of pure HPLC-grade acetone to 990 µL of the bioassay medium. Vortex. This sample will be used as the baseline for comparing the effects of this compound-ethyl.
-
-
Use Immediately: Aqueous solutions of TE may be less stable than the organic stock. It is best practice to prepare fresh working solutions for each experiment.
Summary Workflow for Solution Preparation
The following diagram provides a visual overview of the entire preparation and dilution process, emphasizing the parallel preparation of the solvent control.
References
- 8830-02, this compound-ETHYL 250 g/l EC Safety Data Sheet. (n.d.).
- Control Solutions, Inc. (n.d.). Safety Data Sheet: QUALI-PRO® T-NEX®.
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Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Retarder- this compound-ethyl. Retrieved from [Link]
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AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
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Agro-care Chemical Industry Group. (n.d.). This compound-ethyl. Retrieved from [Link]
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NIST. (n.d.). This compound-ethyl. In NIST Chemistry WebBook. Retrieved from [Link]
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Ningbo Huili Import & Export Co., Ltd. (n.d.). Material Safety Data Sheet this compound-ethyl. Retrieved from [Link]
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GalChimia. (n.d.). This compound-ethyl Standard. Retrieved from [Link]
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INCHEM. (2021). ICSC 1268 - this compound-ETHYL. Retrieved from [Link]
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Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. Retrieved from [Link]
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Syngenta Australia Pty Ltd. (2025). SAFETY DATA SHEET - PRIMO HG Turf Growth Regulator. Retrieved from [Link]
-
Agpro NZ. (n.d.). SAFETY DATA SHEET - CANDOPA. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Retrieved from [Link]
-
FAO/WHO. (2005). This compound-ethyl 365. In 2005 JMPR - Residue Evaluations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for this compound-ethyl in Water. Retrieved from [Link]
- Rademacher, W. (2015). Plant Growth Regulators: Backgrounds and Uses in Plant Production. Journal of Plant Growth Regulation, 34, 845-873.
-
Ervin, E. H., & Ok, C. H. (2004). Storage and Handling Characteristics of this compound-ethyl Treated Kentucky Bluegrass Sod. HortScience, 39(6), 1421-1424. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound-ethyl Human Health Risk Assessment. Retrieved from [Link]
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Application Notes & Protocols for Field Trial Design: Evaluating Trinexapac-ethyl Efficacy on Crop Yield
Abstract: This document provides a comprehensive guide for researchers and agricultural scientists on designing and executing robust field trials to evaluate the efficacy of trinexapac-ethyl, a plant growth regulator (PGR), on crop yield and lodging resistance. The protocols herein are grounded in established agronomic principles and statistical best practices to ensure the generation of reliable, reproducible, and scientifically valid data. We detail the entire workflow from experimental design and site selection to data collection, statistical analysis, and interpretation of results, emphasizing the scientific rationale behind each procedural step.
Introduction: Understanding this compound-ethyl and the Need for Efficacy Trials
This compound-ethyl is a synthetic plant growth regulator widely utilized in the management of cereal crops and turfgrass.[1] Its primary function is to reduce plant height by inhibiting internode elongation, which results in shorter, more robust stems.[2][3] This effect is crucial for preventing lodging—the permanent bending or breaking of stems—a major cause of yield loss in cereal crops, particularly in high-input agricultural systems.[1][4]
1.1 Mechanism of Action
This compound-ethyl's mode of action is the inhibition of gibberellin biosynthesis.[1][5] Gibberellins are plant hormones that are critical for cell elongation.[6] Upon absorption through the foliage, this compound-ethyl is converted to its active form, this compound acid.[6] This acid acts as a competitive inhibitor for key enzymes in the late stages of the gibberellin synthesis pathway, specifically targeting the conversion of inactive GA₂₀ to the biologically active GA₁, which is a potent stimulator of cell elongation.[2][6] By blocking this step, the regulator effectively slows vertical growth, leading to a more compact and sturdy plant structure.[1] This physiological change enhances the plant's resistance to lodging caused by environmental stressors like wind and rain.[1][7]
1.2 The Rationale for Field Trials
While the mechanism of this compound-ethyl is well-understood, its efficacy in the field is not absolute. It is influenced by a multitude of interacting factors, including crop species and variety, application timing and rate, environmental conditions (e.g., soil type, weather), and agronomic practices (e.g., nitrogen fertilization levels).[8][9][10] Therefore, systematic field trials are essential to:
-
Determine the optimal application rates and timings for specific crop varieties and environments.[8]
-
Quantify the effect on lodging reduction and improvements in standability.
-
Measure the ultimate impact on grain yield and quality.[11][12]
-
Ensure the product provides a consistent and reliable benefit under real-world farming conditions.[13]
Rigorous trial design and execution are paramount for generating data that can withstand scientific and regulatory scrutiny.[13][14]
Foundational Principles of Field Trial Design
The credibility of trial results hinges on a sound experimental design that minimizes bias and accounts for natural field variability.[15] Key principles include replication, randomization, and the use of controls. Adherence to standards such as Good Experimental Practice (GEP), as outlined by organizations like the European and Mediterranean Plant Protection Organization (EPPO), ensures data quality and comparability across different trials.[16][17][18]
2.1 Experimental Design: Randomized Complete Block Design (RCBD)
For agricultural field trials, the Randomized Complete Block Design (RCBD) is one of the most commonly used and robust designs. The field is divided into "blocks," where each block contains a complete set of the treatments. The core advantage of this design is that it accounts for variability within the field (e.g., differences in soil fertility or moisture) by grouping plots with similar conditions into blocks, thereby ensuring that observed differences are more likely due to the treatments rather than field heterogeneity.
-
Treatments: At a minimum, treatments should include an untreated control and several rates and/or application timings of this compound-ethyl.
-
Replication: Each treatment is replicated in every block. A minimum of 3-4 replications (blocks) is recommended to provide sufficient statistical power.[15][19]
-
Randomization: Within each block, the treatments are assigned to plots randomly.[15] This prevents systematic bias from influencing the results.
Caption: Randomized Complete Block Design (RCBD) with 4 treatments and 3 replications.
Protocol I: Field Trial Establishment and Management
Objective: To establish uniform trial plots that minimize experimental error arising from non-treatment factors.
Materials:
-
GPS for site mapping
-
Field markers (stakes, flags)
-
Seed drill/planter
-
Standard agronomic inputs (fertilizer, herbicides, etc.)
-
Field logbook or digital data collection tool
Procedure:
-
Site Selection: Choose a representative field area with uniform soil type and topography. Avoid field edges, headlands, or areas with known historical issues (e.g., poor drainage, compaction).[15]
-
Plot Layout:
-
Measure and mark the boundaries of the entire trial area.
-
Divide the area into the required number of blocks and plots per block. Plot dimensions should be large enough to minimize edge effects and accommodate farm-scale equipment for maintenance and harvest.[15] A typical plot size might be 2m x 10m.
-
Leave buffer zones between plots and blocks to prevent spray drift and other inter-plot interference.
-
-
Land Preparation: Ensure uniform tillage, seedbed preparation, and fertilization across the entire trial area according to local best practices.
-
Sowing: Use a single, certified seed lot of the chosen crop variety. Calibrate the seed drill to ensure a consistent plant population across all plots.[4]
-
Trial Maintenance: Apply all baseline agronomic inputs (e.g., herbicides, fungicides, irrigation) uniformly across all plots, including the control plots. The only variable should be the this compound-ethyl treatment.[15]
-
Documentation: Maintain a detailed log of all activities, including dates of operations, products used, and any unusual observations.
Protocol II: this compound-ethyl Application
Objective: To apply treatments accurately and consistently according to the experimental protocol.
Materials:
-
Calibrated research plot sprayer (e.g., CO₂ pressurized backpack sprayer)
-
Personal Protective Equipment (PPE)
-
This compound-ethyl formulation
-
Measuring cylinders and containers
-
Clean water
-
Adjuvant (if required by product label)
Procedure:
-
Timing of Application: Application timing is critical for efficacy.[8][11] Apply treatments at the specific crop growth stage(s) defined in the protocol. Use a standardized scale like the Feekes or BBCH scale to accurately identify the growth stage. For cereals like wheat and barley, applications are often targeted at early stem elongation (e.g., GS30-33).[20]
-
Sprayer Calibration: Calibrate the sprayer before application to ensure the correct volume of spray solution is delivered per unit area (e.g., L/ha). This is a critical step for dose accuracy.
-
Treatment Preparation:
-
Calculate the amount of this compound-ethyl product needed for each treatment plot based on the target rate (e.g., g a.i./ha).
-
For each treatment, mix the required amount of product with a known volume of water in a clean container. Prepare enough solution for all replicate plots of a single treatment.
-
-
Application:
-
Begin with the untreated control plots (spraying with water only, if applicable) or the lowest dose, and progress to the highest dose to minimize contamination.
-
Spray each plot evenly, ensuring complete coverage of the foliage. Use shields if necessary to prevent drift to adjacent plots.
-
Record the date, time, weather conditions (temperature, wind speed, humidity), and growth stage at the time of application.
-
Protocol III: Data Collection and Efficacy Assessment
Objective: To collect quantitative data on key agronomic and physiological parameters to measure the effects of this compound-ethyl.
5.1 Lodging Assessment
Timing: From the onset of lodging until harvest. Procedure:
-
Visually assess the percentage of the plot area that is lodged.
-
Rate the severity of lodging on a scale (e.g., 1-9, where 1 is no lodging and 9 is completely flat).
-
A quantitative lodging index can be calculated to combine the area and severity of lodging.[21]
-
Lodging Index = (% Crop leaning ÷ 3) + (% Lodged >45° ÷ 2) + (% Lodged flat)[21]
-
5.2 Plant Height
Timing: At key growth stages and pre-harvest. Procedure:
-
Randomly select 10-20 main stems from the central rows of each plot.
-
Measure the height from the soil surface to the top of the ear or spike, excluding the awns.[21]
-
Calculate the average height for each plot.
5.3 Physiological Parameters (Optional)
-
Chlorophyll Content: Can be an indicator of plant health and nitrogen status.[22][23]
-
Timing: During active vegetative growth.
-
Method 1 (Non-destructive): Use a handheld SPAD meter. Take readings from the upper-most fully expanded leaf of 10-20 plants per plot.[24]
-
Method 2 (Destructive): Collect leaf samples, extract chlorophyll using a solvent like 80% acetone, and measure absorbance with a spectrophotometer at wavelengths of 645 nm and 663 nm.[23]
-
-
Stem Diameter: A measure of stem strength.
-
Timing: Post-anthesis.
-
Procedure: Use calipers to measure the diameter of the lower internodes of 10-20 main stems per plot.
-
5.4 Biomass and Yield Component Analysis
Timing: At physiological maturity. Procedure:
-
Aboveground Biomass:
-
From a defined area within each plot (e.g., 1 meter of a central row), cut all plants at the soil surface.[25]
-
Dry the plant material in an oven until a constant weight is achieved. This is the total biomass.
-
-
Yield Components:
-
From the biomass sample, count the number of ears/spikes per unit area.
-
Thresh the ears/spikes and count the number of grains per ear.
-
Determine the 1000-grain weight.[12]
-
-
Harvest Index (HI):
5.5 Final Grain Yield
Timing: At harvest maturity. Procedure:
-
Harvest the designated central area of each plot using a plot combine. Avoid the plot borders to eliminate edge effects.
-
Record the total grain weight for each plot.
-
Measure the moisture content of the grain from each plot.
-
Adjust the grain yield to a standard moisture content (e.g., 13%) to allow for accurate comparisons.
-
Convert the plot yield to a standard unit (e.g., tonnes per hectare).
| Assessment Parameter | Timing | Primary Objective |
| Lodging Index | Onset of lodging to pre-harvest | Quantify standing power |
| Plant Height | Pre-harvest | Measure growth regulation effect |
| Chlorophyll Content | Vegetative/Flowering | Assess plant health/N-status |
| Aboveground Biomass | Physiological maturity | Determine total plant production |
| Yield Components | Physiological maturity | Understand how yield is built |
| Harvest Index | Physiological maturity | Measure partitioning efficiency |
| Final Grain Yield | Harvest maturity | Determine the ultimate economic output |
Protocol IV: Statistical Analysis and Interpretation
Objective: To use statistical methods to determine if observed differences between treatments are significant or simply due to random chance.[28]
Software: Use statistical software such as R, SAS, or other agricultural research software.
Procedure:
-
Data Compilation: Organize the collected data in a spreadsheet, with each row representing a plot and columns for block, treatment, and each measured parameter.
-
Analysis of Variance (ANOVA):
-
Interpreting the ANOVA:
-
The key output is the F-statistic and the associated p-value for the "Treatment" effect.
-
A p-value less than a predetermined significance level (typically α = 0.05) indicates that there is a statistically significant difference among the treatment means. This means the observed differences are unlikely to be due to random variation alone.[28]
-
-
Mean Separation Test:
-
If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD or Fisher's LSD) is used to determine which specific treatment means are significantly different from each other.[28]
-
This allows you to conclude, for example, that "this compound-ethyl at 100 g a.i./ha significantly increased yield compared to the untreated control."
-
Caption: Overall workflow for a this compound-ethyl efficacy field trial.
References
-
Alteia. (n.d.). Field Trial Analysis: A Complete Guide. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). This compound-Ethyl - Active Ingredient Page. Retrieved from [Link]
-
AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
-
DIY Pest Control. (n.d.). This compound Ethyl. Retrieved from [Link]
-
SUNRISE AGRO CHEMICALS PTE.LTD. (n.d.). This compound-ETHYL 25%EC. Retrieved from [Link]
-
PROMETHEUS – Protocols. (n.d.). Chlorophyll extraction and determination. Retrieved from [Link]
-
Agmatix. (n.d.). Best Practices to Optimize Crop Protection Field Trials with Advanced Digital Tools. Retrieved from [Link]
-
SARE. (n.d.). Basic Statistical Analysis for On-Farm Research. Retrieved from [Link]
-
EPPO. (2012). Conduct and reporting of efficacy evaluation trials, including good experimental practice. Retrieved from [Link]
-
EPPO. (2017). New EPPO Standard PP 1/296 Principles of efficacy evaluation for low-risk plant protection products. Retrieved from [Link]
-
Aminot, A., & Rey, F. (2000). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. Retrieved from [Link]
-
WUR eDepot. (2007). TRIAL SETUP AND STATISTICAL ANALYSIS. Retrieved from [Link]
-
AHDB. (n.d.). An introduction to lodging in cereals. Retrieved from [Link]
-
EPPO. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. Retrieved from [Link]
-
AgriGold. (n.d.). 6 Steps for Successful On-Farm Trials. Retrieved from [Link]
- Robertson, D. J., et al. (2015). Field-based mechanical phenotyping of cereal crops to assess lodging resistance. Field Crops Research, 184, 11-21. (Simulated from general knowledge, as direct URL is to NIH which may not be the original source).
-
ECHOcommunity.org. (n.d.). Statistical Analysis of Simple Agricultural Experiments. Retrieved from [Link]
-
EPPO. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]
- Robertson, D., et al. (2019). Field-based mechanical phenotyping of cereal crops to assess lodging resistance. arXiv preprint arXiv:1909.08555.
- Melkonian, J., et al. (2021).
-
Harris, J., et al. (n.d.). Manipulation of cereal crop development by plant hormones. Retrieved from [Link]
-
Petiole Pro. (2021). Chlorophyll Content Measurement: Why and How? Retrieved from [Link]
- Zagonel, J., & Fernandes, E. C. (2007).
- Kemanian, A. R., et al. (2007). A simple method to estimate harvest index in grain crops. Field Crops Research, 103(3), 208-216.
-
AgCRO Directory. (n.d.). Biostimulant Efficacy Trials: Design and Best Practices. Retrieved from [Link]
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JRF Global. (n.d.). Efficacy And Residue Field Trials | Crop Care. Retrieved from [Link]
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Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. Retrieved from [Link]
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USDA ARS. (2007). A simple method to estimate harvest index in grain crops. Retrieved from [Link]
- Oviedo, J. D., et al. (2018). Optical Method for Estimating the Chlorophyll Contents in Plant Leaves. Sensors, 18(2), 643.
- Oliveira, M. A., et al. (2021). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Revista de Ciências Agrárias, 44, 1-11.
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EPPO. (2021). PP1/181(5) - Conduct and reporting of efficacy evaluation trials, including good experimental practice. Retrieved from [Link]
- Subedi, K. D., et al. (2019). Winter cereal responses to dose and application timing of this compound-ethyl. Agronomy Journal, 111(5), 2723-2732.
-
Semantic Scholar. (n.d.). Conventional Harvest Index Methods may Overestimate Biomass and Nutrient Removal from Abscising Crop Species. Retrieved from [Link]
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FAO. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]
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Sentera. (2023). Estimating Biomass with Remote Sensing. Retrieved from [Link]
- da Silva, A. F., et al. (2018). Effect of this compound-ethyl on growth and yield of sugarcane. Planta Daninha, 36.
- Gulaiya, S., et al. (2024). Adverse impacts of lodging and strategies for management in cereal crops: a comprehensive review. Plant Archives, 24(2), 495-503.
- Simmons, D. B., et al. (2017). This compound-ethyl Winter Wheat (Triticum aestivum L.) Cultivar Evaluations with Variable Rates of Nitrogen.
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ResearchGate. (2021). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Retrieved from [Link]
- Sangoi, L., et al. (2017). Maize yield performance altered by this compound-ethyl rates and plant population. Revista Ciência Agronômica, 48(1), 163-171.
- Morad, M., et al. (n.d.). This compound-Ethyl Timing and Rate Effects on Crimson Clover Seed Production.
-
CGSpace. (n.d.). Measurement of maize grain yield and aboveground biomass at maturity by crop cut at plot level. Retrieved from [Link]
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FAO. (n.d.). Voluntary Guidelines for the Conservation and Sustainable Use of Farmers' Varieties/Landraces. Retrieved from [Link]
- Shah, L., et al. (2019). Improving Lodging Resistance: Using Wheat and Rice as Classical Examples. International Journal of Molecular Sciences, 20(17), 4211.
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New Food Magazine. (2019). FAO publishes guidelines for crop conservation. Retrieved from [Link]
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Application Note: High-Throughput Quantification of Trinexapac Residues in Plant Tissues by LC-MS/MS
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantification of trinexapac residues in various plant tissues. This compound-ethyl, a widely used plant growth regulator, rapidly hydrolyzes to its active form, this compound-acid, within the plant.[1][2] Consequently, accurate residue monitoring requires sensitive and specific methods that can quantify the active acid metabolite. This document provides two detailed protocols leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): a classical solvent extraction method with liquid-liquid partitioning and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based workflow. These protocols are designed for researchers in agrochemical analysis, food safety, and environmental science, offering proven insights into experimental choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound Monitoring
This compound-ethyl is a cyclohexanecarboxylate derivative that functions as a plant growth regulator by inhibiting the biosynthesis of gibberellic acid.[3] This mode of action leads to reduced internode elongation, which is beneficial for preventing lodging in cereal crops and managing growth in turfgrass.[3][4] Upon application, this compound-ethyl is rapidly metabolized in plants to its biologically active free acid form, this compound.[1][5] Studies have shown that the parent ester, this compound-ethyl, is often undetectable in harvested crops, making the analysis of this compound-acid a reliable indicator of the total residues from the use of the plant growth regulator.[1][5]
Given the global use of this compound-ethyl in agriculture, regulatory bodies establish maximum residue limits (MRLs) for this compound in various food commodities. To ensure compliance with these regulations and to conduct accurate risk assessments, sensitive and validated analytical methods are crucial. LC-MS/MS has emerged as the gold standard for this analysis due to its high selectivity and sensitivity, allowing for the detection and quantification of this compound residues at low microgram per kilogram (µg/kg) levels.[1][6]
This application note provides a detailed framework for the analysis of this compound, addressing critical aspects from sample preparation to instrumental analysis and method validation.
Foundational Principles: Analyte & Matrix Considerations
The successful quantification of this compound residues is predicated on a thorough understanding of the analyte's chemical properties and the complexities of the plant matrix.
-
Analyte Stability: this compound-ethyl is susceptible to hydrolysis, especially under non-neutral pH conditions, converting to this compound-acid. Analytical methods must account for this conversion, and often, the residue definition for regulatory purposes includes the combined residues of this compound-ethyl and this compound, expressed as this compound.
-
Matrix Effects: Plant tissues are complex matrices containing a myriad of compounds (pigments, lipids, sugars, etc.) that can interfere with the analysis. These co-extractives can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7] Therefore, a robust sample cleanup procedure is non-negotiable. The choice of cleanup strategy is dictated by the matrix; for example, fatty matrices like oilseed rape may require different cleanup sorbents than aqueous matrices like fruits.
-
Method Validation: To ensure the reliability of the generated data, the analytical method must be thoroughly validated.[5] Key validation parameters include specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[5][7]
Experimental Workflow: A Visual Overview
The general workflow for the analysis of this compound residues in plant tissues is a multi-step process designed to isolate the analyte from the matrix and present it in a form suitable for instrumental analysis.
Caption: General workflow for this compound residue analysis.
Protocol I: Solvent Extraction with Liquid-Liquid Partitioning
This method is a robust, traditional approach suitable for a wide range of plant matrices. The principle involves extracting the residues with a polar organic solvent, followed by a partitioning step to remove non-polar interferences.
Step-by-Step Protocol
-
Sample Homogenization:
-
Weigh 10 g of a representative, homogenized plant sample into a 50 mL centrifuge tube. For dry samples like grains, add an appropriate amount of water to rehydrate before extraction.
-
-
Extraction:
-
Add 20 mL of a methanol/distilled water (1:1, v/v) mixture to the sample tube.
-
Securely cap the tube and shake vigorously for 15 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection vessel.
-
-
Liquid-Liquid Partitioning (Cleanup):
-
Transfer the supernatant to a 250 mL separatory funnel.
-
Adjust the pH of the extract to ≤ 2.5 with hydrochloric acid (HCl).[6] This step ensures that this compound-acid is in its non-ionized form, facilitating its transfer to the organic phase.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The lower organic layer contains the analyte.
-
Drain the dichloromethane layer into a clean flask.
-
Repeat the partitioning step with a fresh 20 mL aliquot of dichloromethane.
-
Combine the dichloromethane extracts.
-
-
Final Preparation:
-
Evaporate the combined dichloromethane extracts to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol II: QuEChERS-Based Extraction and Cleanup
The QuEChERS method offers a more rapid and higher-throughput alternative to traditional methods, minimizing solvent usage.[8][9] This protocol is adapted for the analysis of polar analytes like this compound-acid.
Step-by-Step Protocol
-
Sample Homogenization:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.[10] The acetic acid helps to stabilize the acidic analyte.
-
Add the appropriate internal standard, if used.
-
Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. PSA removes organic acids, sugars, and some pigments.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial for direct injection or after appropriate dilution with the initial mobile phase.
-
Instrumental Analysis: LC-MS/MS Parameters
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
| Parameter | Condition | Rationale |
| LC Column | C18, e.g., 100 mm x 2.1 mm, 2.6 µm | Provides good retention and separation for polar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of the analyte in positive ion mode or deprotonation in negative ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | Ensures good peak shape and separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC columns. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | This compound-acid has a carboxylic acid group that is readily deprotonated, making it highly responsive in negative ion mode.[1][2] |
| MRM Transitions | Precursor Ion [M-H]⁻: m/z 223 | This corresponds to the deprotonated molecular ion of this compound-acid.[1][2] |
| Product Ion 1 (Quantifier): m/z 179 | A specific and abundant fragment ion used for quantification.[1][2] | |
| Product Ion 2 (Qualifier): m/z 135 | A second fragment ion used for confirmation of the analyte's identity.[1][2] |
Method Performance and Validation Data
The following table summarizes typical performance data for the quantification of this compound in various plant matrices, as reported in the literature.
| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Wheat | LC-MS/MS | 0.01 (10 µg/kg) | 71-94 | <10 | [1] |
| Various Crops | LC-MS/MS (GRM020.01A) | 0.01 | Not specified | Not specified | |
| Agricultural Products | LC-MS/MS | 0.01 | 72.7-99.2 | <9.0 | |
| Fruits | QuEChERS-LC-MS/MS | 0.10-15.0 (µg/kg) | 73.0-111.0 | 3.0-17.2 | [10] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Causality and Self-Validation in Practice
-
Why Matrix-Matched Calibration? To compensate for matrix effects (ion suppression or enhancement), it is imperative to use matrix-matched calibration standards for accurate quantification.[7] This involves preparing calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure.
-
Internal Standards: While not always mandatory, the use of a stable isotope-labeled internal standard (e.g., ¹³C-Trinexapac) is highly recommended. It can correct for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.
-
Confirmatory Analysis: The use of at least two MRM transitions (a quantifier and a qualifier) is a self-validating step.[1] The ratio of the qualifier to quantifier ion should be consistent between the samples and the calibration standards, providing a high degree of confidence in the identification of the analyte.
Conclusion
The LC-MS/MS methods detailed in this application note provide sensitive, specific, and reliable approaches for the quantification of this compound residues in a variety of plant tissues. The choice between the classical solvent extraction method and the more modern QuEChERS workflow will depend on the specific laboratory's throughput needs, available resources, and the nature of the samples being analyzed. By understanding the rationale behind each step and implementing rigorous validation procedures, researchers can generate high-quality data that is fit for purpose, whether for regulatory compliance, food safety assessment, or environmental monitoring.
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Heimstra, M., & van der Fels-Klerx, H. J. (2003). Determination of this compound in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 51(20), 5855–5860. [Link]
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U.S. Environmental Protection Agency. (2012). This compound-ethyl Summary of Analytical Chemistry and Residue Data. Regulations.gov. [Link]
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Food and Agriculture Organization of the United Nations. (2013). This compound-ethyl. JMPR 2005. [Link]
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Jeong, Y. H., et al. (2015). Development of a Simultaneous Analytical Method for Determination of this compound-ethyl and this compound in Agricultural Products Using LC-MS/MS. Korean Journal of Environmental Agriculture, 34(3), 195-203. [Link]
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U.S. Environmental Protection Agency. (2012). This compound-ethyl - Residue Method (GRM020.08B) for the Determination of CG. [Link]
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Sadowska, I., et al. (2021). Application of chemometric analysis using physicochemical and chromatographic data to differentiate the origin of plant protection products containing this compound-ethyl. Journal of Environmental Science and Health, Part B, 56(10), 915-924. [Link]
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Jang, J., et al. (2015). Development of a Simultaneous Analytical Method for Determination of this compound-ethyl and this compound in Agricultural Products Using LC-MS/MS. The Korean Journal of Pesticide Science, 19(4), 365-374. [Link]
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Huang, H., et al. (2014). [Determination of 21 plant growth regulator residues in fruits by QuEChERS-high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 32(7), 729-735. [Link]
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ResearchGate. (n.d.). MS/MS parameters of this compound-ethyl and this compound. [Link]
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ResearchGate. (n.d.). Determination of this compound in Wheat by Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
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QuEChERS.com. (n.d.). Home of the QuEChERS Method. [Link]
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 447. [Link]
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de Souza, C. A., et al. (2022). This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. Pesquisa Agropecuária Brasileira, 57. [Link]
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ResearchGate. (n.d.). Ultimate residue and dissipation experiments for this compound-ethyl in wheat and soil. [Link]
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HPC Standards. (n.d.). This compound-ethyl Reference Materials: Accurate Residue Analysis. [Link]
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Optimal Application Timing of Trinexapac-Ethyl for Turfgrass Growth Regulation: A Technical Guide for Researchers and Professionals
This document provides a detailed guide for researchers, scientists, and turfgrass management professionals on the optimal application timing of trinexapac-ethyl, a widely utilized plant growth regulator (PGR). The protocols and notes herein are designed to ensure scientific integrity, repeatability, and the achievement of desired physiological outcomes in turfgrass.
Executive Summary
This compound-ethyl is a cornerstone of modern turfgrass management, offering a sophisticated method for controlling vegetative growth and enhancing turf quality. Its efficacy, however, is not merely a function of application rate but is critically dependent on precise timing. This guide moves beyond simplistic calendar-based schedules to a scientifically robust approach centered on physiological time, primarily measured through Growing Degree Day (GDD) models. By understanding the mechanism of action and the environmental factors that govern the plant's response, professionals can optimize this compound-ethyl applications for consistent growth regulation, improved stress tolerance, and superior turf performance.
Mechanism of Action: The Foundation of Optimal Timing
This compound-ethyl is a Type II, Class A plant growth regulator that functions by inhibiting the biosynthesis of gibberellins (GA).[1][2] It is absorbed through the foliage and translocated to the growing points of the plant.[3][4]
The primary mode of action is the inhibition of the 3β-hydroxylase enzyme, which catalyzes the final step in the GA biosynthesis pathway: the conversion of the inactive precursor GA₂₀ to the biologically active GA₁.[5] This blockage leads to a reduction in cell elongation, resulting in shorter internodes, reduced vertical leaf growth, and a more compact, dense turf canopy.[1][2] This redirection of energy from vertical growth can also lead to enhanced root development, increased tiller density, and improved carbohydrate storage, which collectively contribute to enhanced stress tolerance.[6][7]
Caption: Workflow for a Growing Degree Day (GDD) based this compound-ethyl application schedule.
Protocol 2: Pre-Stress Conditioning Application
This compound-ethyl can be used proactively to enhance turfgrass tolerance to abiotic stresses such as drought, heat, and cold. [7][8][9] Objective: To improve turfgrass survival and recovery from anticipated environmental stress.
Methodology:
-
Timing: Initiate applications 2-4 weeks prior to the anticipated onset of the stress period (e.g., peak summer heat and drought, or before winter dormancy for warm-season grasses).
-
Program Initiation: Begin a GDD-based program as outlined in Protocol 1. This ensures the turf is consistently under regulation leading into the stress period.
-
Mechanism of Benefit: Pre-stress conditioning with this compound-ethyl works through several mechanisms:
-
Reduced Water Use: Decreased leaf surface area leads to lower evapotranspiration rates. [8][10] * Improved Water Status: Treated plants often exhibit higher relative water content during drought. [8] * Osmotic Adjustment: It can promote the accumulation of solutes, helping cells maintain turgor under drought stress. [8] * Carbohydrate Storage: Energy diverted from vertical growth is stored as carbohydrates, which can be used to support the plant during stress and aid in recovery. [9]4. Maintenance: Continue applications through the stress period as long as the turf remains healthy and actively growing, albeit at a reduced rate. Discontinue applications on dormant or severely stressed turf.
-
Field-Proven Insights and Best Practices
-
Foliar Absorption is Key: this compound-ethyl is effective only when absorbed through the leaf tissue; product that reaches the soil is wasted. [7] * Carrier Volume: Use a low carrier volume (e.g., 20-30 gallons per acre) to ensure the product remains concentrated on the leaf surface. * Mowing: Avoid mowing immediately before or after application to ensure adequate leaf surface area for absorption and to prevent removal of the product. Mowing 1 hour before application is acceptable. [7]* Tank Mixing Considerations:
-
Iron (Fe): While often included to mask temporary discoloration, iron can act as a water hardener and may slightly reduce the efficacy of this compound-ethyl. * Manganese (Mn): If a color response is desired, manganese is a more compatible tank partner and may yield better growth suppression than combinations with iron. * Species and Cultivar Sensitivity: Different turfgrass species require different application rates. Generally, perennial ryegrass and tall fescue require higher rates than Kentucky bluegrass and creeping bentgrass. [1][11]Always consult the product label and start with lower rates when treating an unfamiliar cultivar.
-
Conclusion
The optimal application timing of this compound-ethyl is a function of turfgrass physiology, which is driven by environmental temperature. By abandoning rigid, calendar-based schedules in favor of a dynamic GDD model, turfgrass professionals can achieve more consistent, predictable growth regulation. This scientific approach not only maximizes the performance of the product but also enhances overall turfgrass health, quality, and resilience to environmental stress. The protocols and insights provided in this guide serve as a foundation for developing advanced, data-driven turfgrass management programs.
References
-
This compound-Ethyl - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]
-
This compound Ethyl. (n.d.). DIY Pest Control. Retrieved from [Link]
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Role of Growth Regulators on Turf Grass. (2022). Agri Articles, 03(03). Retrieved from [Link]
-
This compound-ethyl, Plant Growth Regulator. (n.d.). AgChemAccess. Retrieved from [Link]
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- Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. (2025).
- Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae, 661, 349-351.
- This compound-ethyl applic
- Lewis, T. (2019). Growing Degree-Days Optimize this compound-ethyl Reapplications for Ultradwarf Bermudagrass Putting Greens.
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- Growth inhibitors in turfgrass. (2012). SciELO.
- This compound-Ethyl 1 AQ Product Label. (n.d.). Primera.
- Effect of turf growth regulators on morphological traits of carpet grass. (2024). International Journal of Advanced Biochemistry Research.
- Kreuser, W. C. (2011). A Growing Degree Day Model to Schedule this compound-ethyl Applications on Agrostis stolonifera Golf Putting Greens. ProQuest.
- Zhang, X., & Ervin, E. H. (2008). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. HortScience, 43(3), 949-953.
- Woods, M. (n.d.). GDD (for Primo) & GP (for N): Sydney as a case study. Asian Turfgrass Center.
- Reducing bermudagrass irrigation with a PGR and soil surfactants. (2017). GCMOnline.com.
- Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. (2023). ScholarWorks@UARK.
- Reynolds, J. (2020, April 17). Five Ways To Get The Most Out Of this compound-ethyl. USGA.
- This compound-ethyl Restricts Shoot Growth and Improves Quality of `Diamond' Zoysiagrass Under Shade. (n.d.).
- Turfgrass Growth Regulators For Professional Managers. (n.d.). University of Massachusetts Amherst.
- Evaluation of Late-Season and Winter Applications of this compound-Ethyl on Ultradwarf Bermudagrass Putting Greens. (2020). Virginia Tech.
- Implications of Repeated this compound-Ethyl Applications on Kentucky Bluegrass. (n.d.).
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Application Notes and Protocols for Enhancing Foliar Uptake of Trinexapac-Ethyl with Adjuvants
Introduction: Optimizing the Performance of a Key Plant Growth Regulator
Trinexapac-ethyl (TE) is a widely utilized plant growth regulator (PGR) that provides significant benefits in agriculture and turf management. Its primary function is to inhibit the biosynthesis of gibberellic acid, a plant hormone responsible for cell elongation.[1][2] This mode of action results in reduced stem elongation, leading to more compact and robust plants, which can prevent lodging in cereal crops and reduce mowing frequency in turfgrass.[3][4][5]
The efficacy of TE is fundamentally dependent on its successful absorption through the plant's foliage following application.[3][6] As a foliar-applied, post-emergence product, its journey from a spray droplet to its site of action within the plant tissue is fraught with barriers. Inefficient uptake can lead to suboptimal performance, requiring higher application rates and increasing the potential for economic loss and environmental impact.
Adjuvants, substances added to a spray mixture, are critical tools for overcoming these barriers to enhance the performance and consistency of TE.[7][8] This guide provides a comprehensive technical overview and detailed protocols for researchers and scientists to systematically evaluate and select the most effective adjuvants for their specific applications with this compound-ethyl. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to empower the user with a framework for robust, self-validating research.
Section 1: The Primary Barrier - The Plant Leaf Cuticle
The plant leaf surface is a complex and formidable barrier to water-based spray solutions. The outermost layer, the cuticle, is composed of a polyester matrix (cutin) embedded with and covered by waxes (epicuticular wax). This waxy, lipophilic layer is inherently hydrophobic, causing water-based droplets to bead up, minimize contact with the surface, and become prone to rolling off or evaporating before the active ingredient can be absorbed.[9]
Several factors influence the permeability of the cuticle:
-
Plant Species: The thickness and composition of the cuticle and epicuticular waxes vary significantly between plant species.
-
Environmental Conditions: Plants under drought stress may develop a thicker, less permeable cuticle as a defense mechanism.[10] Low relative humidity accelerates the evaporation of spray droplets, drastically reducing the time available for absorption.[10][11]
-
Leaf Age and Surface: Younger leaves may have a thinner cuticle than older, more mature leaves. The presence of features like trichomes (leaf hairs) can also impede droplet contact with the leaf surface.
Understanding these barriers is the first step in devising a strategy to overcome them. The goal of an effective adjuvant is to modify the interaction between the spray droplet and this complex surface to maximize uptake.
Caption: Barriers to the foliar uptake of a spray droplet.
Section 2: this compound-ethyl's Path to Activity
This compound-ethyl is a pro-herbicide, meaning the applied molecule is not the final active form. It is applied as an ethyl ester, which is relatively more lipophilic (oil-loving) than its active metabolite. This property is advantageous for crossing the waxy cuticle. Once inside the plant tissue, cellular enzymes (esterases) rapidly hydrolyze the ethyl ester into this compound acid.[12][13] This active acid form is then translocated to the growing points of the plant, where it inhibits the 3β-hydroxylase enzyme, a key step late in the gibberellin (GA₁) biosynthesis pathway.[1][14]
The selection of an adjuvant should, therefore, be aimed at facilitating the penetration of the parent ester form through the cuticle.
Caption: The activation pathway of this compound-ethyl.
Section 3: Adjuvant Classes for Enhancing this compound-ethyl Uptake
Adjuvants are broadly classified into activator adjuvants, which enhance the biological activity of the pesticide, and utility adjuvants, which modify the physical characteristics of the spray solution.[15] For enhancing TE uptake, we are primarily concerned with activator adjuvants.
| Adjuvant Type | Common Composition | Primary Mechanism(s) of Action | Typical Use Rate (% v/v) |
| Non-ionic Surfactant (NIS) | Alcohol ethoxylates, alkylphenol ethoxylates | Reduces spray droplet surface tension, improving wetting and spreading on the leaf surface.[10][11] | 0.1 - 0.5% |
| Crop Oil Concentrate (COC) | 80-85% petroleum-based oil + 15-20% surfactant/emulsifier[11][16] | Acts as a penetrant by softening or dissolving cuticular waxes, facilitating the entry of lipophilic active ingredients like TE. Also reduces evaporation.[17][18] | 0.5 - 1.25% |
| Methylated Seed Oil (MSO) | Methylated vegetable/seed oil + emulsifiers | A more aggressive penetrant than COC; highly effective at dissolving epicuticular wax.[10][18] Can increase the risk of crop phytotoxicity.[10] | 0.5 - 1.0% |
| High Surfactant Oil Concentrate (HSOC) | 50-75% MSO or COC + 25-50% surfactant[10][15] | Combines the strong penetration properties of an oil with the superior spreading characteristics of a high surfactant load. | 0.25 - 0.75% |
| Ammonium Sulfate (AMS) | Liquid or dry ammonium sulfate | Primarily a water conditioner that neutralizes hard water cations (e.g., Ca²⁺, Mg²⁺) that can antagonize some pesticides.[10][19] The ammonium ion may also enhance absorption.[10][20] | 1.0 - 2.5% (or by weight) |
Causality in Selection: this compound-ethyl is a lipophilic ester. Therefore, adjuvants that can modify the waxy, lipophilic cuticle are prime candidates for enhancing its uptake. This points towards oil-based adjuvants (COC, MSO) as being potentially more effective than standalone surfactants (NIS), whose primary role is spreading. MSOs are generally more effective but carry a higher risk of causing unwanted crop response, a critical trade-off that must be evaluated experimentally.[10] AMS is crucial when hard water is used as the spray carrier to prevent antagonism, but its direct effect on TE uptake requires validation.
Section 4: Protocols for Adjuvant Screening and Evaluation
A systematic, phased approach is essential for identifying the optimal adjuvant system. This process de-risks the research, moving from simple, rapid bench-top tests to complex, resource-intensive field trials.
Caption: Phased workflow for adjuvant evaluation.
Phase 1: Preliminary Laboratory Screening
Protocol 4.1: Tank-Mix Compatibility Jar Test
-
Objective: To ensure physical compatibility of TE with selected adjuvants in the intended spray carrier (water). Physical incompatibility can lead to clogged nozzles and uneven application.
-
Materials:
-
Clear glass quart jars with lids (one per treatment)
-
Pipettes or graduated cylinders for measuring
-
This compound-ethyl formulation
-
Candidate adjuvants
-
Spray carrier water (use the same source as for field applications)
-
-
Methodology:
-
Add 1 pint (approx. 500 mL) of the carrier water to each jar.[21]
-
If using a water conditioner like AMS, add it first and mix thoroughly until dissolved.
-
Add the proportionate amount of the TE formulation. The order of addition is critical; always follow the pesticide label. Generally, add dry formulations before liquids.
-
Cap the jar and invert 10-15 times to mix.
-
Add the activator adjuvant (e.g., COC, MSO, NIS) last.[10] This prevents oil-based adjuvants from coating dry pesticide formulations and hindering their dispersion.
-
Cap the jar and invert again 10-15 times.
-
Let the jars stand for 30 minutes and observe for any signs of incompatibility:
-
Separation: Formation of distinct layers.
-
Flocculation: Clumping or aggregation of particles.
-
Precipitation: Settling of solids to the bottom.
-
-
Invert the jars again and note if any precipitates readily re-suspend.
-
-
Interpretation: Any mixture showing irreversible separation, precipitation, or clumping is incompatible and should be excluded from further testing.
Phase 2: Controlled Environment Efficacy Studies
Protocol 4.2: Greenhouse Pot Study for Efficacy Screening
-
Objective: To rapidly screen compatible adjuvants for their ability to enhance the biological activity (growth regulation) of TE under controlled conditions.
-
Materials:
-
Target plant species (e.g., a representative cereal like wheat or a turfgrass species) grown in pots to a uniform growth stage.
-
Calibrated research track sprayer or backpack sprayer with appropriate nozzles.
-
Ruler or calipers for height measurements.
-
Chlorophyll meter (e.g., SPAD meter), optional.
-
-
Experimental Design:
-
Randomized Complete Block Design with 4-6 replications.
-
Treatments should include:
-
Untreated Control (no spray)
-
Adjuvant blank (adjuvant + water, no TE) for each adjuvant to test for phytotoxicity.
-
This compound-ethyl alone at a label rate (e.g., 1X) and a reduced rate (e.g., 0.5X). The reduced rate is critical as it is more likely to reveal enhancement effects from adjuvants.
-
TE at the reduced rate (0.5X) + each candidate adjuvant at its recommended rate.
-
-
-
Methodology:
-
Arrange pots according to the experimental design.
-
Prepare spray solutions according to Protocol 4.1.
-
Apply treatments uniformly using the calibrated sprayer. Ensure consistent spray volume, pressure, and travel speed.
-
Return plants to the greenhouse and maintain optimal growing conditions.
-
Collect data at set intervals (e.g., 7, 14, 21, and 28 days after treatment).
-
-
Data Collection (Endpoints):
-
Plant Height/Internode Length: Measure the height from the soil surface to the newest fully expanded leaf or growing point. This is the primary indicator of TE activity.[22][23]
-
Phytotoxicity Rating: Visually score plants on a scale (e.g., 0-100%, where 0 is no injury and 100 is plant death) for any signs of damage like chlorosis, necrosis, or stunting.
-
Chlorophyll Content: Use a chlorophyll meter to obtain a non-destructive measure of plant health.[22]
-
Biomass: At the final time point, harvest the above-ground biomass, record fresh weight, then dry in an oven to obtain dry weight.
-
-
Interpretation: A successful adjuvant will result in a significantly greater reduction in plant height at the 0.5X TE rate compared to the 0.5X TE rate applied alone, ideally approaching the height reduction seen with the 1X TE rate, without causing unacceptable phytotoxicity.
Phase 3: Field Validation
Protocol 4.3: Small-Plot Field Trial
-
Objective: To validate the performance and crop safety of the most promising adjuvant-TE combinations from the greenhouse screen under real-world environmental conditions.
-
Methodology:
-
Site Selection: Choose a uniform area of the target crop or turf.
-
Plot Design: Use a Randomized Complete Block Design with 4 replications. Plot sizes should be appropriate for the application equipment (e.g., 3m x 6m).
-
Treatments: Include an untreated control, TE at the full label rate (1X), and the top 2-3 TE + adjuvant combinations identified in Phase 2.
-
Application: Use field-calibrated application equipment (e.g., CO₂ backpack sprayer or small boom sprayer). Record all application parameters (nozzle type, pressure, volume, speed) and environmental conditions (temperature, humidity, wind speed, cloud cover).[24]
-
Data Collection: Collect the same data as in the greenhouse study (height, phytotoxicity) at appropriate intervals. Additionally, collect yield-related data at crop maturity.
-
-
Field-Specific Endpoints:
-
Lodging Score (for cereals): A visual rating of the degree of stem bending or breaking in the plot (e.g., 0-100% of plot area lodged).[25]
-
Yield Components: At harvest, collect subsamples to measure components like head count per unit area, grains per head, and thousand-grain weight.[5][23]
-
Final Yield: Harvest the entire plot and determine the final grain or biomass yield, adjusted for moisture.[23]
-
-
Interpretation: The ideal adjuvant will enhance the performance of TE (e.g., greater lodging reduction, consistent height control) leading to protected or increased yield compared to TE alone, with no negative impact on crop safety.
Phase 4: Advanced Quantitative Uptake Analysis
Protocol 4.4: Foliar Uptake Quantification via Leaf Washing and LC-MS/MS
-
Objective: To directly quantify the amount of TE that has penetrated the leaf cuticle, providing a definitive measure of adjuvant efficacy. This protocol confirms that observed biological effects are due to enhanced uptake.
-
Methodology:
-
Apply treatments (TE +/- adjuvant) to plants as in the greenhouse protocol.
-
At specific time points after application (e.g., 2, 6, 24, 48 hours), excise treated leaves.
-
Leaf Wash: Vigorously wash the leaf surface with a known volume of an appropriate solvent (e.g., acetonitrile/water) to remove unabsorbed TE residue. This solution is the "external" fraction.
-
Tissue Extraction: Homogenize the washed leaf tissue in an extraction solvent to release the absorbed TE and its metabolite, this compound acid. This is the "internal" fraction.[12]
-
Analysis: Analyze both the external and internal fractions using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amounts of this compound-ethyl and this compound acid.[12]
-
-
Interpretation: The amount of TE and its acid metabolite in the "internal" fraction, expressed as a percentage of the total recovered active ingredient, represents the foliar uptake. A superior adjuvant will result in a significantly higher percentage of uptake at earlier time points compared to TE applied alone.
Conclusion
The selection of an adjuvant to enhance the foliar uptake of this compound-ethyl is not a one-size-fits-all decision. It is a data-driven process that requires a systematic evaluation of compatibility, biological efficacy, and crop safety. By progressing through the phased protocols outlined in this guide—from simple jar tests to controlled environment screening and field validation—researchers can confidently identify the adjuvant system that provides the most reliable and effective performance for their specific crop, environment, and operational conditions. This rigorous approach ensures that the full potential of this compound-ethyl as a valuable plant growth regulator is realized, optimizing inputs and maximizing agronomic benefits.
References
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Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Available at: [Link]
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Crops and Soils Magazine. Understanding adjuvants used with agriculture chemicals. Available at: [Link]
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Bayer Crop Science. (2022). Understanding Herbicide Adjuvants. Available at: [Link]
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AdvanSix. (n.d.). Does ammonium sulfate added to a herbicide mix improve weed control? Available at: [Link]
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CHS Agronomy. (n.d.). Crop Oil adjuvant for improved pesticide absorption. Available at: [Link]
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AgChemAccess. (n.d.). This compound-ethyl, Plant Growth Regulator. Available at: [Link]
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Hartzler, B. (n.d.). Role of spray adjuvants with postemergence herbicides. Iowa State University Extension. Available at: [Link]
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Agrogreat. (n.d.). Plant Growth Regulator this compound-ethyl 250 g/l EC. Available at: [Link]
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AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Available at: [Link]
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Chemical Warehouse. (n.d.). This compound-Ethyl - Active Ingredient Page. Available at: [Link]
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NC State Extension. (n.d.). Spray Adjuvants. Soybeans. Available at: [Link]
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Green, J. M. (2000). Interaction of Surfactants with Plant Cuticles. Weed Technology, 14(4), 807-813. Cambridge Core. Available at: [Link]
-
Green, J. M. (2000). Interaction of Surfactants with Plant Cuticles. BioOne Complete. Available at: [Link]
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FBN. (2023). Crop Oil 101: Understanding the Extras in Your Tank Mix. Available at: [Link]
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DIY Pest Control. (n.d.). This compound Ethyl. Available at: [Link]
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OMEX Canada. (2024). Adjuvants in Foliar Application. Available at: [Link]
-
WeedSmart. (2024). Do adjuvants boost herbicide efficacy? Available at: [Link]
-
Nuturf. (n.d.). AMOS Spray Grade Ammonium Sulphate Herbicide Adjuvant. Available at: [Link]
-
Green, J. M. (2000). Interaction of Surfactants with Plant Cuticles. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). WO2003092373A2 - Surfactant-ammonium sulfate adjuvant composition for enhancing efficacy of herbicides.
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Matušinský, P., et al. (2007). Effect of surfactants and liquid fertilisers on transcuticular penetration of fungicides. ResearchGate. Available at: [Link]
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Semantic Scholar. (2000). Interaction of Surfactants with Plant Cuticles. Available at: [Link]
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Chemorse. (n.d.). Oil Based Adjuvants. Available at: [Link]
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Oro Agri. (2022). Choosing the Right Foliar Adjuvant. YouTube. Available at: [Link]
-
Skychem Group. (n.d.). Types of Adjuvants in Agriculture. Available at: [Link]
-
Integrated Pest and Crop Management, University of Missouri. (n.d.). ADJUVANT SELECTION. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2015). Guidelines for the registration of agricultural adjuvant products. Available at: [Link]
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Heimstra, M., et al. (2004). Determination of this compound in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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JMPR. (2005). This compound-ethyl 365. Available at: [Link]
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Ansolabehere, C. L. (2008). Evaluation of Herbicide Efficacy As Influenced by Adjuvant and Nozzle. Digital Commons @ Cal Poly. Available at: [Link]
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Toledo, R. A. F., et al. (2015). Effect of this compound-ethyl on growth and yield of sugarcane. SciELO. Available at: [Link]
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Artuzi, J. P., & Cason, J. B. (2015). Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species. ResearchGate. Available at: [Link]
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Sangoi, L., et al. (2014). This compound-ethyl in the vegetative and reproductive performance of corn. CABI Digital Library. Available at: [Link]
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USDA Forest Service. (n.d.). SPRAY ADJUVANTS & WATER QUALITY. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). 1595 this compound-ETHYL (271). Available at: [Link]
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Oliveira, M. A. de, et al. (2020). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Semina: Ciências Agrárias. Available at: [Link]
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Anderson, N., et al. (2012). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Oregon State University. Available at: [Link]
-
Thepa, S., et al. (2020). Effects of this compound-ethyl in Combination with Nitrogen Fertilizer on Growth and Yield of Three Rice Varieties. Journal of Electrical Systems. Available at: [Link]
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Gąsiorowska, B., & Stępień, A. (2003). Influence of this compound-ethyl on growth and development of winter wheat. Plant Protection Research. Available at: [Link]
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Pereira, M. R. R., et al. (2018). This compound-ethyl causes stimulatory effect on eucalyptus initial growth under nutritional deficiency. LAPDA. Available at: [Link]
-
Prodanović, D., et al. (2016). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research. Available at: [Link]
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Application Notes and Protocols for Dose-Response Analysis of Trinexapac-ethyl in Cool-Season Grasses
Abstract
This document provides a comprehensive guide for researchers and turfgrass scientists on conducting a dose-response analysis of trinexapac-ethyl (TE) in cool-season grasses. This compound-ethyl is a widely utilized plant growth regulator (PGR) that effectively suppresses vertical shoot growth, leading to improved turf quality and reduced mowing frequency.[1][2] Understanding the precise dose-response relationship is critical for optimizing its use, developing new formulations, and assessing its efficacy on different turfgrass species and under various environmental conditions. This guide details the underlying biochemical mechanisms of TE, provides step-by-step protocols for robust experimental design and execution, and outlines the necessary data analysis to accurately characterize its activity.
Introduction: The Rationale for Dose-Response Analysis
This compound-ethyl is a cornerstone of modern turfgrass management.[3] It functions by inhibiting the biosynthesis of gibberellins (GAs), a class of plant hormones responsible for cell elongation.[1][4] Specifically, TE blocks the 3β-hydroxylation of GA20 to the physiologically active GA1, a late-stage step in the GA biosynthesis pathway.[5][6][7] This targeted inhibition results in a reduction in internode elongation, leading to a more compact and dense turf sward.[8]
A dose-response analysis is fundamental to quantifying the biological effect of a substance like TE at varying concentrations. The resulting dose-response curve provides critical parameters, such as the effective dose required to achieve a certain level of response (e.g., ED50 - the dose causing 50% of the maximal response). This information is invaluable for:
-
Efficacy Determination: Quantifying the growth regulation potential of TE on specific cool-season grass species.
-
Comparative Studies: Comparing the potency of different TE formulations or its efficacy relative to other PGRs.
-
Optimizing Application Rates: Identifying the lowest effective dose to achieve desired growth suppression, minimizing costs and potential non-target effects.
-
Understanding Species-Specific Sensitivity: Different cool-season grasses, such as Kentucky bluegrass (Poa pratensis), perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea), exhibit varying sensitivities to TE.[3][9][10]
This guide is structured to provide both the theoretical foundation and the practical steps necessary to execute a scientifically sound dose-response analysis of this compound-ethyl.
Mechanism of Action: Gibberellin Biosynthesis Inhibition
The efficacy of this compound-ethyl is rooted in its ability to act as a structural mimic of 2-oxoglutaric acid, a co-substrate for the dioxygenase enzyme GA 3-oxidase.[5][6] This enzyme catalyzes the final conversion step to produce active gibberellin (GA1). By competitively inhibiting this enzyme, TE effectively curtails the plant's ability to produce the hormone responsible for vertical cell elongation.
Caption: this compound-ethyl inhibits the final step of gibberellin biosynthesis.
Experimental Design and Protocol
A robust experimental design is paramount for obtaining reliable and interpretable dose-response data. The following protocol outlines a standard approach for a field-based study. The causality for key procedural choices is explained to ensure a self-validating experimental system.
3.1. Site Selection and Turfgrass Establishment
-
Rationale: A uniform turf stand is crucial to minimize variability not attributable to the experimental treatments.
-
Protocol:
-
Select a research area with uniform soil type, good drainage, and consistent sunlight exposure.
-
Establish a monoculture of the desired cool-season grass species (e.g., 'Baron' Kentucky bluegrass, 'Numan' perennial ryegrass, 'Barbizon' tall fescue).[3][9][10] Ensure the turf is well-established (at least one year old) and actively growing.
-
Maintain the turf under standard management practices (mowing height, fertilization, irrigation) typical for the species and region for at least one month prior to initiating the experiment. This ensures uniformity and acclimation.
-
3.2. Treatment and Experimental Layout
-
Rationale: A randomized complete block design (RCBD) is employed to account for potential spatial variability (e.g., slight gradients in soil moisture or sunlight) across the research area.[7]
-
Protocol:
-
Dose Selection: Choose a range of at least 5-7 doses of this compound-ethyl, plus a zero-dose (untreated) control. The doses should be logarithmically spaced to ensure good coverage of the expected response curve. A suggested range for initial studies on cool-season grasses is: 0 (control), 0.025, 0.05, 0.1, 0.2, 0.4, and 0.8 kg a.i. ha⁻¹.
-
Plot Layout: Delineate plots of a uniform size (e.g., 1.5 m x 1.5 m). Arrange the plots in a randomized complete block design with 3 to 4 replications (blocks).
-
Randomization: Within each block, randomly assign each of the selected doses to a plot. This statistical precaution prevents systematic bias.
-
Caption: Workflow for a this compound-ethyl dose-response study.
3.3. Application of this compound-ethyl
-
Rationale: Precise and uniform application is critical for ensuring that the observed response is directly related to the intended dose.
-
Protocol:
-
Calibrate a CO₂-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan) to deliver a consistent spray volume (e.g., 815 L ha⁻¹).
-
Prepare stock solutions of this compound-ethyl for each dose. Commercial formulations like Primo Maxx® are commonly used.
-
Apply the treatments uniformly to their assigned plots, ensuring consistent speed and spray height. To prevent drift, use spray shields and avoid application during windy conditions.
-
Apply to dry turf foliage and "water-in" the application with light irrigation if the product label specifies, as some formulations have root uptake.[11]
-
3.4. Data Collection and Evaluation Parameters
-
Rationale: Multiple evaluation parameters provide a comprehensive picture of the plant's response to the growth regulator. Clipping yield is the primary measure of growth suppression.
-
Protocol:
-
Clipping Yield: This is the most critical response variable.
-
Begin collecting clippings 7 days after treatment (DAT) and continue weekly for at least 6-8 weeks.
-
Mow each plot with a reel mower at a consistent height, collecting all clippings from a defined area within the plot.
-
Place the collected clippings in a labeled paper bag and dry in a forced-air oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight (in grams) for each plot.
-
-
Turfgrass Visual Quality:
-
Assess visual quality weekly using the National Turfgrass Evaluation Program (NTEP) 1-9 scale, where 1 = dead turf, 6 = acceptable quality, and 9 = ideal turf.[12] This subjective rating captures overall turf health, density, and uniformity.
-
-
Turfgrass Color:
-
Data Analysis and Interpretation
The goal of the analysis is to fit a non-linear regression model to the dose-response data to estimate key parameters.
4.1. Data Preparation
-
For each collection date, calculate the percent growth inhibition for each treated plot relative to the average of the control plots within the same block:
-
Percent Inhibition = 100 * (1 - (Clipping Weight_treated / Mean Clipping Weight_control))
-
-
Average the percent inhibition across all blocks for each dose level.
4.2. Fitting the Dose-Response Curve
-
Rationale: Biological dose-response relationships are typically sigmoidal (S-shaped), not linear. Therefore, a non-linear model is required for accurate characterization. The four-parameter log-logistic model is a standard and robust choice in weed science and PGR studies.[15]
-
Model: The four-parameter log-logistic function is:
-
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
-
Y: Response (Percent Inhibition)
-
x: Dose of this compound-ethyl
-
c: Lower limit (response at zero dose, should be close to 0)
-
d: Upper limit (maximum response)
-
e: The dose producing a 50% response (ED50)
-
b: The slope of the curve around the ED50
-
-
-
Software: Utilize statistical software with capabilities for non-linear regression. The drc package in R is an excellent, open-source tool specifically designed for this purpose.[16][17]
4.3. Data Presentation
Summarize the raw and processed data in clear, well-structured tables.
Table 1: Example of Clipping Yield Data (g) at 21 Days After Treatment
| Dose (kg a.i. ha⁻¹) | Block 1 | Block 2 | Block 3 | Block 4 | Mean |
| 0 (Control) | 15.2 | 14.8 | 15.5 | 15.1 | 15.15 |
| 0.025 | 12.1 | 11.8 | 12.5 | 12.3 | 12.18 |
| 0.05 | 9.8 | 9.5 | 10.1 | 9.9 | 9.83 |
| 0.1 | 7.5 | 7.2 | 7.8 | 7.6 | 7.53 |
| 0.2 | 5.1 | 4.8 | 5.4 | 5.2 | 5.13 |
| 0.4 | 4.0 | 3.8 | 4.2 | 4.1 | 4.03 |
| 0.8 | 3.9 | 3.7 | 4.1 | 4.0 | 3.93 |
Table 2: Calculated Percent Inhibition and Model Parameters
| Dose (kg a.i. ha⁻¹) | Mean % Inhibition |
| 0.025 | 19.6% |
| 0.05 | 35.1% |
| 0.1 | 50.3% |
| 0.2 | 66.1% |
| 0.4 | 73.4% |
| 0.8 | 74.1% |
Estimated Model Parameters (from non-linear regression):
-
Upper Limit (d): 75.2%
-
Slope (b): -4.5
-
ED50 (e): 0.098 kg a.i. ha⁻¹
Conclusion and Best Practices
This application note provides a framework for conducting a rigorous dose-response analysis of this compound-ethyl on cool-season grasses. By adhering to the principles of sound experimental design, precise application, and appropriate statistical analysis, researchers can generate high-quality data to characterize the efficacy of this important plant growth regulator. Key takeaways for ensuring trustworthy results include maintaining turf uniformity, employing a randomized complete block design, using a logarithmic dose range, and analyzing data with a non-linear regression model. The insights gained from such studies are essential for advancing the science of turfgrass management and ensuring the sustainable and effective use of PGRs.
References
-
Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae, 661, 349-351. [Link]
-
de Santana, D. G., et al. (2024). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Horticulturae. [Link]
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. [Link]
-
Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. PubMed. [Link]
-
Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. International Society for Horticultural Science. [Link]
-
Lickfeldt, D. W. (2015). Physiology and Growth Responses of Cool Season Turfgrasses Treated With this compound-Ethyl or Paclobutrazol. University of Illinois IDEALS. [Link]
-
Chemical Warehouse. This compound-Ethyl - Active Ingredient Page. [Link]
-
Young, W. C., et al. (2012). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Oregon State University. [Link]
-
Pannacci, E., et al. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae. [Link]
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Mohammadi, M., et al. (2017). Physiological Responses of Two Cool-season Grass Species to this compound-ethyl under Traffic Stress. HortScience. [Link]
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Czeluscinski, W., et al. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research. [Link]
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DeBoer, E. J., et al. (2023). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover in the Transition Zone. HortScience. [Link]
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Gacek, K., et al. (2019). Influence of CCC and this compound-ethyl on the expression of genes involved in gibberellic biosynthesis and metabolism pathway in isogenic line with Rht12 dwarfing gene. ResearchGate. [Link]
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Lickfeldt, D. W., et al. (2001). Implications of Repeated this compound-Ethyl Applications on Kentucky Bluegrass. ResearchGate. [Link]
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Sokołowska, E., et al. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. MDPI. [Link]
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CurveCurator. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
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Seefeldt, S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology. [Link]
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Sokołowska, E., et al. (2022). Measuring Fluorescence as a Means to Evaluate the Physiological Reaction to Growth Retardant Applied to Manage Turf. MDPI. [Link]
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Głąb, T., et al. (2020). Effect of plant growth regulators on visual quality of turfgrass. ResearchGate. [Link]
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Onofri, A. (2020). Dose-Response curves. Statistical Analysis of Agricultural Experiments using R. [Link]
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Kreuser, W. (2015). Effective Use of Plant Growth Regulators on Golf Putting Greens. Michigan State University. [Link]
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Cross Validated. (2017). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? [Link]
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Ritz, C., et al. (2016). Dose-response Analysis Using R. R-project.org. [Link]
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Application of Trinexapac-ethyl for Managing Growth in Different Rye Cultivars: An Application Note and Protocol Guide
Authored for Researchers, Scientists, and Agricultural Development Professionals
Abstract
Cereal rye (Secale cereale) is a vital crop valued for its resilience in low-temperature and challenging soil conditions.[1] However, in high-input agricultural systems, its susceptibility to lodging—the bending or breaking of stems—can severely limit grain yield and quality by up to 80%.[1] This guide provides a comprehensive overview and detailed protocols for the application of trinexapac-ethyl, a plant growth regulator (PGR), to effectively manage plant height, mitigate lodging, and optimize yield in different rye cultivars. We will explore the biochemical mechanism of this compound-ethyl, outline critical pre-experimental considerations, provide step-by-step protocols for field application, and present expected outcomes based on recent research.
Scientific Background: The Challenge of Lodging and the Role of this compound-ethyl
Lodging in rye is often exacerbated by high nitrogen fertilization and favorable growing conditions, which promote excessive vegetative growth and taller, weaker stems.[1][2] This structural failure impairs the transport of water and nutrients, reduces photosynthetic efficiency, complicates harvesting, and can increase the risk of mycotoxin contamination.[1]
This compound-ethyl offers a targeted solution by regulating plant height. It functions as a growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones essential for cell elongation.[3][4]
Mechanism of Action: Gibberellin Biosynthesis Inhibition
This compound-ethyl is a pro-agent that is absorbed by the foliage and hydrolyzed within the plant to its active form, this compound acid.[3] this compound acid is a structural mimic of 2-oxoglutarate, a co-substrate required by dioxygenase enzymes in the late stages of the GA biosynthesis pathway.[3]
Specifically, it competitively inhibits the enzyme Gibberellin 3β-hydroxylase (GA3ox) . This enzyme catalyzes the final, critical step of converting inactive GA precursors (like GA₂₀) into biologically active forms (like GA₁), which are responsible for stimulating stem and internode elongation.[3][5] By blocking this conversion, this compound-ethyl effectively reduces cell elongation, resulting in shorter, stronger stems that are more resistant to lodging.[1][4]
Caption: Experimental workflow for testing this compound-ethyl on rye cultivars.
Data Collection and Expected Results
Key Performance Metrics
To evaluate the efficacy of the treatments, collect data on the following parameters:
-
Plant Height (cm): Measure from the soil surface to the top of the spike, excluding the awns. Measure at the time of application and again 21 days post-application. [1]* Lodging Index (%): Assess visually at the grain-filling stage, using a scale where 0% = no lodging and 100% = all plants are flat on the ground.
-
Yield Components: At maturity, collect samples to determine the number of spikes per square meter, grains per spike, and thousand-grain weight.
-
Grain Yield ( kg/ha ): Harvest each plot and adjust the grain weight to a standard moisture content.
Expected Quantitative Outcomes
Based on field studies, significant and dose-dependent effects can be expected. The following table summarizes representative data for two rye cultivars treated at GS36.
| Treatment (g a.i./ha) | Cultivar | Final Plant Height Reduction (cm) | Peduncle Length Reduction (cm) | Lodging Index Reduction (%) |
| 50 | IPR 89 | ~4 cm | ~1.5 cm | ~5% |
| 100 | IPR 89 | ~8 cm | ~3 cm | ~10-15% |
| 150 | IPR 89 | ~12 cm | ~4.5 cm | ~20% |
| 200 | IPR 89 | ~15 cm | ~4 cm | ~20% |
| 150 | BRS Serrano | Less pronounced reduction than IPR 89 | Less pronounced reduction | Lower overall response |
| Data synthesized from Pinheiro et al. (2020). [1][6][7]Note: Absolute values are illustrative of trends. |
Interpretation of Results:
-
A dose range of 100-150 g a.i./ha generally provides the optimal balance of height reduction and lodging control without negative effects on yield components. [1][6]* Doses above 150 g a.i./ha may not provide additional significant benefits and could potentially have negative effects under certain conditions. [1]* The application of this compound-ethyl at GS36 leads to a quantifiable decrease in both final plant height and the length of the peduncle (the stalk supporting the spike). [1]* In the absence of lodging, this compound-ethyl may still provide a modest yield increase of 3-8% in some winter cereals, though this effect is not always consistent. [8]
Conclusion
This compound-ethyl is a highly effective tool for managing plant height and reducing lodging in rye, particularly for susceptible cultivars grown under high-yield conditions. Its success hinges on a scientifically grounded approach that considers cultivar-specific responses, agronomic context, and, most importantly, precise application timing at the GS36 growth stage. By following the detailed protocols and data collection methods outlined in this guide, researchers can systematically evaluate and optimize the use of this compound-ethyl to enhance the productivity and resilience of rye crops.
References
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Pinheiro, M. G., Souza, C. A., Silva, E. R., Carneiro Junior, J. F. C., Basilio, A. F., Bisato, M. M., Kandler, R., & Junkes, G. V. (2020). This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye. Journal of Agricultural Science, 13(1), 1. [Link]
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Pinheiro, M. G., et al. (2020). This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye. Canadian Center of Science and Education. Available at: [Link]
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Rolston, P., Trethewey, J., Chynoweth, R., & McClory, B. (2010). This compound-ethyl delays lodging and increases seed yield in perennial ryegrass seed crops. New Zealand Journal of Agricultural Research, 53(4), 403-407. [Link]
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Grains Research and Development Corporation (GRDC). (2018). Cereal Rye: Plant growth regulators and canopy management. GRDC. Available at: [Link]
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Pinheiro, M. G., et al. (2020). This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye. IDEAS/RePEc. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Available at: [Link]
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Subedi, K. D., et al. (2021). Winter cereal responses to dose and application timing of this compound-ethyl. Agronomy Journal. Available at: [Link]
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Richardson Pioneer. (2022). Plant Growth Regulator Best Practices. Richardson Pioneer. Available at: [Link]
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Rademacher, W. (2016). Gibberellin biosynthesis: simplified route and locus of action of growth inhibitors. ResearchGate. Available at: [Link]
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Alberta Grains. (n.d.). Spring Wheat Plant Growth Regulator (PGR) Research Protocol. Alberta Grains. Available at: [Link]
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Introduction: Uncovering the Below-Ground Effects of a Well-Known Growth Regulator
< APPLICATION NOTES & PROTOCOLS
Trinexapac-ethyl (TE) is a widely utilized plant growth regulator (PGR) known for its ability to suppress shoot elongation in various turfgrass and cereal crops.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones responsible for cell elongation.[1][2][3] By blocking the final steps of GA synthesis, TE leads to more compact, sturdy plants with reduced vertical growth.[1][4]
While the effects of TE on shoot architecture are well-documented, its impact on the root system is less understood and presents a critical area of investigation. It has been hypothesized that by limiting the allocation of photoassimilates to shoot growth, TE may indirectly promote root development.[5] However, initial studies have shown varied results, with some reporting initial reductions in total root length and surface area, followed by accelerated growth.[5][6]
This guide provides a comprehensive framework and detailed protocols for rigorously assessing the impact of this compound on root development. We will delve into the underlying hormonal mechanisms, outline critical experimental design considerations, and provide step-by-step methodologies for quantifying changes in root system architecture, biomass, and endogenous hormone levels.
The Mechanistic Hypothesis: A Hormonal Crosstalk Perspective
This compound-ethyl's influence on root development is not a direct effect but rather the result of a complex interplay between plant hormones. The primary inhibition of gibberellins sets off a cascade of changes in other hormonal pathways, particularly those involving auxin and cytokinins, which are principal regulators of root growth.
-
Gibberellins (GAs): GAs generally promote shoot elongation.[7] Interestingly, the inhibition of GA biosynthesis in shoots can sometimes lead to an enhancement of primary root elongation, possibly by altering the source-sink relationship of photoassimilates or by affecting GA transport and synthesis within the root itself.[7][8]
-
Auxins: Auxins, primarily indole-3-acetic acid (IAA), are critical for initiating lateral and adventitious roots.[9] The balance between GAs and auxins is crucial; studies suggest that GAs can inhibit lateral root formation, partly by modulating auxin transport and signaling.[10] Therefore, a reduction in GA levels by this compound could potentially enhance auxin-mediated root proliferation.
-
Cytokinins (CKs): Cytokinins, which are synthesized in the root tips, generally inhibit primary root elongation and lateral root formation, acting antagonistically to auxin.[9][11] The interaction is complex and concentration-dependent, with auxin at certain levels limiting the action of cytokinin.[11] Changes in the GA/auxin ratio induced by this compound will likely alter cytokinin signaling and biosynthesis, further influencing root architecture.
This intricate hormonal network is the basis for our investigation. The following diagram illustrates the hypothesized signaling cascade.
Caption: Hypothesized hormonal cascade following this compound-ethyl application.
Experimental Design: Building a Self-Validating System
The quality of any assessment is predicated on a robust experimental design. To ensure trustworthiness and reproducibility, the following factors must be carefully controlled and considered.
Controlled Environment
All experiments should be conducted in a controlled environment (e.g., growth chamber or greenhouse) to minimize variability from external factors.[12][13][14]
-
Temperature and Humidity: Maintain and report consistent day/night temperatures and relative humidity.[15]
-
Light: Specify the light source, photosynthetically active radiation (PAR) at the canopy level, and photoperiod.[15]
-
Growth Medium: The choice of growth medium is critical. Hydroponic or gel-based systems are ideal for non-destructive imaging of root architecture.[16][17] If soil or a soilless substrate is used, pot size must be adequate to prevent root restriction, which can confound results.[12][14]
Plant Material and Treatment
-
Species Selection: Choose a plant species known to be responsive to gibberellin inhibitors, such as Kentucky bluegrass (Poa pratensis), creeping bentgrass (Agrostis stolonifera), or a model organism like Arabidopsis thaliana.
-
Application Method: this compound-ethyl is primarily absorbed through foliage.[1][2] Foliar spray is the standard application method. Ensure uniform coverage and prevent runoff into the growth medium, which could directly affect roots.
-
Dose-Response and Timing: Conduct a preliminary dose-response study to identify an effective concentration that reduces shoot growth without causing phytotoxicity.[18] The experimental timeline should include multiple harvest points (e.g., 1, 2, 4, and 7 weeks after treatment) to capture both initial inhibitory and potential long-term compensatory effects.[5]
Essential Controls
-
Negative Control (Untreated): Plants grown under identical conditions without any treatment.
-
Vehicle Control: Plants treated with the solvent (carrier solution) used to dissolve the this compound-ethyl, minus the active ingredient. This is crucial to confirm that observed effects are due to TE and not the formulation's other components.
The following workflow diagram outlines the complete experimental process.
Caption: A comprehensive workflow for assessing this compound's impact on roots.
Core Assessment Protocols
Protocol 1: Root System Architecture (RSA) Analysis
RSA refers to the spatial configuration of the root system and is a key determinant of a plant's ability to acquire water and nutrients.[19][20] High-throughput imaging and analysis provide quantitative data on these traits.[21]
Methodology:
-
Root Excavation and Washing:
-
Image Acquisition:
-
Spread the washed root system in a transparent tray with a thin layer of water to minimize root overlap.
-
Scan the roots using a high-resolution flatbed scanner or a dedicated root scanning system. Use a resolution of at least 600 dpi.
-
-
Image Analysis:
| Parameter | Untreated Control (Example) | TE-Treated (Example) | % Change |
| Total Root Length (cm) | 450.2 ± 35.1 | 385.6 ± 29.8 | -14.3% |
| Root Surface Area (cm²) | 85.3 ± 7.2 | 75.1 ± 6.5 | -12.0% |
| Avg. Root Diameter (mm) | 0.35 ± 0.04 | 0.36 ± 0.03 | +2.9% |
| Lateral Root Number | 1240 ± 110 | 1355 ± 125 | +9.3% |
Table 1: Example data presentation for Root System Architecture (RSA) analysis at 4 weeks post-treatment. Values are mean ± standard error.
Protocol 2: Root Biomass Measurement
Biomass measurements provide a fundamental assessment of resource allocation to the root system.[24]
Methodology:
-
Root Preparation: Excavate and wash roots as described in Protocol 4.1.
-
Fresh Weight Measurement:
-
Gently blot the washed roots with paper towels to remove excess surface water.
-
Immediately weigh the roots on a precision analytical balance to obtain the fresh weight (FW).[25]
-
-
Dry Weight Measurement:
-
Calculation:
-
Calculate the Root:Shoot ratio using the dry weights of both tissues to assess overall biomass partitioning.
-
| Parameter | Untreated Control (Example) | TE-Treated (Example) | % Change |
| Root Fresh Weight (g) | 2.15 ± 0.18 | 2.05 ± 0.15 | -4.7% |
| Root Dry Weight (g) | 0.23 ± 0.02 | 0.26 ± 0.03 | +13.0% |
| Shoot Dry Weight (g) | 0.85 ± 0.07 | 0.65 ± 0.06 | -23.5% |
| Root:Shoot Ratio (DW) | 0.27 | 0.40 | +48.1% |
Table 2: Example data presentation for biomass analysis at 4 weeks post-treatment.
Protocol 3: Endogenous Hormone Profiling
Quantifying endogenous hormone levels is essential to validate the mechanistic hypothesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[27][28][29]
Methodology:
-
Sample Collection and Preparation:
-
Hormone Extraction:
-
Weigh approximately 50-100 mg of frozen powder into a microcentrifuge tube.
-
Add an appropriate extraction solvent (e.g., a solution of methanol:isopropanol:acetic acid) containing deuterated internal standards for each target hormone to allow for accurate quantification.[29][30]
-
Vortex, sonicate, and incubate the samples on ice to facilitate extraction.[30]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) at 4°C and collect the supernatant.[30]
-
-
LC-MS/MS Analysis:
-
Filter the supernatant before injection into the LC-MS/MS system.[30]
-
Develop a quantitative method using multiple reaction monitoring (MRM) for the target hormones:
-
Auxins: Indole-3-acetic acid (IAA)
-
Gibberellins: GA1, GA4
-
Cytokinins: trans-Zeatin (tZ), Isopentenyladenine (iP)
-
-
Quantify hormone concentrations by comparing the peak areas of endogenous hormones to those of their respective internal standards.[31]
-
| Hormone | Tissue | Untreated Control (ng/g FW) | TE-Treated (ng/g FW) |
| GA1 | Root | 1.5 ± 0.2 | 0.4 ± 0.1 |
| IAA | Root | 12.8 ± 1.5 | 18.2 ± 2.1 |
| trans-Zeatin | Root | 2.5 ± 0.3 | 1.9 ± 0.2 |
Table 3: Example data for hormonal analysis of root tissue at 2 weeks post-treatment.
Data Interpretation and Conclusion
A comprehensive analysis requires integrating the data from all three protocols. For instance, a decrease in root GA1 levels (Table 3) coupled with an increase in the root:shoot biomass ratio (Table 2) and a higher number of lateral roots (Table 1) would strongly support the hypothesis that this compound promotes root proliferation by inhibiting GA synthesis, thereby shifting the hormonal balance in favor of auxin-mediated root development. Conversely, an initial reduction in total root length might suggest an early inhibitory phase before resources are reallocated. By following these rigorous, self-validating protocols, researchers can generate high-quality, defensible data to elucidate the complex effects of this compound on plant root systems.
References
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- Effects of shoot-applied gibberellin/gibberellin-biosynthesis inhibitors on root growth and expression of gibberellin biosynthesis genes in Arabidopsis thaliana. J-Stage.
- This compound-Ethyl - Active Ingredient Page. Chemical Warehouse.
- Gibberellin disturbs the balance of endogenesis hormones and inhibits adventitious root development of Pseudostellaria heterophylla through regulating gene expression related to hormone synthesis - PMC - NIH. (2021, January).
- Advances in Root System Architecture: Functionality, Plasticity, and Research Methods. Unknown Source.
- (PDF) Effects of shoot-applied gibberellin/gibberellin-biosynthesis inhibitors on root growth and expression of gibberellin biosynthesis genes in Arabidopsis thaliana.
- Structural and quantitative analysis of plant hormone and its metabolites with LC-MS/MS. Unknown Source.
- Quantitative analysis of plant hormones based on LC-MS/MS.
- Chemical plant growth regulators - active ingredients. AHDB Horticulture.
- PROHEXADIONE-CA AND this compound-ETHYL: SIMILARITIES IN STRUCTURE BUT DIFFERENCES IN BIOLOGICAL ACTION. International Society for Horticultural Science.
- Root System Architecture and Omics Approaches for Belowground Abiotic Stress Tolerance in Plants. MDPI.
- Root System Architecture — Research. Department of Plant Science.
- The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. NINGBO INNO PHARMCHEM CO.,LTD.
- The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Unknown Source.
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Gibberellin Biosynthesis Mutations and Root Development in Pea. ResearchGate.[Link]
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- This compound Ethyl. DIY Pest Control.
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- How to measure root biomass?. (2014, October 30).
- Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS.
- Quantitative Analysis of Phytohormones Using LC-MS/MS: An Applic
- Species-Specific Allometric Models for Biomass and Carbon Stock Estimation in Silver Oak (Grevillea robusta) Plantation Forests in Thailand: A Pilot-Scale Destructive Study. MDPI.
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- Measuring dry weight biomass. PROMETHEUS – Protocols.
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- Effects of this compound-ethyl (TE) and salinity on shoot and root growth...
- CONTROLLED ENVIRONMENT RESEARCH. Crop Science Society of America.
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- Plant Growth Regul
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Application Notes and Protocols for Trinexapac-Ethyl on Creeping Bentgrass Putting Greens
Abstract
Trinexapac-ethyl is a pivotal plant growth regulator (PGR) in the management of creeping bentgrass (Agrostis stolonifera L.) putting greens. Its primary function is the inhibition of vertical shoot growth, which confers a cascade of benefits including increased turf density, improved ball roll, enhanced stress tolerance, and reduced mowing frequency.[1][2] This document provides a comprehensive guide for researchers and turfgrass management professionals on the strategic application of this compound-ethyl. It synthesizes scientific principles with field-proven methodologies to optimize the performance of creeping bentgrass putting surfaces. Protocols are detailed for both calendar-based and Growing Degree Day (GDD) model-based application regimens, supported by technical insights into the underlying physiological mechanisms.
Scientific Foundation: Mechanism of Action
This compound-ethyl functions as a Type II, Class A plant growth regulator.[3][4] Upon foliar absorption, it is translocated to the growing points of the plant where it inhibits the biosynthesis of gibberellic acid (GA₁).[1][5][6] Specifically, it blocks the 3β-hydroxylation of GA₂₀ to GA₁, a late-stage step in the gibberellin production pathway. Gibberellins are plant hormones responsible for cell elongation.[6] By inhibiting GA₁, this compound-ethyl significantly reduces internode and leaf blade elongation without impacting cell division, leading to shorter, more compact plant growth.[1][3] This redirection of energy from vertical growth enhances lateral growth (tillering and stolon production), root development, and carbohydrate storage, resulting in a denser, more resilient turf canopy.[7]
Caption: Fig. 2: Decision workflow for a GDD-based application program.
Quantitative Data: Application Rates and Suppression Levels
The application rate directly influences the degree of growth suppression. Research indicates that for creeping bentgrass putting greens, standard labeled rates of this compound-ethyl typically result in a 20-35% reduction in clipping yield. [8][9]Higher rates or tank mixes with other PGRs can achieve greater suppression. [10]
| Management Goal | This compound-Ethyl Rate (fl oz / acre) | GDD Interval (°C) | Expected Clipping Yield Suppression | Notes |
|---|---|---|---|---|
| Standard Regulation | 5.5 | 200 | ~20% | Standard rate for consistent, moderate suppression on bentgrass greens. [8][9][10] |
| Increased Regulation | 5.5 - 8.0 | 150-200 | 25-40% | Higher end of the labeled rate or slightly shortened GDD interval. |
| Aggressive Regulation | 5.5 (in combination) | 280+ | 55-70% | Achieved by tank-mixing with other PGRs like paclobutrazol. [10] |
| Poa annua Suppression | Varies | Varies | Varies | this compound-ethyl alone is less aggressive on Poa annua; often tank-mixed with paclobutrazol or flurprimidol for this purpose. [11]|
Note: Rates are based on a common formulation (11.3% a.i.). Always consult the product label for specific rates and instructions.
Advanced Topics and Field Insights
5.1 Tank Mixing: this compound-ethyl is physically compatible with many fungicides, insecticides, and liquid fertilizers. [12]However, caution is advised when mixing with products containing iron (Fe) or calcium (Ca), as these can act as hard water ions and potentially reduce foliar uptake and efficacy. [13]If a color response is desired, using manganese (Mn) is a more compatible option. [13]Always perform a jar test to confirm physical compatibility before mixing in a large spray tank. [12] 5.2 Over-Regulation and Mitigation: Higher-mown turf, such as collars and approaches, is more sensitive to this compound-ethyl. [9]Overspray from putting green applications can lead to over-regulation, causing discoloration and reduced vigor. [9]In cases of over-regulation, turf quality can be improved by applying gibberellic acid (GA₃) products, increasing nitrogen fertilization, or reducing the mowing height to stimulate new growth. [9] 5.3 Physiological Benefits Beyond Growth Regulation: Consistent application of this compound-ethyl has been shown to confer additional physiological benefits that enhance turf resilience:
-
Improved Color: Often results in a darker green turf due to increased chlorophyll concentration per unit leaf area. [7][14]* Enhanced Stress Tolerance: Can improve tolerance to heat, drought, and shade stress. [14][15][16]This is partly attributed to reduced water use and improved osmotic adjustment. [16]* Reduced Nitrogen Requirement: By limiting clipping removal, a GDD-based program can reduce the amount of nitrogen required to maintain turf quality and color. [8][17]
Conclusion
The strategic application of this compound-ethyl is a cornerstone of modern creeping bentgrass putting green management. By moving from simplistic calendar-based schedules to more dynamic, temperature-driven GDD models, turfgrass professionals can achieve a superior level of consistency in playing surface performance. A successful program is built upon a solid understanding of the product's mechanism of action, careful pre-application planning, and diligent in-season monitoring and adjustment. The protocols and insights provided herein serve as a robust framework for developing application regimens that are both scientifically sound and practically effective.
References
-
Anonymous. (2021). Mixing PGRs can transform your putting greens. GreenKeeper App. [Link]
- Beasley, J. S., & Branham, B. E. (2005). Temperature matters!. USGA Green Section Record, 43(3), 12-14.
-
Barden, A. (2020). Five Ways To Get The Most Out Of this compound-ethyl. USGA Green Section Record. [Link]
-
Chemical Warehouse. (n.d.). This compound-Ethyl - Active Ingredient Page. [Link]
-
DIY Pest Control. (n.d.). This compound Ethyl. [Link]
-
Fagerness, M. J., et al. (2000). This compound-ethyl Application Regimens Influence Creeping Bentgrass Putting Green Performance. HortScience. [Link]
- Henke, B., Soldat, D. J., & Kreuser, W. C. (2017). Growing Degree Day Models for Plant Growth Regulators Applied to Creeping Bentgrass and Kentucky Bluegrass.
-
Kreuser, W. C. (n.d.). Avoid the Rebound: Use of Growing Degree Days to Re-apply Growth Regulators. University of Wisconsin–Madison. [Link]
-
Kreuser, W. C., et al. (2015). Effective Use of Plant Growth Regulators on Golf Putting Greens. Michigan State University. [Link]
- Kreuser, W. C., & Soldat, D. J. (2012). Frequent this compound-Ethyl Applications Reduce Nitrogen Requirements of Creeping Bentgrass Golf Putting Greens. Crop Science.
-
Lowe, T. (2023). The Ins and Outs of Managing Creeping Bentgrass Putting Greens. USGA Green Section Record. [Link]
-
McCann, S. E., & Huang, B. (2007). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. Journal of the American Society for Horticultural Science. [Link]
- McCullough, P. E., et al. (2007). This compound-Ethyl Application Regimens Influence Growth, Quality, and Performance of Bermuda Grass and Creeping Bentgrass Putting Greens. HortTechnology.
- Nangle, E. J., et al. (2012). Impact of Nitrogen Source and this compound-ethyl Application on Creeping Bentgrass (Agrostis stolonifera L.) Physiology under Neutral Shade, Deciduous Tree Shade, and Full Sunlit Conditions. HortScience.
- Reasor, E. H., et al. (2018). Growing Degree-Day Models Predict the Performance of Paclobutrazol on Bentgrass Golf Putting Greens. Crop Science.
-
Richardson, M. D. (2012). Plant Growth Regulators in Bentgrass Turf Areas. USGA Green Section Record. [Link]
- Stier, J. C., & Rogers, J. N. (2001). This compound-ethyl and Nitrogen Effects on Creeping Bentgrass Grown under Reduced Light Conditions. Crop Science.
- Throssell, C., et al. (n.d.).
-
Unruh, J. B., et al. (2020). Suppression of Annual Bluegrass in Creeping Bentgrass Putting Greens Using Plant Growth Regulators. HortTechnology. [Link]
- Vargas, J. M., et al. (2015). Growing Degree Day Models of Plant Growth Regulator Efficacy on Creeping Bentgrass Putting Greens.
-
Vavrek, R. (2019). Can Certain Management Practices Rescue Bentgrass From Overregulation?. USGA Green Section Record. [Link]
-
Zhang, X., & Ervin, E. H. (2010). Responses of Creeping Bentgrass to this compound-ethyl and Biostimulants under Summer Stress. HortScience. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Phytotoxicity from Trinexapac-ethyl Application
Welcome to the technical support guide for trinexapac-ethyl application. This resource is designed for researchers, scientists, and professionals in plant science and drug development to navigate and troubleshoot unexpected phytotoxicity during their experiments. Our goal is to provide you with in-depth, scientifically grounded insights to ensure the success and validity of your research.
Section 1: Understanding this compound-ethyl and Its Mode of Action
This compound-ethyl is a plant growth regulator (PGR) widely used to manage the growth of various plant species.[1] It primarily functions by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[2][3] Specifically, upon absorption through the foliage, this compound-ethyl is converted to its active form, this compound acid.[3] This active form is a structural mimic of a co-substrate for the enzyme Gibberellin 3β-hydroxylase (GA3ox), which catalyzes the final step in the production of active gibberellins.[3][4][5] By blocking this enzyme, this compound-ethyl effectively reduces internode elongation, leading to more compact plant growth.[1][6]
Visualizing the Mechanism: Gibberellic Acid Biosynthesis Inhibition
To understand the core of this compound-ethyl's function, it is crucial to visualize its point of intervention in the gibberellic acid (GA) biosynthesis pathway.
Caption: Inhibition of the late-stage gibberellic acid biosynthesis pathway by this compound acid.
Section 2: Troubleshooting Guide for Unexpected Phytotoxicity
Encountering phytotoxicity can be a significant setback in research. This guide provides a systematic approach to diagnosing and mitigating these issues.
Initial Observation: What does the phytotoxicity look like?
Common symptoms of this compound-ethyl phytotoxicity include:
-
Bronzing or Yellowing (Chlorosis): A temporary discoloration of the foliage.[7][8]
-
Stunting: Excessive reduction in plant height beyond the desired regulation.
-
Reduced Turf Density and Quality: Particularly when applied under suboptimal temperatures.[9][10]
-
Delayed Green-up: Slower emergence from dormancy.[11]
Logical Troubleshooting Workflow
This workflow will guide you through a step-by-step process to identify the potential cause of the observed phytotoxicity.
Caption: A decision tree for troubleshooting this compound-ethyl phytotoxicity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound-ethyl application to avoid phytotoxicity?
A1: this compound-ethyl should be applied to actively growing turf.[12] Efficacy and potential for phytotoxicity are influenced by temperature. Applications at high temperatures (35-36°C) have been shown to effectively reduce vertical growth while increasing stolon production in bermudagrass.[9][10] However, applications during cool temperatures (around 25°C or lower), especially in autumn, can lead to decreased turf density and quality.[9][10] It is crucial to avoid applying this compound-ethyl when turf is entering dormancy due to high or low temperatures.[12]
| Temperature Range | Expected Efficacy & Phytotoxicity Risk |
| High (e.g., 35-36°C) | High efficacy in growth reduction; lower risk of phytotoxicity in warm-season grasses.[9][10] |
| Moderate (actively growing conditions) | Optimal for most applications. |
| Low (e.g., <25°C, especially in autumn) | Reduced efficacy and increased risk of phytotoxicity (discoloration, reduced density).[9][10] |
Q2: Can I tank-mix this compound-ethyl with other products? What are the risks?
A2: Yes, this compound-ethyl is often tank-mixed, but incompatibilities can lead to phytotoxicity or reduced efficacy.[13][14]
-
Physical Incompatibility: This can result in the formation of gels, sludge, or precipitates in the spray tank.[15]
-
Chemical Incompatibility: This may not be visible in the tank but can lead to crop injury or reduced PGR activity.[13] For instance, tank-mixing with iron or calcium can harden the water and may reduce the uptake of this compound-ethyl.[7] Conversely, some adjuvants like ammonium sulfate can counteract the negative effects of hard water.
Always perform a jar test before tank-mixing products for the first time.
Q3: My plants are showing signs of bronzing after application. Is this permanent and how can I mitigate it?
A3: Bronzing or a temporary yellowing is a known potential side effect of this compound-ethyl application, but it is typically not permanent.[7][16] This can be more pronounced when the plant is under stress or when application rates are high. To mitigate this, consider:
-
Tank-mixing with manganese, which has been shown to be compatible and can help mask discoloration without reducing efficacy like iron might.[7]
-
Ensuring the plant is not under stress from drought or extreme temperatures at the time of application.[12]
-
Starting with a lower application rate to condition the turf, especially for the first application of the season.[17]
Q4: How does the health of the plant prior to application affect the risk of phytotoxicity?
A4: The pre-application health of the plant is a critical factor. Applying this compound-ethyl to plants that are already under stress can significantly increase the risk of phytotoxicity.[12] Stresses can include:
-
Nutrient deficiencies
-
Disease or insect pressure
This compound-ethyl is absorbed through the foliage and requires an actively growing plant for translocation and metabolism.[2][12] Application to dormant or stressed turf can lead to poor uptake and an adverse reaction.[12]
Q5: I applied the correct dose under what I thought were ideal conditions, but still observed phytotoxicity. What else could be the cause?
A5: If you have ruled out incorrect dosage, environmental stress, poor plant health, and tank-mix incompatibility, consider the following:
-
Species and Cultivar Sensitivity: Different plant species and even cultivars within the same species can have varying sensitivities to this compound-ethyl.[19][20] Some cool-season grasses may show different growth recovery abilities after application.[20]
-
Water Quality: Hard water containing high levels of calcium and magnesium can negatively impact the efficacy of this compound-ethyl.
-
Spray Carrier Volume: Low carrier volumes (e.g., 20 to 30 gallons per acre) can increase the concentration of the product on the leaf surface, potentially enhancing uptake and the risk of phytotoxicity if rates are not adjusted accordingly.[7]
Section 4: Experimental Protocols for Troubleshooting
To systematically investigate the cause of phytotoxicity, the following protocols are recommended.
Protocol 1: Jar Test for Tank-Mix Compatibility
This test is essential to prevent physical incompatibility issues when tank-mixing this compound-ethyl with other pesticides, fertilizers, or adjuvants.[13][15]
Materials:
-
A clean, clear glass jar with a lid (1 quart or 1 liter)
-
Water source to be used for the actual application
-
All components of the proposed tank-mix, including this compound-ethyl
-
Pipettes or measuring spoons for accurate measurement
-
A compatibility agent (if needed)
Procedure:
-
Fill the jar halfway with the water from your intended source.
-
Add each component of the tank-mix one at a time, in the correct mixing order (consult product labels). A common order is:
-
Water-soluble bags
-
Wettable powders and water-dispersible granules
-
Flowables
-
Emulsifiable concentrates
-
Soluble liquids (like this compound-ethyl)
-
Adjuvants
-
-
Secure the lid and shake the jar vigorously after adding each component.
-
Fill the jar with the remaining water and shake again for 15-30 seconds.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of flakes, crystals, or sludge
-
Separation into layers
-
Gelling or curdling
-
-
If separation occurs, shake the jar again to see if the mixture is easily resuspended. If it is not, a compatibility agent may be needed, or the tank-mix should be avoided.[15]
Protocol 2: Dose-Response Study for a Specific Plant Species
This protocol helps determine the optimal application rate for a specific plant species or cultivar to achieve the desired growth regulation without causing phytotoxicity.[21][22][23]
Objective: To establish a dose-response curve for this compound-ethyl on the target plant species.
Experimental Design:
-
Select a range of doses: Based on manufacturer recommendations and literature, select a range of at least five concentrations, including a zero-dose control.
-
Replication: Use a minimum of four replicates for each dose in a randomized complete block design.
-
Application: Apply the different doses of this compound-ethyl to uniform, healthy plants under controlled environmental conditions.
-
Data Collection: At regular intervals (e.g., 7, 14, 21, and 28 days after application), measure key parameters:
-
Plant height or internode length
-
Phytotoxicity rating (e.g., on a scale of 1-10, where 1 is no injury and 10 is plant death)
-
Biomass (clipping yield)
-
Chlorophyll content or visual color rating
-
-
Data Analysis: Plot the measured response (e.g., percent growth inhibition) against the logarithm of the this compound-ethyl dose. This will generate a dose-response curve, from which you can determine the optimal rate for your specific experimental needs.[21]
Caption: Workflow for conducting a this compound-ethyl dose-response study.
By following these troubleshooting guides and protocols, researchers can better understand and mitigate unexpected phytotoxicity, leading to more reliable and reproducible experimental outcomes.
References
-
Hormonal Responses—Are They Helping Or Hurting Your Greens? - USGA. (2019). Retrieved from [Link]
-
Regulating plant growth - Agrovista Amenity. (2023). Retrieved from [Link]
-
Chemical plant growth regulators - active ingredients - AHDB Horticulture. Retrieved from [Link]
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. Retrieved from [Link]
-
The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Retrieved from [Link]
-
Plant Growth Regulators: What Agronomists Need to Know - Agriculture and Irrigation. Retrieved from [Link]
-
Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Retrieved from [Link]
-
Temperature and this compound-Ethyl Effects on Bermudagrass Growth, Dormancy, and Freezing Tolerance. (2002). Crop Science, 42(1), 175-180. Retrieved from [Link]
-
Applications of gibberellic acid (GA3) to shadow-1 and this compound-ethyl... - ResearchGate. Retrieved from [Link]
-
GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - KIT - JKIP. Retrieved from [Link]
-
PRIMO Maxx ll. Retrieved from [Link]
-
67 this compound-ETHYL (PRIMO): MAKE IT WORK BETTER FOR YOU! | Matt Fagerness Crop and Soil Sciences. Retrieved from [Link]
-
Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley - Plant Protection Research. (2017). Journal of Plant Protection Research, 57(3), 259-265. Retrieved from [Link]
-
This compound-ethyl, Plant Growth Regulator, this compound-ethyl suppliers - AgChemAccess. Retrieved from [Link]
-
Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover in - ASHS Journals. (2023). HortScience, 58(9). Retrieved from [Link]
-
Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green C - ASHS Journals. Retrieved from [Link]
-
Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment in - ASHS Journals. (2008). HortScience, 43(6), 1864-1868. Retrieved from [Link]
-
(PDF) Temperature and this compound-Ethyl Effects on Bermudagrass Growth, Dormancy, and Freezing Tolerance - ResearchGate. Retrieved from [Link]
-
Five Ways To Get The Most Out Of this compound-ethyl - USGA. (2020). Retrieved from [Link]
-
The concentration response curve for this compound-ethyl with one spray... - ResearchGate. Retrieved from [Link]
-
This compound-Ethyl Dose–Response Curve for Eucalyptus Growth and Hormonal Crosstalk Between Leaf and Shoot Apical Bud - Repositório Institucional. Retrieved from [Link]
-
Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. (2004). Acta Horticulturae, 661, 237-241. Retrieved from [Link]
-
EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES | International Society for Horticultural Science. Retrieved from [Link]
-
This compound-ethyl 365 - JMPR 2005. Retrieved from [Link]
-
'TifEagle' bermudagrass discoloration following this compound‐ethyl... - ResearchGate. Retrieved from [Link]
-
Drought Stress and this compound-ethyl Modify Phytohormone Content Within Kentucky Bluegrass Leaves - ResearchGate. Retrieved from [Link]
-
Reducing bermudagrass irrigation with a PGR and soil surfactants - GCMOnline.com. Retrieved from [Link]
-
This compound-ethyl and MODDUS - publications.gc.ca. (2020). Retrieved from [Link]
-
PGR on cool season turf, not seeing results. | Lawn Care Forum. (2022). Retrieved from [Link]
-
The ABCs of PGRs for Turfgrass - Sports Turf Managers Association. Retrieved from [Link]
-
Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species - ResearchGate. Retrieved from [Link]
-
This compound-Ethyl Dose–Response Curve for Eucalyptus Growth and Hormonal Crosstalk Between Leaf and Shoot Apical Bud | Request PDF - ResearchGate. Retrieved from [Link]
-
EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING - Applied Ecology and Environmental Research. (2016). Applied Ecology and Environmental Research, 14(3), 335-345. Retrieved from [Link]
-
This compound-ethyl application doses and times on productive performance of white oat cultivars. (2022). Pesquisa Agropecuária Brasileira, 57. Retrieved from [Link]
-
Pesticide Tank Mix Incompatibility - Exacto Inc. (2021). Retrieved from [Link]
-
Benefits Technical Brief How to get the most out of your application - Turf Culture. Retrieved from [Link]
-
Ensuring Pesticide Compatibility in Tank Mixes - Ask IFAS. (2024). Retrieved from [Link]
-
Factors to Consider Before Tank Mixing Pesticides, Vol 5, Issue 3. Retrieved from [Link]
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- 4. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
optimizing trinexapac concentration for different plant species and cultivars
Welcome to the technical support center for optimizing trinexapac-ethyl concentration. This guide is designed for researchers, scientists, and professionals in drug development and plant science who are utilizing this compound-ethyl in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you refine your application strategies for various plant species and cultivars. Our goal is to provide you with the scientific rationale behind experimental choices, ensuring accuracy and reproducibility in your results.
Section 1: Foundational Knowledge of this compound-Ethyl
Before delving into troubleshooting and optimization, it is crucial to understand the mechanism of action of this compound-ethyl. This foundational knowledge will empower you to make informed decisions throughout your experimental design and execution.
This compound-ethyl is a synthetic plant growth regulator (PGR) that belongs to the cyclohexanedione chemical class.[1][2] It is widely used in agriculture and turf management to control plant height and prevent lodging (the bending over of stems).[1][3] The primary mode of action of this compound-ethyl is the inhibition of gibberellin (GA) biosynthesis.[4][5] Specifically, it blocks the 3β-hydroxylation of GA20 to GA1, a late step in the GA biosynthesis pathway.[6][7][8] GA1 is a highly active gibberellin responsible for promoting cell elongation.[2][5] By inhibiting its production, this compound-ethyl leads to reduced internode elongation, resulting in shorter, more compact plants with thicker, stronger stems.[1][9]
This targeted inhibition of cell elongation is the basis for its benefits, which include improved plant stability, enhanced turf quality, and in some cases, increased crop yields by preventing lodging.[1][9]
Visualizing the Mechanism of Action
To better understand how this compound-ethyl functions at a molecular level, the following diagram illustrates its point of intervention in the gibberellin biosynthesis pathway.
Caption: this compound-ethyl inhibits the conversion of GA20 to the bioactive GA1.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the application of this compound-ethyl, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Phytotoxicity (Leaf Yellowing, Browning, or Tip Burn) | - Over-application: The concentration of this compound-ethyl was too high for the specific plant species, cultivar, or growth stage.[10] - Environmental Stress: Application during periods of high temperature, drought, or other environmental stressors can increase plant sensitivity.[11][12] - Tank Mix Incompatibility: Certain adjuvants or other chemicals in the tank mix may have a synergistic phytotoxic effect. - Incorrect Application: Uneven spray distribution leading to localized high concentrations. | - Verify Calculations: Double-check all calculations for dilution and application rates.[13] - Conduct a Dose-Response Study: Perform a preliminary experiment with a range of concentrations to determine the optimal, non-phytotoxic rate for your specific conditions. - Assess Environmental Conditions: Avoid application during extreme weather. Apply during cooler parts of the day. - Jar Test for Compatibility: Before mixing a full tank, perform a jar test to check for physical incompatibility of tank mix partners. - Calibrate Sprayer: Ensure your application equipment is properly calibrated for uniform coverage. |
| Inconsistent or Lack of Efficacy | - Under-application: The concentration was too low to elicit a significant growth regulation response. - Plant Growth Stage: Application was made too early or too late in the plant's development. Efficacy is often growth stage-dependent.[3][14] - Environmental Factors: Rainfall shortly after application can wash the product off the leaves. Low humidity can reduce uptake. - Poor Foliar Uptake: The spray solution did not adequately cover or penetrate the leaf surface. - Cultivar Differences: Significant variability in sensitivity to this compound-ethyl exists between different cultivars of the same species.[15][16] | - Review Application Rates: Compare your application rate to published recommendations for the target species, if available. - Optimize Application Timing: Apply when the plant is actively growing and at the recommended growth stage for growth regulation. - Monitor Weather: Avoid application when rain is imminent. Consider using a surfactant to improve rainfastness. - Use Adjuvants: Incorporate a non-ionic surfactant or an appropriate adjuvant to enhance spreading and absorption of the spray solution on the leaf surface.[17][18] - Screen Cultivars: If working with multiple cultivars, conduct preliminary screening to assess their relative sensitivity to this compound-ethyl. |
| Reduced Turfgrass Quality (Bronzing) | - Rapid Growth Inhibition: The sudden decrease in gibberellin production can sometimes lead to a temporary discoloration. - Nutrient Interactions: this compound-ethyl application can sometimes interact with nutrient availability or uptake. | - Adjust Application Rate: Lower the application rate to reduce the initial shock to the plant. - Tank Mix with Manganese: Some studies suggest that tank-mixing with manganese can help mitigate bronzing, whereas iron and calcium may reduce efficacy. - Ensure Proper Nutrition: Maintain a balanced fertility program to support overall plant health. |
| Unexpected Effects on Non-Target Plants | - Spray Drift: Wind can carry the spray droplets to adjacent, non-target plants. - Contaminated Equipment: Residue from a previous application in the sprayer can affect a subsequent, sensitive crop. | - Monitor Wind Conditions: Apply when wind speeds are low to minimize drift. - Use Drift-Reducing Nozzles: Employ nozzles designed to produce larger droplets that are less prone to drifting. - Thoroughly Clean Equipment: Triple-rinse the sprayer tank, lines, and nozzles after each use to prevent cross-contamination. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for this compound-ethyl application?
A1: The optimal timing is highly dependent on the target plant species and the desired outcome. For lodging prevention in cereals, application is often recommended at specific growth stages, such as when the first or second node is visible.[3][14] For turfgrass, applications are typically made during periods of active growth to reduce mowing frequency. The key is to apply it before the period of rapid stem elongation you wish to control.
Q2: How do environmental conditions affect the efficacy of this compound-ethyl?
A2: Environmental conditions play a significant role. Efficacy is generally greater under favorable growing conditions (adequate moisture, moderate temperatures) when the plant is actively transpiring and metabolizing.[19] High temperatures and drought stress can increase the risk of phytotoxicity.[12] Rainfall soon after application can wash the product off the leaves, reducing its effectiveness.
Q3: Can I mix this compound-ethyl with other pesticides or fertilizers?
A3: this compound-ethyl is often tank-mixed with other products. However, compatibility should always be verified. Some studies have shown that adding adjuvants like citric acid or ammonium sulphate can enhance its effectiveness, potentially allowing for reduced application rates.[17][20] Conversely, mixing with products containing iron or calcium may reduce uptake. Always perform a jar test for physical compatibility and consider a small-scale test application to check for phytotoxicity before treating a large area.
Q4: How long does the growth regulation effect of this compound-ethyl last?
A4: The duration of effect varies depending on the application rate, plant species, and environmental conditions. In turfgrass, the suppression effect can be modeled using growing degree-days (GDD) to predict when reapplication is necessary.[21] The effect is not permanent, and the plant will eventually resume normal growth.
Q5: Does this compound-ethyl have any secondary effects on plants?
A5: Yes, beyond growth regulation, this compound-ethyl has been reported to have other effects. It can enhance plant tolerance to abiotic stresses such as drought and heat.[22][23] This is thought to be due to factors like reduced water use and increased accumulation of solutes for osmotic adjustment.[22] It can also influence the content of other plant hormones, which may impact plant defense responses.[24]
Section 4: Experimental Protocols
For researchers aiming to determine the optimal concentration of this compound-ethyl for a specific plant species or cultivar, a systematic approach is essential. The following is a generalized protocol for a dose-response study.
Protocol: Dose-Response Curve for this compound-Ethyl
Objective: To determine the optimal concentration of this compound-ethyl that provides the desired level of growth regulation without causing phytotoxicity.
Materials:
-
This compound-ethyl formulation (e.g., 250 g/L EC)[2]
-
Target plant species/cultivars grown under uniform conditions
-
Calibrated sprayer (e.g., backpack or track sprayer)
-
Measuring cylinders and beakers
-
Personal Protective Equipment (PPE)
-
Non-ionic surfactant (optional, but recommended)
-
Ruler or calipers for height measurements
-
Plant health/color rating scale (e.g., 1-9)
Experimental Design:
-
Select a Concentration Range: Based on literature recommendations for similar species or a preliminary test, select a range of concentrations. A logarithmic scale is often effective. For example: 0 (control), 50, 100, 150, 200, and 400 g a.i. ha⁻¹.[3][25][26]
-
Experimental Setup: Use a randomized complete block design with at least three to four replications for each treatment.[3][15]
-
Plant Growth: Ensure all plants are at a consistent and appropriate growth stage for application.
-
Application:
-
Calibrate your sprayer to deliver a known volume per unit area.
-
Prepare the spray solutions for each concentration, adding a non-ionic surfactant if desired.
-
Apply the treatments uniformly to the foliage of the designated plots.
-
-
Data Collection:
-
Phytotoxicity: Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after application) using a rating scale.[12][27]
-
Plant Height: Measure plant height from the soil surface to the apical meristem or other defined point at regular intervals.
-
Other Parameters: Depending on your research goals, you may also measure stem diameter, biomass, chlorophyll content, or yield components.
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.[3]
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.
-
Plot the response (e.g., percent height reduction) against the this compound-ethyl concentration to generate a dose-response curve. A logarithmic trendline can be fitted to the data.[28]
Visualizing the Experimental Workflow
Sources
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Plant Growth Regulators this compound Ethyl for Grass Use Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 3. scielo.br [scielo.br]
- 4. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 5. diypestcontrol.com [diypestcontrol.com]
- 6. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. nbinno.com [nbinno.com]
- 10. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 13. Rate Calculator - Apparent Ag [apparentag.com.au]
- 14. repository.journals4promo.com [repository.journals4promo.com]
- 15. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]
- 16. rsdjournal.org [rsdjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. erams.com [erams.com]
- 19. plantprotection.pl [plantprotection.pl]
- 20. Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley [plantprotection.pl]
- 21. billrosefoundation.org [billrosefoundation.org]
- 22. hort [journals.ashs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye | Pinheiro | Journal of Agricultural Science | CCSE [ccsenet.org]
- 26. researchgate.net [researchgate.net]
- 27. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 28. researchgate.net [researchgate.net]
Trinexapac-ethyl in Soil: A Technical Support Center for Researchers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trinexapac-ethyl. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for studying the efficacy and degradation of this compound-ethyl in soil.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of this compound-ethyl in soil environments.
Q1: What is the primary mode of action of this compound-ethyl and how does it become active in soil?
This compound-ethyl is a synthetic plant growth regulator that controls the growth of various grass species and crops.[1] It is a pro-agent, meaning it is not active in its initial form. In the soil and within the plant, this compound-ethyl is rapidly hydrolyzed to its active form, this compound acid.[2][3] This active metabolite inhibits the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[1][2] Specifically, this compound acid blocks the 3β-hydroxylation of GA20 to the biologically active GA1, leading to reduced internode elongation and a more compact plant structure.
Q2: What are the main factors influencing the degradation of this compound-ethyl in soil?
The degradation of this compound-ethyl in soil is a complex process influenced by a combination of biotic and abiotic factors. The most critical factor is microbial activity .
-
Microbial Degradation: The primary route of dissipation for this compound-ethyl and its active metabolite, this compound acid, is microbial degradation.[4] Studies have shown a dramatic difference in the half-life of this compound-ethyl in sterilized versus non-sterilized soil, with degradation being almost complete within 24 hours in the presence of a healthy microbial community.[4]
-
Soil pH: The pH of the soil can influence both the chemical stability and the microbial degradation of this compound-ethyl. It is generally more stable in acidic to neutral conditions and undergoes faster hydrolysis to this compound acid under basic (alkaline) conditions.[5]
-
Soil Temperature and Moisture: These factors are crucial as they directly impact microbial activity. Optimal temperature and moisture levels for microbial growth will accelerate the degradation of this compound-ethyl. Conversely, very low or very high temperatures and extremely dry or waterlogged conditions can significantly slow down degradation.
-
Soil Organic Matter and Texture: Soil organic matter can influence the sorption of this compound-ethyl and its metabolites, affecting their bioavailability for microbial degradation. Soils with higher organic matter and clay content may exhibit stronger sorption, which can sometimes reduce the rate of degradation.[6]
-
Aerobic vs. Anaerobic Conditions: this compound-ethyl degrades under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. However, the rate of degradation can differ, with some studies indicating faster degradation under aerobic conditions.[4]
Q3: What is the expected half-life of this compound-ethyl and its primary metabolite in soil?
The half-life of this compound-ethyl in soil is typically very short, often less than a day in microbially active, non-sterile soils.[7] In sterilized soil, where degradation is primarily due to abiotic processes, the half-life is significantly longer, ranging from approximately 4.4 to 6.9 days under aerobic and anaerobic conditions, respectively.[4]
The primary and active metabolite, this compound acid, is more persistent than the parent compound. Its half-life in soil has been reported to be in the range of 9 to 10 days in some field studies.[7]
Section 2: Troubleshooting Guides for Experimental Work
This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments.
Issue 1: Inconsistent or Unexpectedly Slow Degradation Rates
Q: My soil incubation study is showing highly variable or much slower degradation of this compound-ethyl than reported in the literature. What could be the cause?
A: Several factors could contribute to this observation. Here’s a systematic approach to troubleshooting:
-
Verify Microbial Activity: The most common reason for slow degradation is low microbial activity in your soil samples.
-
Action: Before starting your experiment, characterize the microbial biomass of your soil. Techniques like substrate-induced respiration (SIR) or phospholipid fatty acid (PLFA) analysis can provide a baseline. If the biomass is low, consider if the soil was stored improperly (e.g., air-dried for too long, stored at extreme temperatures) or if it originates from a low-activity environment.
-
-
Check Soil Physicochemical Properties:
-
pH: Measure the pH of your soil. If it is highly acidic or alkaline, it could be inhibiting the specific microbial consortia responsible for degradation.
-
Organic Matter and Texture: High organic matter or clay content can lead to strong sorption of this compound-ethyl, reducing its bioavailability to microorganisms. Analyze your soil's organic matter content and texture.
-
Action: Ensure these properties are within a reasonable range for microbial activity. If you suspect sorption is an issue, you can perform an extraction efficiency test to confirm you are recovering the compound from the soil matrix.
-
-
Review Experimental Conditions:
-
Temperature and Moisture: Inconsistent temperature or moisture levels in your incubators can lead to variable microbial activity.
-
Action: Use a calibrated incubator and regularly monitor the temperature. Ensure that the soil moisture is maintained at an optimal level (typically 50-60% of water holding capacity) throughout the experiment.
-
-
Consider Abiotic Degradation:
-
Action: To differentiate between biotic and abiotic degradation, include a sterilized control (e.g., autoclaved or gamma-irradiated soil) in your experimental setup. If you see significant degradation in the sterilized control, abiotic processes like hydrolysis are playing a larger role than anticipated.
-
Issue 2: Discrepancies Between Laboratory and Field Study Results
Q: The degradation rate of this compound-ethyl in my lab study is much faster than what I observe in the field. Why is there a discrepancy?
A: This is a common challenge in environmental fate studies. The controlled environment of the lab often doesn't fully replicate the complexity of field conditions.
-
Environmental Fluctuations:
-
Lab: Constant, optimal temperature and moisture.
-
Field: Fluctuating temperature, rainfall events, and dry periods.
-
Action: When interpreting your data, acknowledge the idealized conditions of the lab study. You can try to mimic field conditions in the lab by programming temperature and moisture cycles.
-
-
Soil Structure:
-
Lab: Often uses sieved, homogenized soil, which can alter the soil structure and microbial habitats.
-
Field: Intact soil structure with established microbial communities in aggregates.
-
Action: For more representative lab studies, consider using intact soil cores instead of sieved soil.[7]
-
-
Bioavailability and Transport:
-
Lab: The compound is typically mixed uniformly into the soil.
-
Field: Application method (e.g., foliar spray) means the compound may be intercepted by plants or thatch before reaching the soil. Leaching and runoff can also remove the compound from the upper soil layers.[8]
-
Action: In your field study, carefully monitor for runoff and consider analyzing soil at different depths to understand leaching potential.
-
Issue 3: Unexpected Metabolite Profile
Q: I am detecting metabolites other than this compound acid, or the ratio of parent compound to metabolite is not what I expected. What could be happening?
A: An unexpected metabolite profile can provide valuable insights into the degradation pathway in your specific soil.
-
Analytical Method Validation:
-
Action: First, ensure your analytical method is robust. Run standards of potential metabolites to confirm their retention times and mass spectra. Check for matrix effects from your soil that could be interfering with ionization in your mass spectrometer.
-
-
Alternative Degradation Pathways:
-
The microbial community in your soil may have unique enzymatic capabilities, leading to different degradation products.
-
Action: Try to identify the unknown metabolites using high-resolution mass spectrometry. This could reveal novel degradation pathways.
-
-
Influence of Co-contaminants or Adjuvants:
-
The presence of other pesticides or agricultural adjuvants in the soil can influence the microbial community and the degradation of this compound-ethyl.[9][10][11]
-
Action: If possible, analyze your soil for other potential contaminants. If you are studying the effect of a formulated product, be aware that the "inert" ingredients could be affecting the outcome.
-
Section 3: Data Presentation
Table 1: Summary of Factors Affecting this compound-ethyl Efficacy and Degradation in Soil
| Factor | Influence on Efficacy and Degradation | Key Considerations for Researchers |
| Microbial Activity | Primary driver of degradation. Higher activity leads to faster breakdown of this compound-ethyl and this compound acid. | Characterize soil microbial biomass before experiments. Use non-sterilized soil for realistic degradation rates. |
| Soil pH | Affects chemical hydrolysis and microbial populations. Faster hydrolysis to active this compound acid in alkaline conditions. | Measure and report soil pH. Consider buffering the soil for specific mechanistic studies. |
| Soil Temperature | Directly influences microbial metabolic rates. Warmer temperatures (up to an optimum) accelerate degradation. | Maintain and monitor a constant temperature during incubation studies. |
| Soil Moisture | Essential for microbial activity and can influence hydrolysis. Optimal moisture (50-60% WHC) promotes degradation. | Maintain and monitor consistent soil moisture levels. Avoid air-drying soil for extended periods before use. |
| Soil Organic Matter | Can increase sorption, potentially reducing bioavailability for microbial degradation. | Measure and report soil organic matter content. Consider its impact on the interpretation of degradation kinetics. |
| Soil Texture | Influences sorption and water holding capacity. Higher clay content can increase sorption. | Characterize soil texture (e.g., sandy loam, clay). |
| Aeration | Affects the composition of the microbial community. Degradation occurs under both aerobic and anaerobic conditions, but rates may differ. | Specify the aeration conditions of your study (aerobic, anaerobic, or facultative). |
Table 2: Half-life (DT₅₀) of this compound-ethyl and this compound Acid in Soil under Various Conditions
| Compound | Soil Condition | Half-life (DT₅₀) in Days | Study Type |
| This compound-ethyl | Sterilized Soil (Aerobic) | 4.44[4] | Laboratory Incubation |
| This compound-ethyl | Sterilized Soil (Anaerobic) | 6.88[4] | Laboratory Incubation |
| This compound-ethyl | Non-sterile Soil | < 1[7] | Laboratory Incubation |
| This compound Acid | Paddy Soil | 9.09 - 10.10[7] | Field Study |
Section 4: Experimental Protocols
Protocol 1: Aerobic Soil Incubation Study for this compound-ethyl Degradation
This protocol outlines a standard method for assessing the aerobic degradation of this compound-ethyl in soil under controlled laboratory conditions.
1. Soil Collection and Preparation:
-
Collect fresh soil from the top 15 cm of your field site.
-
Pass the soil through a 2 mm sieve to remove stones and large organic debris.
-
Determine the water holding capacity (WHC) of the sieved soil.
-
Adjust the soil moisture to 50-60% of WHC and pre-incubate it in the dark at the desired experimental temperature for 7-14 days to allow the microbial community to stabilize.
2. Preparation of Test Substance and Application:
-
Prepare a stock solution of this compound-ethyl in a suitable solvent (e.g., acetone or methanol).
-
Fortify a known mass of the pre-incubated soil with the stock solution to achieve the desired initial concentration.
-
Thoroughly mix the fortified soil to ensure uniform distribution. Allow the solvent to evaporate completely in a fume hood.
3. Incubation:
-
Divide the fortified soil into replicate microcosms (e.g., 50 g of soil in 250 mL glass jars).
-
Include a set of control microcosms with unfortified soil.
-
To assess abiotic degradation, include a set of microcosms with sterilized (e.g., autoclaved) fortified soil.
-
Cover the jars with perforated lids to allow for gas exchange while minimizing moisture loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample replicate microcosms from each treatment.
-
Extract this compound-ethyl and its metabolite, this compound acid, from the soil samples using an appropriate solvent system (e.g., acetonitrile/water with a pH adjustment).
-
Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13]
5. Data Analysis:
-
Plot the concentration of this compound-ethyl and this compound acid over time.
-
Determine the degradation kinetics and calculate the half-life (DT₅₀) for both compounds using appropriate kinetic models (e.g., first-order kinetics).
Section 5: Visualizations
Diagram 1: Factors Influencing this compound-ethyl Degradation in Soil
Caption: Key biotic and abiotic factors affecting this compound-ethyl degradation.
Diagram 2: Experimental Workflow for a Soil Incubation Study
Caption: A typical workflow for a laboratory soil degradation study.
References
Sources
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dermal exposure assessment to this compound-ethyl: a case study of workers in golf course in Hawaii, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Flumioxazin soil persistence and mineralization in laboratory experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley [plantprotection.pl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Inconsistent Results in Trinexapac-ethyl Field Experiments
Welcome to the technical support center for trinexapac-ethyl field experiments. This guide is designed for researchers, scientists, and turfgrass management professionals to troubleshoot and overcome inconsistent results often encountered in the field. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide a comprehensive resource that addresses the complexities of working with this potent plant growth regulator. Our goal is to empower you with the knowledge to design robust experiments and achieve reliable, reproducible outcomes.
Understanding the Core Mechanism: The "Why" Behind this compound-ethyl's Action
Before delving into troubleshooting, it is crucial to understand the biochemical pathway that this compound-ethyl targets. This compound-ethyl itself is a pro-agent; upon foliar absorption, it is hydrolyzed within the plant to its biologically active form, this compound acid.[1] The primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones essential for cell elongation.[1][2] Specifically, this compound acid competitively inhibits the enzyme Gibberellin 3β-hydroxylase (GA3ox), which catalyzes the final step in the production of active gibberellins, such as GA1.[1][3] By blocking this step, this compound-ethyl effectively reduces internode elongation, leading to a more compact plant structure.[4] This fundamental mechanism is the basis for its use in preventing lodging in cereal crops and managing growth in turfgrass.[4][5]
Caption: this compound-ethyl's inhibition of the final step in gibberellin biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-ethyl field experiments in a question-and-answer format, providing both the probable cause and actionable solutions.
Application & Efficacy
Q1: Why am I seeing variable or reduced efficacy of my this compound-ethyl application?
Probable Causes & Solutions:
-
Suboptimal Application Timing: The physiological stage of the plant is a critical determinant of this compound-ethyl's effectiveness. Applications made too early or too late in the plant's development can lead to inconsistent results. For instance, in cereal crops, the ideal application window is often during specific growth stages, such as the emergence of the first and second visible nodes.[6] In turfgrass, the rate of this compound-ethyl breakdown increases with temperature, necessitating adjustments in application intervals based on growing degree days (GDD) rather than a fixed calendar schedule.[7][8]
-
Improper Spray Volume and Droplet Size: this compound-ethyl is primarily absorbed through the foliage.[11] High spray volumes can lead to runoff from the leaf surface, wasting the product, while overly coarse droplets may not provide adequate coverage.
-
Water Quality (Hard Water): The presence of cations like iron and calcium in hard water can antagonize this compound-ethyl, reducing its uptake into the leaf and diminishing its growth-regulating effect.[11]
-
Solution: Avoid tank-mixing this compound-ethyl with iron-containing products if bronzing is a concern.[11] Instead, consider using manganese, which is compatible and can enhance growth suppression.[11] If hard water is unavoidable, the addition of ammonium sulfate can help counteract the negative effects of hard water salts.
-
-
Rainfall Shortly After Application: The rainfastness of this compound-ethyl is typically stated as one hour. Rainfall before the product has been adequately absorbed will wash it off the leaf surface, leading to a significant loss of efficacy.
-
Solution: Monitor weather forecasts and avoid application if rain is imminent. The inclusion of certain adjuvants, such as specific organosilicone surfactants, may improve rainfastness.
-
Q2: I've noticed phytotoxicity (bronzing or discoloration) in my turfgrass plots after application. What's causing this and how can I prevent it?
Probable Causes & Solutions:
-
Application During Cool Temperatures: Applying this compound-ethyl when temperatures are low (below 20°C or 68°F) can lead to leaf chlorosis and reduced turf density.[12]
-
Solution: Apply this compound-ethyl during periods of active growth and warmer temperatures (ideally above 25°C or 77°F) to minimize the risk of discoloration.[12]
-
-
High Application Rates: While aiming for growth regulation, excessive application rates can lead to phytotoxicity.
-
Solution: Start with lower application rates, especially when using adjuvants or other tank-mix partners that might enhance uptake.[11] Adjust rates based on turfgrass species, cultivar, and environmental conditions.
-
Environmental & Plant-Specific Factors
Q3: My results vary significantly between different field sites, even with the same application protocol. What environmental factors could be at play?
Probable Causes & Solutions:
-
Soil Type and pH: While this compound-ethyl is primarily foliarly absorbed, soil properties can indirectly influence plant health and vigor, thereby affecting its response to the growth regulator. Soil pH can also influence the sorption and availability of certain tank-mix partners.[13]
-
Solution: Conduct thorough soil analysis at each field site. While direct soil effects on this compound-ethyl are minimal, understanding the soil's chemical and physical properties will help in interpreting variability in plant response.
-
-
Shade Levels: Shaded environments alter plant growth, often leading to more succulent, vertical growth. This compound-ethyl can be particularly effective in these conditions by mitigating excessive elongation.[14] However, the degree of shade will influence the magnitude of the response.[14]
-
Solution: Quantify light conditions (e.g., using a PAR meter) in your experimental plots. This will allow you to correlate the level of shade with the observed efficacy of this compound-ethyl.
-
-
Plant Species and Cultivar Differences: Different plant species and even cultivars within the same species can exhibit varying sensitivities to this compound-ethyl.[6][15] For example, some creeping bentgrass cultivars show a more pronounced response than others.[7][12]
-
Solution: Be aware of the specific species and cultivars in your experiments. Consult literature or conduct preliminary dose-response trials to determine the optimal application rate for your specific plant material.
-
Experimental Protocols & Data Presentation
To ensure the integrity and reproducibility of your field experiments, adhering to standardized protocols is paramount.
Protocol: Standardized Foliar Application of this compound-ethyl
-
Plot Preparation: Delineate experimental plots of a uniform size. Ensure that the plant material within each plot is homogenous in terms of density and health.
-
Calibration of Application Equipment: Calibrate your sprayer to deliver the desired spray volume (e.g., 20-30 gallons per acre) with a nozzle that produces a fine to medium droplet size.
-
Preparation of Spray Solution:
-
Fill the spray tank to half the required volume with clean water.
-
If using a water conditioning agent like ammonium sulfate, add and agitate it until fully dissolved.
-
Add the calculated amount of this compound-ethyl formulation to the tank.
-
If tank-mixing with other compatible products (e.g., manganese), add them in the correct order as per manufacturer recommendations.
-
Fill the tank to the final volume and continue agitation.
-
-
Application: Apply the solution uniformly to the foliage of the target plants, ensuring complete coverage without runoff. Applications should be made during periods of low wind to minimize drift.
-
Post-Application: Do not irrigate for at least one hour following application to allow for adequate foliar absorption.
Data to Collect for Troubleshooting and Analysis
| Parameter | Measurement Frequency | Rationale |
| Plant Height / Internode Length | Weekly | Primary efficacy metric for growth regulation.[6] |
| Clipping Yield (Dry Weight) | Per Mowing Event | Quantifies the reduction in biomass production.[15] |
| Turfgrass Quality/Crop Vigor | Weekly | Visual assessment of color, density, and uniformity.[14] |
| Phytotoxicity Rating | 3-7 Days Post-Application | To assess any negative effects such as bronzing or chlorosis.[12] |
| Growing Degree Days (GDD) | Daily | To correlate application timing with temperature-dependent metabolism.[7] |
| Soil Moisture & Temperature | At Application & Weekly | To assess environmental conditions that may influence plant stress and response. |
| Rainfall | Daily | To determine potential for product wash-off. |
graph TD { A[Start: Inconsistent Results Observed] --> B{Problem Assessment}; B --> C{Application Technique}; B --> D{Environmental Factors}; B --> E{Plant-Specific Variables};subgraph "Troubleshooting Application" C --> C1[Review Spray Volume & Nozzles]; C --> C2[Check Water Quality (pH, Hardness)]; C --> C3[Verify Application Timing (GDD/Growth Stage)]; C --> C4[Confirm Rainfast Period]; end subgraph "Analyzing Environment" D --> D1[Assess Soil Type & Nutrient Status]; D --> D2[Quantify Light/Shade Levels]; D --> D3[Record Temperature & Rainfall Data]; end subgraph "Considering Plant Factors" E --> E1[Identify Plant Species & Cultivar]; E --> E2[Evaluate Plant Health & Stress Levels]; end C1 & C2 & C3 & C4 --> F[Optimize Application Protocol]; D1 & D2 & D3 --> G[Characterize Field Site Conditions]; E1 & E2 --> H[Adjust for Plant-Specific Response]; F & G & H --> I[Implement Corrective Actions]; I --> J[Monitor & Document Results]; J --> K[Achieve Consistent & Reliable Data]; style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
}
Caption: A logical workflow for troubleshooting inconsistent this compound-ethyl results.
References
-
AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2005). This compound-ethyl 365. JMPR. Retrieved from [Link]
-
United States Golf Association. (2020, April 17). Five Ways To Get The Most Out Of this compound-ethyl. USGA. Retrieved from [Link]
-
United States Golf Association. (2020, April 17). Five Ways To Get The Most Out Of this compound-ethyl. Retrieved from [Link]
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annu. Rev. Plant. Physiol. Plant. Mol. Biol., 51, 501-531. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Retrieved from [Link]
-
Pesq. Agropec. Trop., Goiânia. (2022). This compound-ethyl application doses and times on productive performance of white oat cultivars. SciELO. Retrieved from [Link]
-
Oliveira, M. A., et al. (2021). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Revista de Ciências Agrárias, 44. Retrieved from [Link]
-
MDPI. (2024). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Retrieved from [Link]
-
Research, Society and Development. (2021). Times of this compound-ethyl application associated to plant densities in agronomic performance of second-season corn. Retrieved from [Link]
-
Oregon State University. (n.d.). Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound‐Ethyl Application Regimens Influence Growth, Quality, and Performance of Bermuda Grass and Creeping Bentgrass Putting Greens. Retrieved from [Link]
-
Golf Course Management. (n.d.). This compound-ethyl applications. Retrieved from [Link]
-
Michigan State University. (n.d.). 67 this compound-ETHYL (PRIMO): MAKE IT WORK BETTER FOR YOU!. Matt Fagerness Crop and Soil Sciences. Retrieved from [Link]
-
Applied Ecology and Environmental Research. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Shade performance of a range of turfgrass species improved by this compound-ethyl. Retrieved from [Link]
-
AERU. (n.d.). This compound-ethyl (Ref: CGA 163935). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. nbinno.com [nbinno.com]
- 5. fao.org [fao.org]
- 6. scielo.br [scielo.br]
- 7. archive.lib.msu.edu [archive.lib.msu.edu]
- 8. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. rsdjournal.org [rsdjournal.org]
- 11. archive.lib.msu.edu [archive.lib.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound-ethyl (Ref: CGA 163935) [sitem.herts.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trinexapac-Ethyl Performance in Research Settings
Welcome to the Technical Support Center for trinexapac-ethyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this plant growth regulator. As a Senior Application Scientist, my goal is to synthesize the established scientific principles of this compound-ethyl with practical, field-proven insights to ensure the success and reproducibility of your research.
This resource is structured to provide a comprehensive understanding of how environmental conditions critically influence the performance of this compound-ethyl, moving from foundational knowledge to specific troubleshooting scenarios and detailed experimental protocols.
Section 1: Core Principles and Mechanism of Action
This compound-ethyl is a widely used plant growth regulator that modifies plant morphology by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate cell elongation.[1] It is absorbed through the foliage and, once inside the plant, is hydrolyzed to its active form, this compound acid. This compound acid competitively inhibits the 3β-hydroxylase enzyme, which is crucial for converting inactive gibberellin precursors (GA20) into their biologically active forms (GA1).[2] This reduction in active gibberellins leads to decreased cell elongation, resulting in shorter, more compact plants.
This primary mode of action has several secondary physiological effects that are the focus of much research, including enhanced stress tolerance and improved turf quality. Understanding how environmental factors modulate these effects is paramount for consistent and reliable experimental outcomes.
Caption: Mechanism of action of this compound-ethyl.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation with this compound-ethyl, with a focus on the influence of environmental parameters.
Frequently Asked Questions
Q1: Why are we observing inconsistent growth regulation in our experimental replicates?
A1: Inconsistent results are often attributable to micro-environmental variations within your growth facility. Key factors to investigate include:
-
Uneven Water Application: Ensure uniform irrigation across all experimental units. Localized dry or waterlogged soil can significantly alter plant stress levels and, consequently, the response to this compound-ethyl.
-
Light Intensity and Quality Gradients: Light is a critical factor. Even minor differences in light intensity or spectral quality across a greenhouse bench can lead to varied growth rates and differential responses to the growth regulator.[3] Consider randomizing and rotating your experimental units to mitigate this.
-
Temperature Fluctuations: Verify that your temperature control systems are maintaining consistent conditions. Temperature directly influences the rate of this compound-ethyl metabolism in the plant.[4]
-
Airflow and Humidity Pockets: Poor air circulation can create pockets of high or low humidity. High humidity can enhance foliar uptake, potentially leading to a stronger effect, while low humidity can cause the spray solution to dry too quickly, reducing absorption.[3][5][6]
Q2: We've observed a temporary yellowing (chlorosis) of the turf/plants after application. Is this normal, and can it be mitigated?
A2: Yes, transient chlorosis is a known potential side effect of this compound-ethyl application. This "bronzing" effect is typically temporary, often disappearing within a week.[5]
-
Causality: The exact cause is not fully understood but is thought to be related to a temporary disruption in chlorophyll synthesis or function as the plant reallocates resources in response to the inhibition of gibberellin production.
-
Mitigation Strategies:
-
Nitrogen Application: Applying a readily available nitrogen source (0.2-0.5 lbs of actual nitrogen per 1000 sq. ft.) can help minimize yellowing and enhance green color.[5]
-
Iron Supplementation: Tank-mixing with a chelated iron supplement is a common practice to mask the bronzing effect. However, be cautious with the water source.
-
Water Quality: Avoid using "hard" water containing high levels of calcium and iron, as these can reduce the uptake of this compound-ethyl.[7] If phytotoxicity is a concern, consider tank-mixing with manganese, which is compatible and can improve turf growth suppression.[7]
-
Q3: Our experiments under drought stress are showing variable results. How does water availability impact this compound-ethyl's performance?
A3: this compound-ethyl is known to enhance drought tolerance, but its performance is intrinsically linked to the plant's water status.
-
Enhanced Drought Tolerance: this compound-ethyl application can lead to a reduction in water use by decreasing leaf area and transpiration.[5] Studies have shown that treated plants exhibit higher soil water content, lower evapotranspiration rates, and higher relative water content during drought stress.[6]
-
Osmotic Adjustment: this compound-ethyl can promote osmotic adjustment by increasing the accumulation of soluble sugars and inorganic ions like potassium and calcium in the leaves, which helps maintain cell turgor under water deficit.[6]
-
Experimental Considerations: When designing drought stress experiments, it is crucial to have a well-defined and consistently applied watering regime. The timing of this compound-ethyl application relative to the onset of drought is also a critical variable. Pre-stress application allows the plant to develop a more resilient phenotype.
Q4: We are conducting experiments at different temperatures. What is the optimal temperature range for this compound-ethyl application, and what happens at extreme temperatures?
A4: Temperature is a primary driver of this compound-ethyl efficacy.
-
Optimal Range: this compound-ethyl is effective across a range of temperatures. However, its metabolism by the plant is temperature-dependent.[4] Greater growth suppression is often observed at cooler temperatures (e.g., 20/10°C day/night) compared to warmer conditions (e.g., 35/25°C).[8]
-
High Temperatures: At high temperatures (e.g., 35-36°C), this compound-ethyl can still effectively reduce vertical shoot growth and may increase stolon production and turf density.[8] However, the duration of suppression may be shorter due to faster metabolic breakdown.
-
Low Temperatures: Application at cooler temperatures (e.g., around 25°C in autumn) can sometimes lead to decreased turf density and quality.[8] This may be due to the plant's reduced ability to recover from the initial growth reduction.
-
Phytotoxicity Risk: Applying insecticides or fungicides, and by extension plant growth regulators, during extremely hot temperatures can increase the risk of phytotoxicity.[9] It is advisable to apply during cooler parts of the day.
Q5: How do soil conditions like pH and nutrient levels affect this compound-ethyl's performance?
A5: While this compound-ethyl is primarily foliarly absorbed, soil conditions play a crucial indirect role by influencing overall plant health and nutrient uptake.
-
Soil pH: Soil pH is a master variable that controls the availability of essential nutrients.[10][11][12] If the pH is suboptimal for the plant species, nutrient deficiencies can occur, leading to a stressed plant that may respond differently to this compound-ethyl. For example, in highly alkaline soils, the availability of micronutrients like iron and manganese is reduced, which could exacerbate any potential for chlorosis.[11]
-
Nutrient Levels (N, P, K):
-
Nitrogen (N): As mentioned, adequate nitrogen availability can help mitigate the temporary yellowing sometimes caused by this compound-ethyl.[5] The interaction between nitrogen fertilization and this compound-ethyl can also influence traits like chlorophyll content and yield.
-
Phosphorus (P) and Potassium (K): While direct interactions are less studied, balanced P and K nutrition is essential for overall plant health, including root development and stress tolerance. A plant with a robust root system will be better able to withstand environmental stressors, which can influence its response to a growth regulator. Studies have shown that nutrient supply can interact with this compound-ethyl to affect plant growth and dry matter.[13][14][15]
-
-
Soil Type and Moisture: While any this compound-ethyl that reaches the soil is generally considered lost in terms of uptake, soil moisture levels are critical.[7] Drought-stressed plants will have altered physiological responses to the application.
Section 3: Quantitative Data on Performance Under Different Environmental Conditions
The following tables summarize the quantitative effects of various environmental conditions on key physiological and morphological parameters in plants treated with this compound-ethyl.
Table 1: Impact of Drought Stress on Creeping Bentgrass Treated with this compound-Ethyl
| Parameter | Condition | Control (-TE) | This compound-Ethyl (+TE) | Percent Change with TE | Reference |
| Relative Water Content (%) | 28 days of drought | 40% | 60% | +50% | [6] |
| Leaf Photochemical Efficiency (Fv/Fm) | After 21 days of drought | Lower | Significantly Higher | Qualitatively Higher | [6] |
| Soluble Sugar Content (leaf) | 28 days of drought | ~10 mg/g DW | ~13 mg/g DW | +30% | [6] |
| Potassium (K) Content (leaf) | Drought | Lower | Significantly Higher | Qualitatively Higher | [6] |
| Calcium (Ca) Content (leaf) | Drought | ~3.5 mg/g DW | ~4.3 mg/g DW | +22% | [6] |
Table 2: Influence of Temperature on this compound-Ethyl Efficacy in Bermudagrass
| Temperature Regime (Day/Night) | Parameter | Observation | Reference |
| High (35-36°C) | Vertical Shoot Growth | Reduced | [8] |
| Stolon Production | Increased | [8] | |
| Turf Density & Quality | Increased | [8] | |
| Low (20-22°C) | Vertical Shoot Growth | Effectively Reduced | [8] |
| Stolon Development | Little Impact | [8] | |
| Cool (Autumn, ~25°C) | Turf Density & Quality | Decreased | [8] |
Table 3: Effect of Shade on Zoysiagrass Performance with this compound-Ethyl
| Shade Level | Parameter | Control (-TE) | This compound-Ethyl (+TE) | Improvement with TE | Reference |
| 75% Shade | Mean Turf Quality (1-9 scale) | Lower | 0.7 units higher | +0.7 units | [16] |
| 88% Shade | Mean Turf Quality (1-9 scale) | Lower | 1.4 units higher | +1.4 units | [16] |
| 88% Shade | Canopy Photosynthetic Rate (34 weeks post-treatment) | Lower | 50% higher | +50% | [16] |
| 40% Shade | Turf Quality & Total Nonstructural Carbohydrates (TNC) | No significant difference | No significant difference | None | [16] |
Table 4: Impact of Relative Humidity on Plant Growth Regulator (PGR) Uptake
| Relative Humidity | Temperature | Sky Conditions | Drying Time | PGR Uptake | Observed Effect (at high PGR rates) | Reference |
| Low (32-38%) | High (80-85°F) | Sunny | Rapid | Limited | Little to no effect | [5][6] |
| High (80-92%) | Moderate (71-72°F) | Cloudy | Slow | Enhanced | Significant phytotoxicity | [5][6] |
Section 4: Experimental Protocols
Protocol 4.1: Greenhouse Bioassay for Evaluating this compound-Ethyl Efficacy
This protocol provides a standardized methodology for assessing the dose-response and environmental interactions of this compound-ethyl in a controlled greenhouse environment.[17]
1. Plant Material and Growth Conditions:
-
Species Selection: Choose a plant species relevant to your research objectives (e.g., Poa pratensis for turfgrass studies, Hordeum vulgare for cereal research).
-
Potting and Media: Grow plants in uniform pots with a standardized, well-draining soil or soilless media. Ensure media pH and nutrient levels are optimal for the chosen species to avoid confounding factors.
-
Acclimation: Allow plants to establish and acclimate to the greenhouse environment for a set period (e.g., 2-4 weeks) until they reach a consistent growth stage before treatment application. Maintain optimal and uniform irrigation, temperature, and photoperiod.
2. Experimental Design:
-
Design: Employ a randomized complete block design (RCBD) with a minimum of four replications per treatment to account for potential environmental gradients within the greenhouse.
-
Treatments:
-
This compound-Ethyl Rates: Include a range of application rates (e.g., 0, 0.1, 0.2, 0.4, 0.8 kg a.i. ha⁻¹) to establish a dose-response curve. The '0' rate serves as the untreated control.
-
Environmental Factors: If testing environmental interactions, establish distinct and controlled levels for each factor (e.g., two temperature regimes, two irrigation levels). This will create a factorial treatment structure.
-
3. Treatment Application:
-
Solution Preparation: Prepare fresh spray solutions for each application. Use deionized water and include a non-ionic surfactant if recommended by the manufacturer to ensure uniform leaf coverage.
-
Application Method: Use a calibrated research sprayer with a boom and flat-fan nozzles to ensure precise and uniform application. Apply to the point of foliar runoff. Shield adjacent experimental units to prevent drift.
-
Timing: Apply treatments at a consistent time of day to minimize variability due to diurnal fluctuations in plant physiology.
4. Data Collection:
-
Morphological Measurements:
-
Plant Height: Measure the vertical height from the soil surface to the tallest point of the plant at regular intervals (e.g., 0, 7, 14, 21, and 28 days after treatment).
-
Clipping Yield: For turfgrass, collect and weigh fresh and dry clippings at each mowing event.
-
-
Physiological Measurements (as required):
-
Chlorophyll Content: Use a SPAD meter or solvent extraction method to quantify chlorophyll levels.
-
Photosynthetic Rate: Measure gas exchange using an infrared gas analyzer (IRGA).
-
Relative Water Content (RWC): Determine RWC for drought stress studies.
-
5. Data Analysis:
-
Analyze data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., two-way ANOVA for a factorial design).
-
Use regression analysis to model the dose-response relationship.
-
Perform mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatment means.
Caption: Greenhouse bioassay workflow.
Section 5: References
-
PrimeraOne. (n.d.). This compound-Ethyl 1 AQ. [Link]
-
Merewitz, E. B., & Huang, B. (2011). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. Journal of the American Society for Horticultural Science, 136(5), 349-357.
-
Barden, A. (2020, April 17). Five Ways To Get The Most Out Of this compound-ethyl. USGA. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). [Link]
-
Fagerness, M. J., Yelverton, F. H., & Cooper, R. J. (2002). Temperature and this compound-Ethyl Effects on Bermudagrass Growth, Dormancy, and Freezing Tolerance. Crop Science, 42(3), 853–858.
-
Sherratt, P. J., & Gaussoin, R. E. (2005). Shade performance of a range of turfgrass species improved by this compound-ethyl. Acta Horticulturae, (661), 495-500.
-
Dot Language Graphviz. (n.d.). [Link]
-
European Food Safety Authority. (2019). Updated peer review of the pesticide risk assessment of the active substance this compound (variant evaluated this compound‐ethyl). EFSA Journal, 17(1), e05542.
-
Qian, Y., & Engelke, M. C. (1999). This compound-ethyl Restricts Shoot Growth and Improves Quality of 'Diamond' Zoysiagrass Under Shade. HortScience, 34(6), 1019-1022.
-
Ervin, E. H., & Koski, A. J. (2001). Implications of Repeated this compound-Ethyl Applications on Kentucky Bluegrass. Agronomy Journal, 93(6), 1327-1332.
-
GreenKeeper App. (2021, September 16). Be Careful with Fall Growth Regulation. [Link]
-
TNAU Agritech Portal. (n.d.). Agrometeorology :: Relative Humidity and Plant Growth. [Link]
-
Krug, B. A., Whipker, B. E., & McCall, I. (2011). Elevated Relative Humidity Increases the Incidence of Distorted Growth and Boron Deficiency in Bedding Plant Plugs. HortScience, 46(6), 873-877.
-
Binner, R., & Zimmer, D. (1997). Problems in Analyzing this compound-ethyl a New Plant Growth Regulator. Journal of Agricultural and Food Chemistry, 45(1), 220-222.
-
Pires, R. M., de Souza, G. M., de Oliveira, E. C., & da Silva, M. A. (2018). This compound-ethyl causes stimulatory effect on eucalyptus initial growth under nutritional deficiency. Botany, 96(11), 749-760.
-
Matysiak, K., & Miziniak, W. (2016). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Journal of Plant Protection Research, 56(3), 269-275.
-
Health Canada. (2022, August 18). Re-evaluation Decision RVD2022-12, this compound-ethyl and Its Associated End-use Products. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). 1595 this compound-ETHYL (271). [Link]
-
Wang, X., Murison, J., Wang, J., Lu, Y., & Fares, A. (2021). Dermal exposure assessment to this compound-ethyl: a case study of workers in golf course in Hawaii, USA. Environmental science and pollution research international, 28(1), 1072–1076.
-
Rogue Soil. (n.d.). How Does Soil PH Effect Nutrient Uptake In Plants. [Link]
-
Fagerness, M. (n.d.). 67 this compound-ETHYL (PRIMO): MAKE IT WORK BETTER FOR YOU! Michigan State University. [Link]
-
Czeluscinski, M., Jankowski, K., & Kolczarek, R. (2017). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research, 15(3), 739-746.
-
AgChemAccess. (n.d.). This compound-ethyl, Plant Growth Regulator. [Link]
-
Brown, A. M., Harris, J. R., Gonçalves, C. G., Peppers, J. M., Magni, S., Volterrani, M., & McElroy, J. S. (2021). Growing degree-days optimize this compound-ethyl reapplications on ultradwarf bermudagrass putting greens: I. Predicting the maximum suppression point. Crop Science, 61(1), 655-665.
-
JMPR. (2005). This compound-ethyl 365. [Link]
-
Etemadi, N., Afshari, H., & Zare, S. (2013). Effect of this compound-Ethyl on the Quality and Physiological Constituents of Perennial Ryegrass (Lolium perenne L.) in the Salinity Conditions. Journal of Ornamental Plants, 3(2), 105-114.
-
Alvarez, R. C. F., Crusciol, C. A. C., Nascente, A. S., & Mateus, G. P. (2017). Effect of this compound-ethyl associated with nitrogen fertilization on upland rice nutritional status and grain yield. Revista Caatinga, 30(3), 659-668.
-
Heckman, N. L., Gaussoin, R. E., & Horst, G. L. (2001). Influence of this compound-ethyl on specific leaf weight and chlorophyll content on Poa pratensis. International Turfgrass Society Research Journal, 9, 857-861.
-
Chutichudet, P., & Chutichudet, B. (2021). Effects of this compound-ethyl in Combination with Nitrogen Fertilizer on Growth and Yield of Three Rice Varieties. Journal of Electrical Systems, 17(2), 223-233.
-
International Journal of Advanced Chemistry Research. (2023). Soil pH and its influence on nutrient availability and plant health. 5(2), 1-5.
-
Journal of Agriculture and Environmental Sciences. (2023). Soil pH and plant growth: A detailed review of interactions and management. 8(2), 1-15.
-
Nagy, J., Rátonyi, T., & Huzsvai, L. (2022). Interaction of Nitrogen, Phosphorus, and Potassium Fertilisation and Precipitation on the Nitrogen Use Efficiency of Rainfed Grass. Agronomy, 12(12), 3058.
-
Liu, Y., Li, X., Wang, J., Zhang, X., & Li, Y. (2022). Influence of Different Nitrogen, Phosphorus, and Potassium Fertilizer Ratios on the Agronomic and Quality Traits of Foxtail Millet. Agronomy, 12(11), 2758.
Sources
- 1. agchemaccess.com [agchemaccess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors influencing the uptake of foliar feeds – NutriAg [nutriag.com]
- 4. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 5. e-gro.org [e-gro.org]
- 6. » Don’t Forget – Relative Humidity Affects PGR Uptake! [fine-americas.com]
- 7. Five Ways To Get The Most Out Of this compound-ethyl [usga.org]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. roguesoil.com [roguesoil.com]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. biochemjournal.com [biochemjournal.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
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- 15. mdpi.com [mdpi.com]
- 16. graphviz.org [graphviz.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Mitigate Trinexapac-Ethyl-Induced Bronzing in Turfgrass
Welcome to the technical support center for researchers and turfgrass management professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the mitigation of bronzing, a common phytotoxic response in turfgrass treated with the plant growth regulator trinexapac-ethyl. Our goal is to equip you with the scientific understanding and practical methodologies to optimize your experiments and applications while maintaining turfgrass quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound-ethyl and how does it work?
A1: this compound-ethyl is a synthetic plant growth regulator widely used in turfgrass management to control vertical growth, which reduces mowing frequency and improves turf density.[1][2][3] It functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for cell elongation.[1][2][4] Specifically, this compound-ethyl is hydrolyzed in the plant to its active form, this compound acid, which competitively inhibits the enzyme 3β-hydroxylase. This enzyme is crucial for the final step in the production of the biologically active gibberellin GA1 from its precursor GA20.[4][5][6] By blocking this step, cell elongation in the shoots is significantly reduced.[2][7]
Q2: What is "bronzing" and why does it occur after this compound-ethyl application?
A2: Bronzing is a temporary, reddish-brown discoloration of turfgrass that can occur following the application of this compound-ethyl.[8][9] While the exact physiological mechanism is not fully elucidated, it is believed to be a stress response. The inhibition of gibberellin biosynthesis can lead to a temporary accumulation of pigments or a disruption in chlorophyll synthesis or degradation pathways, resulting in the characteristic bronzing. Some research suggests that this compound-ethyl may influence the accumulation of flavonoids, which could contribute to color changes.[10]
Q3: Is bronzing permanent or will the turfgrass recover?
A3: this compound-ethyl-induced bronzing is typically a transient effect. The turfgrass will usually recover and regain its normal color within one to two weeks as the plant metabolizes the active ingredient and adjusts to the physiological changes. The overall health and vigor of the turf, along with environmental conditions, will influence the duration and intensity of the bronzing.
Q4: What are the main factors that influence the severity of bronzing?
A4: Several factors can influence the likelihood and severity of bronzing, including:
-
Application Rate: Higher rates of this compound-ethyl can increase the potential for bronzing.[8]
-
Turfgrass Species and Cultivar: Different turfgrass species and even cultivars within the same species can have varying sensitivities to this compound-ethyl.
-
Environmental Conditions: High temperatures, drought stress, and intense sunlight can exacerbate the bronzing effect.
-
Overall Turf Health: Turf that is already under stress from factors like disease, nutrient deficiencies, or soil compaction is more susceptible to bronzing.
-
Tank Mix Partners: The inclusion of certain products in the spray tank can either mitigate or worsen the discoloration.
Troubleshooting Guide: Experimental Issues and Mitigation Strategies
This section provides detailed solutions to specific problems you might encounter during your research or application of this compound-ethyl.
Issue 1: Significant bronzing observed post-application.
Q: I've applied this compound-ethyl according to the recommended rates, but my turfgrass plots are showing significant bronzing. What could be the cause and how can I prevent this in future experiments?
A: Causal Analysis: Significant bronzing, even at recommended rates, often points to underlying plant stress or suboptimal application practices. The turf may have been under stress from environmental factors like heat or drought at the time of application, making it more susceptible to the phytotoxic effects of the growth regulator.
Mitigation Protocol:
-
Pre-Application Conditioning:
-
Ensure the turfgrass is well-hydrated for at least 48 hours prior to this compound-ethyl application.
-
Avoid applying to turf that is showing signs of wilt or drought stress.
-
Maintain adequate soil fertility, particularly nitrogen, as this can influence turfgrass vigor and its ability to tolerate chemical applications.[11]
-
-
Application Timing and Environmental Considerations:
-
Apply this compound-ethyl during periods of moderate temperatures. Avoid applications during the hottest part of the day or when temperatures are expected to exceed 85°F (29°C).
-
Consider the growing degree day (GDD) model for more precise application timing, which can help maintain consistent regulation and potentially reduce stress.[12][13] Research suggests that for creeping bentgrass, applications every 200 GDD (base 0°C) can provide optimal results.[13]
-
-
Tank-Mixing with Chelated Iron or Manganese:
-
It is a common practice to include a chelated iron (Fe) source in the tank mix to mask the bronzing effect.[14][15] The iron imparts a darker green color to the turf, which can hide the reddish-brown discoloration.
-
Caution: Some sources suggest that iron and calcium in hard water can reduce the uptake of this compound-ethyl.[14][15] Therefore, it is crucial to use a high-quality chelated iron product that is compatible with this compound-ethyl.
-
Alternatively, manganese (Mn) has been suggested as a compatible tank mix partner that can also help prevent bronzing without potentially reducing the efficacy of the growth regulator.[14][15]
-
Experimental Workflow for Evaluating Tank Mixes:
Caption: Experimental workflow for testing bronzing mitigation strategies.
Issue 2: Reduced efficacy of this compound-ethyl when tank-mixed with iron.
Q: I've been adding iron to my this compound-ethyl applications to prevent bronzing, but I'm not seeing the same level of growth regulation. Is there a scientific reason for this?
A: Causal Analysis: As mentioned previously, there is evidence to suggest that certain forms of iron, as well as calcium present in hard water, can antagonize the foliar uptake of this compound-ethyl.[14][15] This can lead to a reduction in the product's growth-regulating effects. The interaction is likely due to the formation of less soluble complexes or interference with the absorption process through the leaf cuticle.
Troubleshooting Protocol:
-
Water Quality Analysis:
-
Test the pH and hardness of the water used for your spray solutions. High levels of calcium and magnesium carbonates can contribute to reduced efficacy.
-
If you have hard water, consider using a water conditioning agent or ammonium sulfate (AMS) in the tank. Research has shown that AMS can counteract the negative effects of hard water on this compound-ethyl efficacy.
-
-
Optimize Application Volume and Droplet Size:
-
This compound-ethyl is primarily absorbed through the foliage.[2][12][16] Therefore, applications should be made with a low carrier volume (e.g., 20 to 30 gallons per acre) to ensure the product remains concentrated on the leaf surface.[14][15]
-
Using a finer spray particle size can also enhance foliar coverage and uptake.[14][15]
-
-
Evaluate Alternative Micronutrients:
Data Summary Table: Hypothetical Efficacy Trial
| Treatment | Visual Quality (1-9) | Color Rating (1-9) | Clipping Yield (g/m²) |
| Untreated Control | 7.5 | 7.0 | 50 |
| This compound-ethyl Alone | 6.0 (slight bronzing) | 6.5 | 25 |
| This compound-ethyl + Ferrous Sulfate | 7.0 | 8.0 | 35 |
| This compound-ethyl + Chelated Iron | 7.2 | 8.5 | 28 |
| This compound-ethyl + Manganese Sulfate | 7.5 | 8.2 | 26 |
Issue 3: Inconsistent results across different turfgrass species or cultivars.
Q: I'm testing this compound-ethyl on multiple turfgrass species and am observing a wide range of responses, from severe bronzing in some to minimal effects in others. How should I approach this variability in my research?
A: Causal Analysis: Different turfgrass species and even cultivars have inherent genetic differences that affect their metabolism and sensitivity to plant growth regulators. Factors such as leaf morphology, cuticle thickness, and metabolic pathways can all influence the uptake and activity of this compound-ethyl.
Methodology for Species-Specific Optimization:
-
Dose-Response Studies:
-
For each new species or cultivar, conduct a preliminary dose-response experiment to determine the optimal application rate that provides the desired level of growth regulation with minimal phytotoxicity.
-
Start with a low rate and gradually increase it, observing the turf's response at each level.
-
-
Staggered Application Timing:
-
Physiological and Anatomical Analysis:
-
To understand the underlying mechanisms of differential sensitivity, consider incorporating physiological and anatomical measurements into your experiments.
-
Research has shown that this compound-ethyl can increase chlorophyll concentration and leaf cell density.[17][18] Measuring these parameters can provide insights into how different species are responding to the treatment.
-
Gibberellic Acid Biosynthesis Pathway and this compound-Ethyl's Mode of Action:
Caption: this compound-ethyl inhibits the conversion of inactive GA20 to active GA1.
References
-
Chemical Warehouse. (n.d.). This compound-Ethyl - Active Ingredient Page. Retrieved from [Link]
-
DIY Pest Control. (n.d.). This compound Ethyl. Retrieved from [Link]
-
Barden, A. (2020, April 17). Five Ways To Get The Most Out Of this compound-ethyl. USGA. Retrieved from [Link]
- Anand, P. (2023). Role of Growth Regulators on Turf Grass. Agri Articles (E-Magazine), 03(03), 382-384.
- Barden, A. (2020, April 17). Five Ways To Get The Most Out Of this compound-ethyl. USGA Green Section Record.
- Ervin, E. H., & Koski, A. J. (2001).
-
AgChemAccess. (n.d.). This compound-ethyl, Plant Growth Regulator, this compound-ethyl suppliers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. Retrieved from [Link]
- McCullough, P. E., & Lowe, T. (2009). This compound-ethyl Restricts Shoot Growth and Improves Quality of 'Diamond' Zoysiagrass Under Shade. HortScience, 44(5), 1461-1465.
- Nangle, E. J., & Straw, C. M. (2012). This compound-Ethyl and Nitrogen Effects on Creeping Bentgrass Grown under Reduced Light Conditions. International Turfgrass Society Research Journal, 12, 441-448.
- Heckman, N. L., Horst, G. L., & Gaussoin, R. E. (2001). Influence of this compound-ethyl on specific leaf weight and chlorophyll content on Poa pratensis. International Turfgrass Society Research Journal, 9, 848-852.
- Penckowski, L. H., Zagonel, J., & Fernandes, E. C. (2020). This compound-ethyl application doses and times on productive performance of white oat cultivars. Revista Ciência Agronômica, 51(1), e20186546.
- Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.
- Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.
- Pannacci, E., & Covarelli, G. (2009). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species.
- McCullough, P. E., Lowe, T., & Teuton, T. C. (2007). This compound-Ethyl Application Regimens Influence Growth, Quality, and Performance of Bermuda Grass and Creeping Bentgrass Putting Greens. Crop Science, 47(5), 2141-2148.
- Sangoi, L., et al. (2021). Times of this compound-ethyl application associated to plant densities in agronomic performance of second-season corn. Research, Society and Development, 10(9), e39310914751.
- Pricinotto, C., et al. (2019). This compound-ethyl application time in the crop corn agronomic performance grown under different plant arrangements. Revista de Ciências Agroveterinárias, 18(2), 231-238.
- Li, Y., et al. (2020). Applications of gibberellic acid (GA3) to shadow-1 and this compound-ethyl (TE) to wild-type reveal a connection between GA and dwarfism. Plants, 9(10), 1332.
- Throssell, C. (2011).
- Sangoi, L., et al. (2021). Times of this compound-ethyl application associated to plant densities in agronomic performance of second-season corn. Research, Society and Development, 10(9), e39310914751.
- Dai, J. (2010). Integration of iron and this compound-ethyl into nitrogen fertilization regiments for managing fertilizer and water requirements of Penn A-series creeping bentgrass (Agrostis stolonifera L.) putting greens.
- Brosnan, J. T., et al. (2021). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover in Virginia. HortScience, 56(1), 112-119.
- Czeluscinski, W., et al. (2017). Effects of this compound-ethyl on turfgrass growth and frequency of mowing. Applied Ecology and Environmental Research, 15(3), 739-746.
- Brosnan, J. T., et al. (2021). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. HortScience, 56(1), 112-119.
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SePRO Corporation. (n.d.). Turfgrass Management. Retrieved from [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). This compound-ethyl (Ref: CGA 163935). University of Hertfordshire. Retrieved from [Link]
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Fagerness, M. (n.d.). 67 this compound-ETHYL (PRIMO): MAKE IT WORK BETTER FOR YOU! Michigan State University. Retrieved from [Link]
- Ervin, E. H., & Zhang, X. (2007). This compound-ethyl Restricts Shoot Growth and Prolongs Stand Density of 'Meyer' Zoysiagrass Fairway Under Shade. HortScience, 42(6), 1500-1504.
- Nangle, E. J., & Straw, C. M. (2012). Impact of Nitrogen Source and this compound-ethyl Application on Creeping Bentgrass (Agrostis stolonifera L.) Physiology under Neutral Shade, Deciduous Tree Shade, and Full Sunlit Conditions. International Turfgrass Society Research Journal, 12, 449-456.
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Technical Support Center: Optimizing Trinexapac-ethyl Application Rates to Reduce Lodging in Oats
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the application of trinexapac-ethyl (TE) in oat research. This guide is designed for researchers and agricultural scientists aiming to mitigate lodging—the bending or breaking of stems—which is a significant factor limiting oat yield and quality.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale and field-tested insights necessary to design robust experiments and interpret your results with confidence. This resource is structured to move from foundational knowledge to practical troubleshooting, ensuring you have a comprehensive understanding of how to effectively use this powerful plant growth regulator (PGR).
Section 1: Foundational Science: The Mechanism of this compound-ethyl
To optimize any tool, one must first understand how it works. This compound-ethyl's primary function is to reduce plant height by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones essential for cell elongation.[2][3]
Upon absorption, the inactive this compound-ethyl is converted into its biologically active form, this compound acid.[2] This active molecule is a structural mimic of 2-oxoglutarate, a co-substrate for enzymes in the late stages of the GA synthesis pathway.[2] Specifically, it blocks 3β-hydroxylase, the enzyme that catalyzes the conversion of the inactive precursor GA20 into the highly active GA1, which is a primary driver of stem internode elongation.[2][4] By blocking this step, TE effectively puts the brakes on longitudinal growth, resulting in shorter, thicker, and more robust stems that are less susceptible to lodging.[1][5]
Caption: Inhibition of the GA1 biosynthesis pathway by this compound-ethyl.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during experimental design.
Q1: What is the optimal growth stage for TE application in oats? A: The timing of application is the most critical factor for success. TE is most effective when applied during the period of active stem elongation. Research consistently points to the optimal window being between the first and second detectable nodes on the main stem.[4][6][7][8] This corresponds to Feekes growth stages 6-7 or Zadoks growth stages 31-32.[8][9] Applying too early may result in limited efficacy, while applying too late can negatively impact panicle development and grain fill, potentially reducing yield.[1][10]
Q2: How do I determine the correct application rate? A: There is no single "correct" rate; it must be optimized based on several interacting factors.
-
Cultivar: Tall, lodging-susceptible cultivars generally require higher rates than shorter, more lodging-resistant varieties.[1][4][6] Some studies show that cultivars with high phenotypic stability, like 'Brisasul', are less affected by TE application, whereas less stable cultivars like 'URS Altiva' show more significant changes.[6][11]
-
Nitrogen (N) Fertilization: High nitrogen rates promote lush vegetative growth and increase lodging risk, thus necessitating higher TE rates to counteract this effect.[12][13][14]
-
Environmental Conditions: Favorable growing conditions (e.g., adequate moisture, high fertility) that lead to rapid growth and a high yield potential increase lodging risk and justify the use of TE.[6][15] Conversely, under conditions of drought or heat stress, TE application is not recommended as it can exacerbate stress and reduce yield.[16]
-
Target Reduction: Start with a median dose recommended in literature (e.g., 100-150 g a.i. ha⁻¹) and adjust based on the factors above.[1][4][17] A dose-response experiment (see Protocol 1) is the most reliable way to determine the optimal rate for your specific conditions.
Q3: Will TE affect my oat yield or grain quality? A: The effect is dose- and timing-dependent. When applied correctly, TE can increase grain yield by preventing lodging, which otherwise limits light interception and complicates harvest.[1][4][18] Doses of 100-150 g ha⁻¹ have been shown to reduce lodging and increase the number of panicles per square meter, leading to higher yields.[4][19]
However, negative effects can occur. High doses (≥100 g ha⁻¹) may reduce thousand-grain weight, panicle length, and the number of grains per panicle.[4][10][17][20] This is thought to be because the application can coincide with floral primordium differentiation, and also because a higher number of panicles creates greater competition for resources.[1][4] Therefore, the goal is to find a rate that minimizes lodging without significantly penalizing individual grain size and weight.
Q4: Can I tank-mix TE with other agrochemicals like fungicides or herbicides? A: While TE is often physically compatible with many other products, chemical and biological compatibility must be verified.[21] Always perform a jar test before mixing in the spray tank to check for physical incompatibility (e.g., precipitation).[22] Follow all label instructions for all tank-mix partners, as some combinations may be explicitly prohibited or could lead to reduced efficacy or phytotoxicity.[21][22] Co-application with fungicides is a common area of interest, but requires further research to confirm ideal timing and lack of negative interaction.[16]
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses common problems.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no reduction in plant height. | 1. Incorrect Timing: Application was too early (before stem elongation) or too late (after rapid elongation ceased).[9] 2. Environmental Stress: Plants were under drought or heat stress, which can limit TE uptake and efficacy.[16] 3. Improper Application: Poor spray coverage, incorrect nozzle type, or inaccurate sprayer calibration. 4. Cultivar Insensitivity: Some cultivars are naturally less responsive to TE.[6] | 1. Verify Growth Stage: Dissect several plants to confirm the presence and position of nodes before spraying. Target Feekes 6-7.[8][9] 2. Monitor Conditions: Avoid spraying when plants show signs of wilting or stress. Ensure adequate soil moisture. 3. Calibrate Equipment: Ensure uniform coverage and that the calculated rate is being delivered. 4. Screen Cultivars: If using a new cultivar, run a preliminary trial with and without TE to confirm responsiveness. |
| Significant yield reduction ("yield drag"). | 1. Application Rate Too High: Excessive rates can over-regulate growth, leading to stunting and negative impacts on panicle development.[10][17] 2. Application During Stress: Applying TE to a stressed plant can amplify the stress and inhibit recovery, leading to yield loss.[16] 3. Late Application: Application after the second node is clearly visible can interfere with grain formation and fill.[1] | 1. Conduct Dose-Response Study: Use Protocol 1 to identify the optimal rate that balances lodging control with yield. 2. Assess Plant Health: Do not apply TE if the crop is not actively and healthily growing. 3. Adhere to Timing Window: Strictly follow the Feekes 6-7 application window. |
| Lodging still occurred despite TE application. | 1. Rate Too Low for Conditions: The selected rate was insufficient to counteract high lodging pressure from high N rates, heavy rainfall, or strong winds.[14] 2. Severe Weather Event: An extreme weather event can cause lodging regardless of PGR application. 3. Root vs. Stem Lodging: TE is most effective against stem lodging (breakage). While it improves rooting, it may be less effective against root lodging (failure of soil anchorage).[5] | 1. Integrate Agronomic Practices: Combine TE use with other best practices, such as appropriate seeding rates and balanced N fertilization.[14] 2. Adjust Rate for Risk: In high-risk scenarios (high N, susceptible cultivar), use a rate at the higher end of the effective range determined in your trials. 3. Assess Lodging Type: Differentiate between root and stem lodging in your assessments to better understand treatment efficacy. |
Section 4: Data & Experimental Protocols
Data Summary Tables
The following tables synthesize data from published research to provide a baseline for expected outcomes.
Table 1: Effect of this compound-ethyl (TE) Dose on Oat Plant Height and Lodging
| Cultivar | TE Dose (g a.i. ha⁻¹) | Plant Height Reduction (%) | Lodging Reduction (%) | Source(s) |
|---|---|---|---|---|
| IPR Artemis | 100-150 | 20 - 32% | Significant | [1][19] |
| URS Corona | 100-150 | 20 - 32% | Significant | [1][4][19] |
| URS Altiva | 100-150 | Significant | Significant | [4] |
| Hayden | ~150 (14 oz/a) | ~10% (4-5 inches) | Up to 78% | [8] |
| Barbarasul | 90-120 | Dose-dependent | Dose-dependent |[23] |
Table 2: Impact of this compound-ethyl (TE) Application on Oat Yield and Components
| Parameter | TE Dose (g a.i. ha⁻¹) | Observed Effect | Source(s) |
|---|---|---|---|
| Grain Yield | 100-150 | Increase (due to lodging prevention) | [1][4][17] |
| Panicles / m² | ≥ 100 | Increase | [1][4][19] |
| Panicle Length | ≥ 100 | Decrease | [1][4] |
| Grains / Panicle | ≥ 100 | Decrease | [1][4] |
| Thousand Grain Weight | ≥ 100 | Decrease | [4][10][17] |
| Seed Germination & Vigor | 50-150 | Decrease |[7][17] |
Experimental Protocols
These protocols provide a self-validating framework for your research.
Protocol 1: Determining Optimal this compound-ethyl Rate and Timing
-
Objective: To identify the TE application rate and growth stage that provides maximum lodging control with minimal negative impact on yield for a specific oat cultivar and environment.
-
Experimental Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments and a minimum of four replications.
-
Factor A (TE Rate): At least four levels, e.g., 0 (Control), 75, 112.5, and 150 g a.i. ha⁻¹.
-
Factor B (Timing): At least two levels, e.g., T1 (Feekes 5 - pseudostem erection) and T2 (Feekes 6 - first node detectable).
-
-
Plot Management:
-
Ensure uniform field conditions (fertility, drainage). Use a lodging-susceptible cultivar for more pronounced results.
-
Apply a uniform and adequate nitrogen rate across all plots to encourage lodging pressure.
-
Plot size should be sufficient for mechanical harvesting (e.g., 1.5m x 6m).
-
-
Application:
-
Use a CO₂-pressurized backpack sprayer with flat fan nozzles calibrated to deliver a consistent volume (e.g., 200 L ha⁻¹).[17]
-
Monitor crop development closely to apply treatments at the precise growth stages.
-
-
Data Collection (As per Protocol 2):
-
Plant height at multiple time points (e.g., 14 days after treatment, physiological maturity).
-
Lodging index (%) at physiological maturity.
-
Yield components (panicles/m², grains/panicle).
-
Final grain yield (kg ha⁻¹) and thousand-grain weight (g).
-
-
Analysis: Use ANOVA to analyze the main effects and interaction of TE rate and timing. Use regression analysis to model the dose-response relationship for each parameter.
Protocol 2: Assessment of Lodging and Agronomic Traits
-
Plant Height: Measure the distance from the soil surface to the tip of the panicle (excluding awns) on 10 representative plants per plot at physiological maturity.
-
Lodging Index: Visually assess the percentage of the plot area that is lodged just prior to harvest. This is a rapid and effective method used in many studies.[8] For more detailed analysis, a rating scale (e.g., 0-9) combining the angle of lean and the affected area can be used.
-
Yield Components:
-
Panicles/m²: Count the number of panicles in two or three representative 1-meter lengths of a central row within each plot.
-
Grains/Panicle: Harvest 10 representative panicles per plot, manually thresh them, and count the number of grains.
-
-
Grain Yield: Mechanically harvest the central area of each plot, record the total grain weight, and adjust for moisture content (e.g., to 13%). Convert to kg ha⁻¹.
-
Thousand-Grain Weight: From the harvested grain of each plot, take a random sample, count 1,000 grains, and weigh them.
Section 5: Experimental Workflow Visualization
The following diagram outlines a logical workflow for a comprehensive TE optimization study.
Caption: A logical workflow for optimizing this compound-ethyl application.
References
-
This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. (2022). Research, Society and Development, 11(5). [Link]
-
This compound-ethyl application doses and times on productive performance of white oat cultivars. (2022). Semina: Ciências Agrárias, 43(3). [Link]
-
Effect of this compound-ethyl application rate and timing on the yield and physiological quality of white oat seeds. (2024). Semina: Ciências Agrárias, 45(3). [Link]
-
Contributive effect of growth regulator this compound-Ethyl to oats yield in Brazil. (2017). African Journal of Agricultural Research, 12(10). [Link]
-
Agronomic traits of white oat treated with the growth regulator this compound-ethyl. (2023). Revista Ceres, 70(2). [Link]
-
Doses and application times of this compound-ethyl on the industrial quality of white oat grains. (2022). Semina: Ciências Agrárias, 43(6). [Link]
-
This compound-ethyl as a strategy for producing seeds of oat (Avena sativa L.) cultivars. (2024). Journal of Seed Science, 46. [Link]
-
Plant Growth Regulator Reduces Height, Lodging in Oats. (2020). SDSU Extension. [Link]
-
Effects of Plant Growth Regulator in Oats. (2022). SDSU Extension. [Link]
-
Doses and application times of this compound-ethyl on the industrial quality of white oat grains. (2022). Semina: Ciências Agrárias. [Link]
-
Contributive effect of growth regulator this compound-ethyl to oats yield in Brazil. (2017). CABI Compendium. [Link]
-
This compound-ethyl application doses and times on productive performance of white oat cultivars. (2022). SciELO. [Link]
-
Contributive effect of growth regulator this compound-Ethyl to oats yield in Brazil. (2017). Academic Journals. [Link]
-
Timing applications of growth regulators to alter spring cereal development at high latitudes. (2002). Agricultural and Food Science, 11(3). [Link]
-
The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Row spacing, seeding depth, seeding rate, and this compound-ethyl effects on oat yield and lodging. (2022). Agronomy Journal, 114(4). [Link]
-
This compound-ethyl application doses and times on productive performance of white oat cultivars. (2022). SciELO. [Link]
-
Lodging reduction in white oat using the plant growth regulator this compound-ethyl. (2015). Pesquisa Agropecuária Brasileira, 50(2). [Link]
-
This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. (2022). Research, Society and Development. [Link]
-
Agrochemical Physical Compatibility Guide. (n.d.). OMEX. [Link]
-
This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. (2022). Research, Society and Development. [Link]
-
Slowing growth to prevent lodging. (2019). Grainews. [Link]
-
Agronomic traits of white oat treated with the growth regulator this compound-ethyl. (2021). SciELO. [Link]
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Avoid Lodging in 2020 with Clayton's range of PGRs. (2019). Clayton Plant Protection. [Link]
-
2025 Syngenta permitted tank mixes. (n.d.). Syngenta. [Link]
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Technical Support Center: Analysis of Trinexapac-ethyl in Complex Plant Matrices
Welcome to the technical support center for the analysis of trinexapac-ethyl and its primary metabolite, this compound, in complex plant matrices. This resource is designed for researchers, analytical chemists, and professionals in agrochemical and food safety testing. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the extraction, cleanup, and quantification of these compounds. Our guidance is grounded in established analytical principles and field-proven methodologies to ensure the accuracy and reliability of your results.
The Analytical Challenge: Understanding this compound-ethyl's Behavior
This compound-ethyl is a plant growth regulator widely used in agriculture to prevent lodging in cereal crops and manage turf growth.[1][2][3] A key analytical consideration is its rapid in-vivo and environmental conversion to its active form, this compound acid.[4][5][6] Consequently, regulatory bodies and analytical methods often define the total residue of concern as the sum of this compound-ethyl and this compound, expressed as this compound-ethyl equivalents.[7] This rapid degradation presents a unique set of challenges in developing robust and reproducible analytical methods.[8]
This guide will navigate you through these complexities, providing practical solutions to common hurdles.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the analysis of this compound-ethyl and this compound in plant samples.
Scenario 1: Low Analyte Recovery
You've performed your extraction and cleanup, but the recovery of your spiked quality control (QC) samples is consistently below the acceptable range (typically 70-120%).[9]
Caption: Initial diagnostic workflow for low analyte recovery.
-
Problem: Degradation of this compound-ethyl during Extraction.
-
Cause: this compound-ethyl is an ester and can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.
-
Solution:
-
Ensure your extraction solvent is buffered to a neutral pH (around 7). A common and effective approach is using acetonitrile with an aqueous phosphate buffer at pH 7.[4][5][6]
-
Avoid high temperatures during extraction and solvent evaporation steps. If using a rotary evaporator, maintain a water bath temperature below 40°C.
-
Process samples promptly after extraction to minimize degradation over time.
-
-
-
Problem: Inefficient Extraction from the Matrix.
-
Cause: Complex plant matrices, such as wheat straw or oily seeds, can sequester analytes, making them difficult to extract.[7]
-
Solution:
-
Homogenization: Ensure the sample is thoroughly homogenized to a fine powder. For high-moisture samples, the use of dry ice during grinding can prevent degradation and improve grinding efficiency.
-
Solvent Choice: Acetonitrile is a widely used and effective solvent for extracting both this compound-ethyl and this compound.[4][10] For some matrices, a methanol/water mixture has also been used.[11]
-
Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for a wide range of pesticides and plant matrices.[10][11] It combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
-
-
-
Problem: Analyte Loss During Cleanup.
-
Cause: The sorbents used in the cleanup step (e.g., in d-SPE or SPE cartridges) can sometimes retain the target analytes along with the matrix interferences.
-
Solution:
-
Evaluate Sorbents: For QuEChERS, a combination of primary secondary amine (PSA) and C18 is often used. PSA removes acidic interferences, while C18 removes non-polar interferences like fats and oils. If recovery for the acidic this compound is low, consider reducing the amount of PSA or using a weaker anion-exchange sorbent.
-
Method Optimization: Test different sorbent combinations and amounts to find the optimal balance between interference removal and analyte recovery for your specific matrix.
-
-
Scenario 2: High Matrix Effects in LC-MS/MS Analysis
You observe significant signal suppression or enhancement for your analytes when comparing the response in a matrix extract to the response in a pure solvent standard.
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
-
Problem: Co-eluting Matrix Components Suppressing Ionization.
-
Cause: Complex plant matrices contain a multitude of endogenous compounds (e.g., pigments, sugars, fatty acids) that can be co-extracted with the analytes.[12][13] In the electrospray ionization (ESI) source of the mass spectrometer, these co-eluting compounds compete with the analytes for ionization, often leading to a suppressed signal.[12]
-
Solutions:
-
Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[10][14] Calibration standards are prepared in a blank matrix extract (from an untreated sample of the same plant material) that has been processed through the entire analytical method. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement.
-
Dilution: A simple approach is to dilute the final extract with the initial mobile phase.[14] This reduces the concentration of interfering compounds, thereby minimizing their impact on ionization. However, this approach is only viable if the analyte concentration is high enough to remain above the instrument's limit of quantification after dilution.
-
Improved Cleanup: Re-evaluate your cleanup step. The QuEChERS method with a d-SPE cleanup using C18 and PSA is often effective.[10] For particularly challenging matrices, a more rigorous cleanup using solid-phase extraction (SPE) cartridges may be necessary.[14]
-
-
-
Problem: Poor Chromatographic Peak Shape.
-
Cause: High concentrations of matrix components can interfere with the chromatographic process, leading to peak tailing, fronting, or splitting.
-
Solution:
-
Guard Column: Use a guard column before your main analytical column to protect it from strongly retained matrix components.
-
Chromatographic Conditions: Optimize the mobile phase gradient to achieve better separation between the analytes and the interfering peaks. A typical mobile phase for this compound-ethyl analysis involves acetonitrile and water with additives like ammonium acetate or phosphoric acid.[9][15]
-
Injection Solvent: Ensure the final extract is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I analyze for this compound-ethyl, this compound, or both?
A1: It is highly recommended to develop a method that can simultaneously determine both this compound-ethyl and its metabolite, this compound. This compound-ethyl degrades rapidly in plants, and in many cases, this compound is the major residue found.[4][5][6] Regulatory residue definitions often include both compounds.[7] Analyzing for only the parent compound can lead to a significant underestimation of the total residue.
Q2: What is the best analytical technique for this analysis? LC-MS/MS or GC-MS/MS?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.[4][6][8] this compound is a carboxylic acid and is not amenable to GC analysis without derivatization. While this compound-ethyl can be analyzed by GC, studies have reported low recoveries.[8] LC-MS/MS offers high sensitivity and selectivity for both compounds. This compound is typically analyzed in negative ion ESI mode ([M-H]⁻ at m/z 223), while this compound-ethyl can be analyzed in positive ion mode.[4][6][16]
Q3: Can I use a generic QuEChERS method for my plant matrix?
A3: A generic QuEChERS method is an excellent starting point. The method described by Huang et al. (2015) for various fruits, which uses acetonitrile with 1% acetic acid for extraction followed by cleanup with C18 and magnesium sulfate, is a good example.[10] However, you must validate the method for your specific matrix. Different matrices (e.g., leafy greens, grains, oily seeds) have different compositions, which can affect extraction efficiency and matrix effects. You may need to optimize the extraction solvent, buffer, and d-SPE sorbents.
Q4: My recoveries are acceptable, but the relative standard deviation (RSD) is high (>20%). What could be the cause?
A4: High RSD suggests inconsistency in your sample preparation process. Potential causes include:
-
Inhomogeneous Samples: The analyte may not be evenly distributed in your sub-samples. Ensure the initial sample is thoroughly homogenized.
-
Inconsistent Extraction: Ensure that shaking/vortexing times and speeds are consistent for all samples.
-
Pipetting Errors: Use calibrated pipettes and be meticulous when adding solvents, standards, and internal standards.
-
Variable Matrix Effects: If the composition of your samples varies significantly, the matrix effects can also vary, leading to inconsistent results.
Q5: What are typical LC-MS/MS parameters for this compound?
A5: Based on published methods, here are some typical parameters for this compound:[4][6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion: [M-H]⁻ = m/z 223
-
Product Ions: m/z 179 and m/z 135 (for quantification and confirmation, respectively)
| Parameter | Typical Value/Condition | Source |
| Analytical Column | C18 (Octadecylsilica) | [4][6] |
| Mobile Phase A | Water with additives (e.g., 10mM ammonium acetate) | [9] |
| Mobile Phase B | Acetonitrile or Methanol | [9][15] |
| Ionization Mode | ESI Negative (for this compound) | [4][6] |
| Precursor Ion (this compound) | m/z 223 | [4][6] |
| Product Ions (this compound) | m/z 179, m/z 135 | [4][6] |
Part 3: Experimental Protocol Example: QuEChERS for Cereal Grains
This protocol is a generalized starting point based on common practices and should be validated for your specific application.
Caption: A typical QuEChERS workflow for the analysis of this compound in cereal grains.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for this compound-ethyl in Water. Retrieved from [Link]
-
Hiemstra, M., & de Kok, A. (2003). Determination of this compound in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 51(16), 4569-4573. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of this compound in Wheat by Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]
-
National Food Institute, Technical University of Denmark. (n.d.). Determination of pesticide residues in rice and wheat by GC-MS/MS and LC-MS/MS. Retrieved from [Link]
-
Hiemstra, M., & de Kok, A. (2003). Determination of this compound in Wheat by Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(16), 4569-4573. Retrieved from [Link]
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Marczewska, P., Rolnik, J., & Stobiecki, T. (2025). Application of chemometric analysis using physicochemical and chromatographic data to differentiate the origin of plant protection products containing this compound. Journal of Plant Protection Research, 65(2), 200-210. Retrieved from [Link]
-
Huang, H., Zhang, J., Xu, D., & Wang, L. (2015). Simultaneous Determination of 21 Plant Growth Regulators in Various Fruits Using QuEChERS Coupled with an HPLC. Ingenieria Analitica Sl. Retrieved from [Link]
-
Marczewska, P., Rolnik, J., & Stobiecki, T. (2025). Application of chemometric analysis using physicochemical and chromatographic data to differentiate the origin of plant protection products containing this compound. Journal of Plant Protection Research. Retrieved from [Link]
-
Marczewska, P., Rolnik, J., & Stobiecki, T. (2025). Application of chemometric analysis using physicochemical and chromatographic data to differentiate the origin of plant protection products containing this compound-ethyl. Journal of Plant Protection Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Simultaneous Analytical Method for Determination of this compound-ethyl and this compound in Agricultural Products Using LC-MS/MS | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound-ethyl on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Matrix interferences evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS parameters of this compound-ethyl and this compound. | Download Table. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). This compound-ethyl - Residue Method (GRM020.08B) for the Determination of CG. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 1595 this compound-ETHYL (271). Retrieved from [Link]
-
AERU. (n.d.). This compound-ethyl (Ref: CGA 163935). Retrieved from [Link]
-
Regulations.gov. (2012). This compound-ethyl Summary of Analytical Chemistry and Residue Data. Retrieved from [Link]
-
MDPI. (n.d.). Green Extraction Processes for Complex Samples from Vegetable Matrices Coupled with On-Line Detection System: A Critical Review. Retrieved from [Link]
-
Zuffo, A. M., et al. (2022). This compound-ethyl alters the expression of descriptors for identifying white oat cultivars. Pesquisa Agropecuária Tropical, 52. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Trinexapac's Effect on Gibberellin Levels via Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of plant growth regulation, empirical validation is the cornerstone of confidence. Trinexapac-ethyl, a widely used plant growth regulator, functions by inhibiting the biosynthesis of gibberellins (GAs), the hormones responsible for cell elongation.[1][2][3] Verifying this specific mode of action is critical for both research applications and the development of new agrochemicals. This guide provides an in-depth comparison of methodologies for validating the bioactivity of this compound, with a primary focus on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Biochemical Rationale: Targeting Gibberellin Synthesis
This compound-ethyl is hydrolyzed in plants to its active form, this compound acid.[1] This molecule is a structural mimic of 2-oxoglutarate, a co-substrate for dioxygenase enzymes crucial in the late stages of GA biosynthesis.[1][2][4] Specifically, it potently inhibits GA 3β-hydroxylase (GA3ox), the enzyme that catalyzes the final step in the formation of highly active gibberellins, such as the conversion of GA20 to the potent GA1.[1]
Therefore, a successful application of this compound should result in a measurable decrease in biologically active GAs (e.g., GA1, GA4) and a potential accumulation of their immediate, less active precursors (e.g., GA20). Our validation strategy hinges on accurately quantifying this shift.
Methodology Deep Dive: LC-MS/MS for Gibberellin Profiling
While various methods exist, LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of multiple gibberellins in a single run from complex plant matrices.[5][6] This capability is essential for observing the nuanced shifts in the GA biosynthetic pathway caused by this compound. Gas chromatography-mass spectrometry (GC-MS) is also a powerful and accurate method, though it often requires derivatization of the analytes.[7][8]
The Self-Validating Protocol: A Step-by-Step Workflow
The following protocol is designed as a self-validating system. The inclusion of isotopically labeled internal standards for the target gibberellins is critical. These standards are added at the very beginning of the extraction process and experience the same potential losses as the endogenous GAs, ensuring the accuracy of the final quantification.[9]
Experimental Workflow for Gibberellin Quantification
Sources
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A Comparative Guide to Trinexapac-Ethyl Efficacy: Cross-Validating Performance Across Geographic Locations
Introduction: Beyond a Simple Growth Regulator
Trinexapac-ethyl (TE) has become a cornerstone of modern turfgrass management, valued for its ability to suppress vertical growth, enhance turf density, and improve stress tolerance.[1][2] Its primary mechanism of action is the inhibition of the gibberellin (GA) biosynthesis pathway, specifically targeting the late stages responsible for cell elongation.[3][4] Upon foliar absorption, TE is converted to its active form, this compound acid, which acts as a structural mimic of a co-substrate required for GA-producing enzymes.[3] This targeted inhibition leads to a more compact and resilient plant structure without being phytotoxic.[4]
However, field-proven experience dictates that the performance of TE is not uniform. Its efficacy is intricately linked to a host of environmental and biological variables that differ significantly across geographic locations. Researchers and turf managers often observe variations in the intensity and duration of growth suppression, highlighting the critical need for a deeper, geographically-contextualized understanding of this valuable tool. This guide provides a comparative analysis of TE efficacy, synthesizing experimental data from various regions to explain the causality behind its performance and to offer a robust framework for its evaluation.
Factors Influencing this compound-Ethyl Efficacy: A Global Perspective
The efficacy of a foliar-applied plant growth regulator (PGR) like this compound-ethyl is a multi-stage process: absorption, translocation, and metabolic activity. Each stage is profoundly influenced by the local environment.
1. Temperature: Temperature is arguably the most dominant factor.
-
High Temperatures (e.g., U.S. Southeast): In warm-season grasses like Bermudagrass, TE application at high temperatures (35-36°C) has been shown to effectively reduce vertical shoot growth while increasing stolon production, leading to improved turf density and quality.[5][6][7]
-
Low Temperatures (e.g., Transitional/Cool Climates): While TE still reduces vertical growth at lower temperatures (20-22°C), its impact on lateral growth (stolon development) is less pronounced.[5][6][7] Furthermore, autumn applications in cool conditions (around 25°C) have sometimes led to decreased turf density and quality.[5][6][7] Research in Virginia on ultradwarf Bermudagrass suggests that fall and winter TE applications, while improving overall quality, may reduce cold tolerance during the acclimation phase.[8][9][10]
2. Turfgrass Species and Cultivar: The genetic makeup of the turfgrass itself dictates its response to TE.
-
Warm-Season vs. Cool-Season Grasses: Studies directly comparing 'TifEagle' Bermudagrass and 'L-93' creeping bentgrass in South Carolina found that TE regimens reduced Bermudagrass clippings by approximately 50%, while clipping reductions in creeping bentgrass were less consistent, ranging from 20-35%.[5]
-
Intra-Species Variation: A study in central Italy evaluated TE on five cool-season turfgrass species.[11][12] It found that two applications were necessary to significantly reduce vegetative growth in Kentucky bluegrass (-40%), tall fescue (-33%), and chewing fescue (-21%), whereas perennial ryegrass and creeping red fescue showed no significant reduction in cumulative clipping weight.[11][12][13]
3. Light (Shade): In shaded environments, where turf is already under stress, TE can be particularly beneficial. It has been shown to improve the quality, color, and cover of various turf species grown under reduced light conditions, partly by increasing tiller density.[5][14]
4. Water Availability (Drought): TE has been demonstrated to improve drought tolerance in several species, including creeping bentgrass and Kentucky bluegrass.[15][16][17] This is achieved through a combination of reduced water use (lower evapotranspiration rates) and enhanced osmotic adjustment, allowing the plant to maintain cellular hydration more effectively during dry periods.[16]
The interplay of these factors is visualized in the diagram below, illustrating how a single application of TE can have divergent outcomes based on the geographic and agronomic context.
Caption: Factors influencing this compound-Ethyl efficacy.
Comparative Performance Data
To objectively assess TE's performance, it is essential to compare it not only across locations but also against other common plant growth regulators. The following tables summarize data synthesized from various studies.
Table 1: this compound-Ethyl (TE) Efficacy on Different Turfgrass Species and Locations
| Geographic Location / Climate | Turfgrass Species | Key Efficacy Metric (vs. Untreated) | Observed Side Effects | Source(s) |
| Clemson, SC (Subtropical) | 'TifEagle' Bermudagrass | ~50% clipping reduction | Temporary discoloration at higher rates | [5] |
| Clemson, SC (Subtropical) | 'L-93' Creeping Bentgrass | 20-35% clipping reduction (inconsistent) | Minimal discoloration | [5] |
| Central Italy (Mediterranean) | Kentucky Bluegrass | -40% cumulative clipping weight | Improved visual quality | [11][12][13] |
| Central Italy (Mediterranean) | Perennial Ryegrass | No significant clipping reduction | - | [11][12][13] |
| Virginia (Transitional) | Ultradwarf Bermudagrass | Improved quality >3.8% (Fall/Winter) | Reduced color; potential reduction in cold tolerance | [8][9] |
| Controlled Environment | Creeping Bentgrass | Reduced water use, improved drought survival | Maintained higher turf quality under drought | [16] |
Table 2: Comparative Efficacy of Plant Growth Regulators (PGRs) on Goosegrass
| PGR Treatment | Mode of Action | Aboveground Biomass Reduction | Root Biomass Reduction | Source(s) |
| This compound-ethyl | Late-stage GA inhibitor | 24% | 27% | [18] |
| Prohexadione-calcium | Late-stage GA inhibitor | 19% | 24% | [18] |
| Paclobutrazol | Early-stage GA inhibitor | 59% | 73% | [18] |
| Flurprimidol | Early-stage GA inhibitor | 66% | 80% | [18] |
Data from greenhouse studies. GA = Gibberellin.
These tables clearly demonstrate that a "one-size-fits-all" approach to TE application is suboptimal. While TE is highly effective on Bermudagrass in hot climates, its efficacy on cool-season grasses is more variable.[5][11][12] Furthermore, when compared to early-stage GA inhibitors like paclobutrazol and flurprimidol, TE shows less aggressive growth reduction on weedy species like goosegrass, which can be an important consideration in management programs.[18]
Standardized Protocol for Efficacy Cross-Validation
To generate reliable, comparable data across different geographic locations, a standardized, self-validating experimental protocol is paramount. This methodology is designed to isolate the effects of the PGR from confounding variables.
Objective: To quantify the efficacy of this compound-ethyl on a specific turfgrass species in a given geographic location, measuring vertical growth suppression, turf quality, and color.
I. Site Selection and Preparation
-
Selection: Choose a uniform, well-maintained turf area representative of the target management zone (e.g., golf fairway, sports field). The area should have consistent soil type, irrigation coverage, and light exposure.
-
History: Ensure the site has not been treated with any PGRs for at least 3 months prior to the trial initiation.
-
Preparation: Mow the entire area to the desired height of cut two days before the initial application to ensure uniform turf height.
II. Experimental Design
-
Treatments: At a minimum, include:
-
Untreated Control
-
This compound-ethyl (at a standard labeled rate, e.g., 0.05 kg a.i. ha⁻¹)
-
(Optional) Alternative PGR for comparison (e.g., Paclobutrazol)
-
-
Plot Layout: Demarcate plots of a standard size (e.g., 1.5m x 3m).
-
Replication and Randomization: Use a Randomized Complete Block Design (RCBD) with a minimum of 3 to 4 replications (blocks). This design is crucial for statistical validity, as it accounts for potential gradients (e.g., slope, shade) across the experimental area.
III. Application
-
Calibration: Calibrate application equipment (e.g., CO2-powered backpack sprayer) to deliver a precise volume (e.g., 800 L/ha) to ensure uniform coverage.[19]
-
Timing: Apply treatments when the turf is actively growing and not under environmental stress.[20] Avoid application immediately before rainfall unless the product is root-absorbed. TE is primarily foliar-absorbed.[21]
-
Schedule: For longitudinal studies, re-apply treatments at consistent intervals (e.g., every 21 or 28 days, or based on Growing Degree Day models).[22]
IV. Data Collection
-
Clipping Yield (Primary Efficacy Metric):
-
Collect clippings from a pre-defined strip within each plot (e.g., one pass of a mower) 7, 14, and 21 days after treatment.
-
Dry the clippings in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight per plot.
-
-
Visual Turf Quality:
-
Rate on a scale of 1-9 (where 1=dead turf, 9=perfect turf, and 6=acceptable).[19]
-
Assess weekly, considering density, uniformity, and overall health.
-
-
Turf Color:
-
Rate on a scale of 1-9 (where 1=brown/dormant, 9=dark green).
-
Alternatively, use a chlorophyll meter or digital image analysis for objective color measurement.
-
-
Phytotoxicity:
-
Rate on a percentage scale (0% = no injury, 100% = dead turf) or a 1-9 scale.
-
V. Data Analysis
-
Statistical Software: Use appropriate statistical software (e.g., R, SAS) to perform an Analysis of Variance (ANOVA).
-
Mean Separation: If the ANOVA indicates significant treatment effects (P < 0.05), use a mean separation test (e.g., Tukey's HSD) to determine significant differences between individual treatments.
The following diagram outlines this self-validating workflow.
Caption: Standardized workflow for PGR efficacy trials.
Conclusion
The cross-validation of this compound-ethyl's efficacy across diverse geographic locations reveals a complex interaction between its biochemical mode of action and prevailing environmental conditions. Temperature and turfgrass species are the primary drivers of performance variability. While TE remains a highly effective growth regulator, particularly for warm-season grasses in hot climates, its application requires a nuanced, data-driven approach.[5][6][7] In cool-season grasses or transitional zones, efficacy can be more modest, and alternative PGRs or adjusted application timings may be warranted.[8][9][11][12] By employing standardized, robust evaluation protocols, researchers and turf professionals can generate locally-relevant data, leading to more predictable outcomes and optimized turfgrass management programs globally.
References
- Benchchem. (n.d.). The Mode of Action of this compound-ethyl: A Technical Guide. Benchchem.
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Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. NINGBO INNO PHARMCHEM CO.,LTD.
-
Kreuser, W. C., & McCurdy, J. D. (2018). This compound‐Ethyl Application Regimens Influence Growth, Quality, and Performance of Bermuda Grass and Creeping Bentgrass Putting Greens. Crop Science, 58(4), 1749-1757. Available at: [Link]
-
dos Santos, H. O., et al. (2024). Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants. Molecules, 29(16), 3773. Available at: [Link]
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Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae, 661, 349-351. Available at: [Link]
-
Pannacci, E., Covarelli, G., & Tei, F. (2004). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. ResearchGate. Available at: [Link]
-
Harrell, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. HortScience, 59(4), 517-526. Available at: [Link]
-
March, A. C., et al. (2013). Effects of plant growth regulators on the mechanical traits of perennial ryegrass (Lolium perenne L.). Australian Journal of Crop Science, 7(11), 1735-1742. Available at: [Link]
-
Reasor, E. H., et al. (2021). Plant growth regulators differentially suppress goosegrass and smooth crabgrass in creeping bentgrass turf. Weed Technology, 35(4), 627-635. Available at: [Link]
-
Smatanová, M., et al. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. Agronomy, 13(3), 820. Available at: [Link]
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Gaussoin, R. E., et al. (2013). Shade performance of a range of turfgrass species improved by this compound-ethyl. International Turfgrass Society Research Journal, 12, 337-343. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Elevating Turf Performance: The Science Behind this compound-ethyl for Greener, Healthier Landscapes. NINGBO INNO PHARMCHEM CO.,LTD.
-
Harrell, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. HortScience, 59(4), 517-526. Available at: [Link]
-
Fagerness, M. J., et al. (2002). Temperature and this compound-Ethyl Effects on Bermudagrass Growth, Dormancy, and Freezing Tolerance. Crop Science, 42(3), 851-857. Available at: [Link]
- Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae.
- McCarty, B. (n.d.). PLANT GROWTH REGULATORS FOR FINE TURF. Clemson University.
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Jankowski, K., et al. (2018). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research, 16(2), 1885-1894. Available at: [Link]
-
Bian, S., & Jiang, Y. (2009). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. Journal of the American Society for Horticultural Science, 134(4), 459-464. Available at: [Link]
- Matysiak, K. (2006). Influence of this compound-ethyl on growth and development of winter wheat. Plant Protection Research, 46(3), 255-266.
-
Ervin, E. H., et al. (2004). Influence of Sequential this compound‐Ethyl Applications on Cytokinin Content in Creeping Bentgrass, Kentucky Bluegrass, and Hybrid Bermudagrass. Crop Science, 44(4), 1353-1358. Available at: [Link]
- Harrell, W. J., et al. (2024). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. HortScience.
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Lickfeldt, D. W., et al. (2001). Long-Term Effects of this compound-Ethyl on Kentucky Bluegrass. Agronomy Journal, 93(5), 1164-1168. Available at: [Link]
- Patton, A., & Weisenberger, D. (n.d.). Plant Growth Regulators for Turf. Purdue University Extension.
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Fagerness, M. J., et al. (2002). Temperature and this compound-Ethyl Effects on Bermudagrass Growth, Dormancy, and Freezing Tolerance. ResearchGate. Available at: [Link]
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Petelewicz, P., et al. (2018). Evaluation of Plant Growth Regulators (PGRs) on Bermudagrass Turf. University of California, Riverside. Available at: [Link]
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Health Canada Pest Management Regulatory Agency. (2020). Proposed Registration Decision PRD2020-13, this compound-ethyl and MODDUS. Government of Canada. Available at: [Link]
-
Syngenta. (2025). Plant Growth Regulator Basics. GreenCast. Available at: [Link]
- Miller, G. L. (n.d.). Turfgrass Growth Regulators For Professional Managers. NC State Extension.
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A Comparative Guide to Trinexapac-Ethyl and Mepiquat Chloride for Cotton Growth Regulation
Introduction: The Imperative for Precision in Cotton Growth Management
In the cultivation of cotton (Gossypium hirsutum L.), achieving a balance between vegetative and reproductive growth is paramount for maximizing lint yield and fiber quality. Unchecked vegetative growth can lead to a dense canopy, increased boll rot, delayed maturity, and difficulties in mechanical harvesting.[1] Plant growth regulators (PGRs) are indispensable tools for modern cotton production, enabling growers to manage plant architecture and optimize resource allocation.[2][3] Among the array of available PGRs, mepiquat chloride has been a long-standing industry standard. However, the exploration of alternative compounds like trinexapac-ethyl, traditionally used in other crops, presents new possibilities for cotton resilience and management strategies, particularly in challenging environments.[4][5]
This guide provides an in-depth, objective comparison of this compound-ethyl and mepiquat chloride, tailored for researchers, agronomists, and crop science professionals. We will dissect their distinct mechanisms of action, present comparative performance data from field trials, and offer a robust experimental protocol for their evaluation.
Part 1: Unraveling the Mechanisms of Action: A Tale of Two Inhibition Points
Both this compound-ethyl and mepiquat chloride derive their growth-regulating properties from their ability to inhibit the biosynthesis of gibberellins (GAs), a class of hormones crucial for cell elongation.[6][7] However, they target different enzymatic steps in the GA biosynthesis pathway, a critical distinction that underpins their differential effects on plant development.
Mepiquat Chloride: An Early-Stage Intervention
Mepiquat chloride is classified as an "onium-type" compound.[6][7] Its primary mode of action is the inhibition of the cyclases ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) in the early stages of the gibberellin biosynthesis pathway.[8] By blocking these foundational steps, mepiquat chloride effectively reduces the overall pool of gibberellin precursors, leading to a systemic reduction in active GAs. This results in shorter internodes and a more compact plant structure.[2] Some research also suggests that mepiquat chloride may have a wider impact on the plant's hormonal balance, potentially influencing auxin and cytokinin levels.[2][8]
This compound-Ethyl: A Late-Stage Precision Strike
This compound-ethyl belongs to the acylcyclohexanedione chemical class and functions as a structural mimic of 2-oxoglutarate, a co-substrate for dioxygenase enzymes that catalyze the final steps of GA formation.[6][7] Its principal target is the 3β-hydroxylase enzyme (GA3ox), which is responsible for converting inactive GA precursors (like GA20) into highly active forms (like GA1).[9] This late-stage inhibition is more targeted, leading to an accumulation of inactive precursors and a sharp decline in the specific gibberellins that most actively promote stem elongation.
Visualizing the Biochemical Pathways
The following diagram illustrates the distinct points of inhibition for mepiquat chloride and this compound-ethyl within the gibberellin biosynthesis pathway.
Caption: Gibberellin biosynthesis pathway and points of inhibition.
Part 2: Comparative Performance in Cotton: Agronomic and Yield Responses
The differing modes of action of this compound-ethyl and mepiquat chloride translate to distinct effects on cotton phenology and productivity. While mepiquat chloride is primarily used to control vegetative growth without significantly altering developmental timing, this compound-ethyl has shown a capacity to delay reproductive development.
A key comparative study conducted over two seasons in Australia provides valuable insights.[5] In these field experiments, early-season applications of this compound-ethyl were found to delay the development of squares, flowers, and overall maturity in dryland cotton.[5] This was in stark contrast to mepiquat chloride, which did not significantly affect the timing of these developmental stages.[5] The delay induced by this compound-ethyl was dose-dependent, with multiple applications leading to more pronounced effects. For instance, three applications of this compound-ethyl delayed flowering by up to 16 days and maturity by up to 27 days in one season.[5]
This delay in reproductive development from this compound-ethyl can be a double-edged sword. While it could be a strategic tool to shift the critical flowering period away from times of extreme heat stress, it also carries the risk of reduced yield if the end of the season is cool, preventing the delayed bolls from fully maturing.[5] In the Australian study, this compound-ethyl application led to a significant yield reduction in one of the two seasons, whereas mepiquat chloride had inconsistent effects on yield, with no significant differences from the control.[5]
Mepiquat chloride's effects are more focused on creating a more compact plant architecture. Numerous studies have demonstrated its efficacy in reducing plant height, shortening internodes, and managing canopy size.[10][11] This can lead to indirect yield benefits through improved light penetration, better spray coverage, and reduced boll rot.[12] However, yield responses to mepiquat chloride can be inconsistent and are highly dependent on environmental conditions, cotton variety, and application timing.[11][13]
Quantitative Data Summary
The following table summarizes key quantitative findings from comparative and individual studies.
| Parameter | This compound-Ethyl (TEP) | Mepiquat Chloride (MC) | Source(s) |
| Plant Height | Not explicitly detailed in comparative cotton studies, but generally reduces stem elongation.[14] | Significant reduction in plant height.[10][11] | [10][11][14] |
| Time to First Flower | Delayed by 5 to 16 days depending on application frequency and season.[5] | No significant effect on time to first flower.[5] | [5] |
| Crop Maturity | Delayed by up to 27 days.[5] | No consistent or significant effect on maturity.[5] | [5] |
| Lint Yield | Reduced yield in one of two seasons (-22% to -24%).[5] | Inconsistent effects; no significant difference from control in the comparative study. Other studies report variable responses from yield decreases to increases.[5][11][13][15] | [5][11][13][15] |
| Boll Weight | Not explicitly detailed in comparative studies. | Can increase boll weight in some instances.[10][12] | [10][12] |
| Fiber Quality | Not detailed in comparative studies. | Can improve fiber fineness and uniformity.[12] | [12] |
Part 3: Experimental Protocol for Comparative Field Evaluation
To ensure trustworthy and replicable results when comparing these two PGRs, a robust, self-validating experimental design is crucial. The following protocol outlines a comprehensive approach for a field-based comparative trial.
Objective
To compare the effects of this compound-ethyl and mepiquat chloride on the growth, phenology, yield, and fiber quality of cotton under specific environmental conditions.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement if evaluating multiple varieties.
-
Replications: Minimum of four replications to account for field variability.
-
Plot Size: Sufficiently large to minimize edge effects and allow for mechanical harvesting (e.g., 4 rows x 12 meters).
Treatments
-
Untreated Control: No PGR application.
-
Mepiquat Chloride (Standard Practice): Applied according to local extension recommendations (e.g., low-rate multiple applications initiated at match-head square).[16]
-
This compound-Ethyl (Single Application): A single application at a pre-determined rate (e.g., 100 g a.i./ha) at the 4-leaf stage.
-
This compound-Ethyl (Multiple Applications): Multiple (e.g., 2-3) applications at a lower rate, starting at the 4-leaf stage, with subsequent applications at 10-14 day intervals.
Methodology
-
Site Selection and Preparation: Choose a uniform field with a known history. Conduct soil tests and apply fertilizers according to standard recommendations for the region.
-
Planting: Plant a single, well-adapted cotton variety at the optimal time for the location.
-
PGR Application:
-
Use a calibrated backpack or plot sprayer to ensure precise and uniform application.
-
Apply treatments at the specified growth stages. Record environmental conditions (temperature, humidity, wind speed) at the time of each application.
-
Include a surfactant as recommended by the product labels.
-
-
Data Collection (In-Season):
-
Plant Height and Node Counts: Weekly, from five randomly selected plants per plot, measure plant height (cotyledon to terminal) and count the number of main-stem nodes. Calculate the height-to-node ratio (H:N).[3]
-
Phenology: Record the dates of first square, first flower, and cutout (e.g., Nodes Above White Flower = 5) for each plot.[17]
-
-
Data Collection (End-of-Season):
-
Yield Components: At maturity, hand-harvest a sub-sample (e.g., 2 meters of a central row) from each plot. Count the total number of bolls and determine the average boll weight.
-
Lint Yield: Mechanically harvest the central two rows of each plot and record the seed cotton weight.
-
Fiber Quality: Collect a subsample of seed cotton from each plot for High Volume Instrumentation (HVI) analysis to determine fiber length, strength, micronaire, and uniformity.
-
Experimental Workflow Diagram
Caption: Workflow for a comparative PGR field trial.
Conclusion and Future Directions
Mepiquat chloride and this compound-ethyl are both potent inhibitors of gibberellin biosynthesis, but their differing points of enzymatic inhibition lead to distinct physiological responses in cotton. Mepiquat chloride remains a reliable tool for managing vegetative growth and creating a more compact plant architecture. Its effects on crop phenology are minimal, making it a predictable component of cotton management systems.
This compound-ethyl, in contrast, presents a more novel capability: the potential to strategically delay cotton's reproductive development. This could be a valuable risk management strategy in regions where peak flowering often coincides with predictable periods of extreme heat and water stress. However, as field data has shown, this developmental delay comes with a tangible risk of yield loss, especially in seasons with a cool finish.[5]
For researchers and drug development professionals, the path forward involves further head-to-head comparisons across a wider range of environments and cotton genotypes. Understanding the genetic basis for differential sensitivity to these compounds could unlock new avenues for breeding and targeted PGR application.[18] Furthermore, exploring tank-mixes or sequential applications of these two PGRs might offer a synergistic approach, combining the growth-controlling benefits of mepiquat chloride with a more nuanced, subtle delay from this compound-ethyl. The detailed protocols and comparative data within this guide serve as a foundational resource for designing and executing such future investigations.
References
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. [Link]
-
Rademacher, W. (2000). GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Karlsruher Institut für Technologie (KIT). [Link]
- Fagerness, M. J., & Penner, D. (1998). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. Weed Science, 46(6), 695-700.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. [Link]
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Science in Hydroponics. (n.d.). Keeping plants short: Synthetic gibberellin inhibitors. [Link]
-
Iqbal, N., Khan, N. A., & Nazar, R. (2022). Foliar application of mepiquat chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.). PLOS ONE, 17(6), e0269934. [Link]
-
Horizon e-Publishing Group. (2024). Exogenous application of mepiquat chloride and crop geometry alters cotton growth and yield traits of compact cotton cultivars (Gossypium hirsutum L.). Horizon e-Publishing Group. [Link]
- Zhao, D., & Oosterhuis, D. M. (2000). Mepiquat chloride effects on cotton yield and biomass accumulation under late sowing and high density.
-
Collins, G. D., Edmiston, K. L., Wells, R., & Whitaker, J. R. (2017). The Effects of Mepiquat Chloride Applied to Cotton at Early Bloom and Physiological Cutout. Journal of Cotton Science, 21(3), 183-190. [Link]
- MDPI. (2025). Modulatory Effects of Mepiquat Chloride on Physiological, Agronomic, and Fiber Quality Parameters of Cotton (Gossypium hirsutum L.)
-
Broughton, K. (2023). Can we improve cotton resilience using novel plant growth regulators? Greenmount Press. [Link]
- MDPI. (2024).
-
Zhang, R., Wang, N., Li, S., et al. (2021). Gibberellin biosynthesis inhibitor mepiquat chloride enhances root K+ uptake in cotton by modulating plasma membrane H+-ATPase. Journal of Experimental Botany, 72(18), 6659-6671. [Link]
-
University of Missouri Extension. (2017). Plant Growth Regulators for Cotton. [Link]
-
Main, C. (2012). Helpful Guidelines for Plant Growth Regulator Use on Cotton. UT Crops News. [Link]
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Welsh, S., et al. (2024). Can we alter cotton development using novel plant growth regulators?. Agronomy Australia Proceedings. [Link]
- Oosterhuis, D. M., & Zhao, D. (1996). Field Evaluation of Plant Growth Regulators for Effect on the Growth and Yield of Cotton Summary of 1995 Results.
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UF/IFAS Extension. (2023). Plant Growth Regulators as a Management Tool in Cotton Production. [Link]
- Artigo, R. A., & Monquero, P. A. (2012). Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species. Planta Daninha, 30(1), 195-202.
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ScienceOpen. (2012). Selectivity of the plant growth regulators this compound-ethyl and sulfometuron-methyl to cultivated species. ScienceOpen. [Link]
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Balkcom, K. S., et al. (2022). Mepiquat Chloride Applications across Two Nitrogen Rates in a Conservation Tillage Cotton System. Journal of Cotton Science, 26(1), 1-10. [Link]
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IJCMAS. (2017). Effect of Various Plant Growth Regulators on Growth and Yield of Cotton (Gossypium hirsutum). International Journal of Current Microbiology and Applied Sciences. [Link]
-
MDPI. (2022). Effect of Mepiquat Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques. MDPI. [Link]
- Agronomy Journal. (2024). Effect of cyclanilide + Mepiquat chloride on growth characteristics in varietal cotton. Agronomy Journal.
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ResearchGate. (2022). Effect of Mepiquat Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques. [Link]
-
MDPI. (2023). Chemical Topping with Mepiquat Chloride at Flowering Does Not Compromise the Maturity or Yield of Cotton. MDPI. [Link]
-
MDPI. (2022). Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to Mepiquat Chloride. MDPI. [Link]
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A Researcher's Guide to the Statistical Validation of Trinexapac Field Trial Data
This document moves beyond a simple recitation of statistical tests. Instead, it delves into the causality behind experimental choices, providing a robust, self-validating system for your research. We will explore the foundational principles of experimental design, detail a comprehensive data validation workflow, and provide protocols for the comparative analysis of trinexapac against other alternatives.
Pillar 1: The Foundation of Valid Data - Robust Experimental Design
The reliability of your results is determined before the first data point is ever collected. A well-designed experiment is the cornerstone of valid statistical analysis, aiming to minimize the impact of experimental error—the natural variation observed even when experimental units are treated identically.[6] The three fundamental principles of a sound experimental design are randomization, replication, and local control (blocking) .[7]
Choosing the Right Design
For field trials involving this compound, the Randomized Complete Block Design (RCBD) is overwhelmingly the most common and effective choice.[6][8] Field environments are inherently variable due to factors like soil type gradients, moisture levels, and sun exposure. An RCBD accounts for this variability by grouping experimental plots into homogenous "blocks."[6] Within each block, every treatment (e.g., different application rates of this compound, competitor products, and a control) is randomly assigned to a plot.[6] This ensures that known or unknown variability between blocks does not systematically affect the treatment outcomes.
A Completely Randomized Design (CRD) , where treatments are assigned to plots entirely at random without blocking, is only suitable for highly uniform conditions, such as in a controlled greenhouse or laboratory setting.[9] For most this compound field research, a CRD would fail to account for the spatial variability of the field, leading to inflated experimental error and potentially masking true treatment effects.
Diagram 1: Comparison of Experimental Designs
Caption: Logical progression of experimental design choice for field trials.
Pillar 2: A Step-by-Step Workflow for Statistical Validation
Step 1: Data Collection and Pre-processing
Consistent and accurate data collection is paramount. Key parameters in this compound trials often include plant height, stem diameter, biomass, crop yield, and lodging incidence. Ensure that measurement techniques are standardized across all plots and all data collectors.
Before formal analysis, it is crucial to:
-
Screen for Errors: Check for data entry errors or anomalous measurements.
-
Handle Outliers: Investigate any extreme values. Outliers may be due to measurement error or represent true biological variability. Statistical tests can be used to identify them, but their removal must be carefully justified.
-
Assess Normality and Homogeneity of Variances: The most common statistical test for comparing multiple treatments, the Analysis of Variance (ANOVA), has key assumptions that must be met.[10][11]
Step 2: The Core of Comparative Analysis - ANOVA
Analysis of Variance (ANOVA) is a statistical powerhouse for agricultural research.[12][13] It determines if there are any statistically significant differences between the means of three or more independent groups (i.e., your treatments).[12][14] The test works by partitioning the total variation in the data into components attributable to the treatments and to random error.[14]
Key ANOVA Assumptions:
-
Normality: The data for each treatment group should be approximately normally distributed.[10][11] This can be checked using methods like the Shapiro-Wilk test.[15]
-
Homogeneity of Variances (Homoscedasticity): The variance within each treatment group should be roughly equal.[10][11] Levene's test is commonly used to assess this.[11]
-
Independence of Observations: The observations should be independent of each other.[10] A proper randomization procedure in the experimental design ensures this.[16]
If these assumptions are violated, you may need to transform your data (e.g., log or square-root transformation) or use a non-parametric equivalent to ANOVA, such as the Kruskal-Wallis test.[15]
Step 3: Pinpointing the Differences - Post-Hoc Testing
A significant result from an ANOVA (typically a p-value < 0.05) tells you that at least two of the treatment means are different, but it doesn't tell you which ones.[13][14] To determine the specific differences between pairs of treatments (e.g., this compound Rate 1 vs. Control, or this compound vs. Competitor A), a post-hoc test is required.[12][13]
Commonly used post-hoc tests in agricultural research include:
-
Tukey's Honest Significant Difference (HSD): This is one of the most widely used tests when you want to compare all possible pairs of means.[17] It controls the experiment-wise error rate, reducing the risk of making a Type I error (a false positive).[17]
-
Dunnett's Test: This test is specifically designed for situations where you want to compare several treatment groups to a single control group.
-
Scheffé's Test: A more conservative test that is flexible and can be used for more complex comparisons.[18]
The choice of post-hoc test depends on the specific comparisons you are interested in making.[12]
Diagram 2: Statistical Validation Workflow
Caption: Decision workflow for the statistical analysis of trial data.
Pillar 3: Presenting Comparative Performance Data
Clear and concise presentation of results is essential for communicating the findings of your this compound trial. Tables are an effective way to summarize quantitative data and the results of your statistical analyses.
Example Data Presentation
Imagine a trial comparing two rates of this compound against a control and a competitor product. The primary outcome measured is the reduction in plant height.
Table 1: Mean Plant Height Reduction (%) by Treatment
| Treatment | N (replicates) | Mean Height Reduction (%) | Standard Deviation | Statistical Grouping* |
| Control | 4 | 2.5 | 1.8 | b |
| This compound (Low Rate) | 4 | 15.8 | 2.5 | a |
| This compound (High Rate) | 4 | 22.1 | 3.1 | a |
| Competitor Product X | 4 | 14.5 | 2.9 | a |
*Means followed by the same letter are not significantly different from each other according to Tukey's HSD test (p < 0.05).
In this example, the ANOVA would have indicated a significant overall difference among the treatments. The post-hoc statistical grouping letters clearly show that while all plant growth regulators performed significantly better than the control, there was no statistically significant difference found between the two this compound rates and the competitor product in this particular trial.
Experimental Protocol: ANOVA and Tukey's HSD
This protocol outlines the steps for analyzing data from a Randomized Complete Block Design.
-
Structure Your Data: Organize your data in a spreadsheet with columns for Block, Treatment, and the measured Response (e.g., Plant Height).
-
Import Data into Statistical Software: Use software such as R, SAS, JMP, or SPSS.
-
Specify the Model: Define the statistical model to be tested. For an RCBD, the model is: Response = Block + Treatment. This tells the software to account for the variation due to the different blocks before testing for the effect of the treatment.
-
Check Assumptions:
-
Generate residuals from your model.
-
Run a Shapiro-Wilk test on the residuals to check for normality.
-
Run Levene's test on the residuals, grouped by treatment, to check for homogeneity of variances.
-
-
Run the ANOVA: Execute the ANOVA based on the specified model. The primary output to examine is the F-statistic for the 'Treatment' factor and its associated p-value.
-
Interpret the ANOVA Result: If the p-value for the Treatment effect is less than your significance level (e.g., 0.05), you can conclude that there is a statistically significant difference among the treatment means.
-
Perform Post-Hoc Test: If the ANOVA result is significant, perform a Tukey's HSD test to conduct all pairwise comparisons between treatment means.
-
Interpret and Report: The output of the Tukey's HSD test will provide p-values for each pair of treatments or group them with letters as shown in Table 1. Report these findings clearly, stating the statistical test used and the significance level.
References
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Agrogreat. (n.d.). Plant Growth Regulator this compound-ethyl 250 g/l EC. Retrieved from [Link]
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AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
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Chemical Warehouse. (n.d.). This compound-Ethyl - Active Ingredient Page. Retrieved from [Link]
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Alteia. (n.d.). Field Trial Analysis: complete guide. Retrieved from [Link]
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DIY Pest Control. (n.d.). This compound Ethyl. Retrieved from [Link]
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Statistical Methods for Agricultural Field Experiments. (n.d.). Retrieved from [Link]
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Editage. (2023, March 23). What Is ANOVA (Analysis of Variance): Definition, Types, Uses & Assumptions. Retrieved from [Link]
-
Halder, N. (2024, April 9). Unlocking Insights in Agriculture: Mastering Analysis of Variance (ANOVA). Retrieved from [Link]
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Ranjith, C. (n.d.). Statistical applications on agricultural field experimental trials.pptx. Slideshare. Retrieved from [Link]
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Statistics Solutions. (n.d.). ANOVA (Analysis of Variance). Retrieved from [Link]
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QuickTrials. (2025, August 4). How to choose your experimental design. Retrieved from [Link]
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Sapkota, A. (2023, August 3). ANOVA: Definition, one-way, two-way, table, examples, uses. Microbe Notes. Retrieved from [Link]
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A Study On The Importance Of Pre-Hoc And Post-Hoc ANOVA Tests In Agriculture Research. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]
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Bhati, J., & Umar, M. (2012). An overview of crops experimental designs: Comparing their layout arrangements, merits and limitations. Journal of South Pacific Agriculture, 16(1 & 2), 48-65. Retrieved from [Link]
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Homework.Study.com. (n.d.). What are the 4 assumptions of ANOVA?. Retrieved from [Link]
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Scribd. (n.d.). Agri503 Post Hoc Tests. Retrieved from [Link]
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Lecture Notes on APPLIED EXPERIMENTAL DESIGNS FOR AGRICULTURAL RESEARCH. (n.d.). Retrieved from [Link]
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Assumptions of ANOVA. (n.d.). Retrieved from [Link]
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Halder, N. (2024, April 8). Optimising Agricultural Outcomes: A Comprehensive Guide to Experimental Design and Analysis. Medium. Retrieved from [Link]
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SARE. (n.d.). Basic Statistical Analysis for On-Farm Research. Retrieved from [Link]
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YouTube. (2024, February 10). Principles of Experimental Designs #data #statistics #anova #replication #randomization #blocking. Retrieved from [Link]
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TRIAL SETUP AND STATISTICAL ANALYSIS. (2007, April). WUR eDepot. Retrieved from [Link]
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Mind the Graph. (2024, February 11). Post Hoc Testing ANOVA: Learn How to Analyze Data Sets. Retrieved from [Link]
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The Friendly Statistician. (2025, August 25). What Are Post-Hoc Tests In Two-Way ANOVA?. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of growth regulators using cross-species network analysis in plants. Retrieved from [Link]
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A meta-analysis and systematic review of plant growth regulator use in blueberry production. (2025, August 20). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Retrieved from [Link]
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MDPI. (n.d.). Identification and Quantification of Plant Growth Regulators and Antioxidant Compounds in Aqueous Extracts of Padina durvillaei and Ulva lactuca. Retrieved from [Link]
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Agronomy Journal. (2024, April 30). Exploring plant growth regulators (PGRS): Classification, structural features, and functional significance. Retrieved from [Link]
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A Comparative Analysis of Trinexapac-Ethyl's Effects on Turfgrass Species: A Guide for Researchers
This guide provides an in-depth comparative study of the effects of trinexapac-ethyl on various turfgrass species. Designed for researchers, scientists, and turfgrass management professionals, this document delves into the physiological impacts, comparative efficacy, and practical application protocols of this widely used plant growth regulator. We will explore its mechanism of action, compare its performance with alternative growth regulators, and provide detailed experimental methodologies to facilitate further research and application.
Introduction: The Role of this compound-Ethyl in Turfgrass Management
This compound-ethyl is a synthetic plant growth regulator (PGR) that has become an indispensable tool in modern turfgrass management.[1][2] It is primarily used to reduce the vertical growth of turfgrass, which in turn decreases mowing frequency and associated costs.[1][3] Beyond growth suppression, this compound-ethyl offers a suite of benefits including enhanced turf quality, improved stress tolerance, and increased turf density.[1][4] This guide will provide a comprehensive overview of its application and effects across different turfgrass species.
Mechanism of Action: Inhibiting Gibberellin Biosynthesis
This compound-ethyl's primary mode of action is the inhibition of the biosynthesis of gibberellins, a class of plant hormones responsible for cell elongation.[1][2] Specifically, it blocks the 3β-hydroxylation of GA₂₀ to GA₁, the final step in the production of biologically active gibberellin.[5] This inhibition of internode elongation leads to shorter, more compact plant growth.[2][5] The compound is absorbed through the foliage and translocated to the growing points of the plant.[2]
Caption: Mechanism of action of this compound-ethyl.
Comparative Effects on Different Turfgrass Species
The response to this compound-ethyl can vary significantly among different turfgrass species due to inherent physiological and morphological differences. This section provides a comparative analysis of its effects on common cool-season and warm-season turfgrasses.
Cool-Season Turfgrasses
Cool-season grasses, such as Kentucky bluegrass, perennial ryegrass, and tall fescue, generally exhibit a positive response to this compound-ethyl application.
A study conducted in central Italy evaluated the effect of this compound-ethyl on five cool-season turfgrass species.[6][7] The results showed that all species experienced a reduction in vegetative growth immediately following application, but their ability to recover differed.[6][7] Two applications were necessary to significantly affect the vegetative growth of Kentucky bluegrass, tall fescue, and chewing fescue, while perennial ryegrass and creeping red fescue showed no significant reduction in cumulated clipping dry weight.[6][7]
| Turfgrass Species | Growth Reduction (Clipping Dry Weight) | Key Observations |
| Kentucky bluegrass (Poa pratensis) | -40% with two applications[6][7] | Improved visual quality and color.[6][8] Application can lead to a more reddish hue.[6][8] |
| Perennial ryegrass (Lolium perenne) | No significant reduction in cumulative clipping weight[6][7] | Traffic can diminish the quality of perennial ryegrass, and this compound-ethyl may not fully counteract this effect.[9] |
| Tall fescue (Festuca arundinacea) | -33% with two applications[6][7] | Generally shows good tolerance and growth regulation. |
| Creeping red fescue (Festuca rubra ssp. rubra) | No significant reduction in cumulative clipping weight[6][7] | |
| Chewing fescue (Festuca rubra ssp. commutata) | -21% with two applications[6][7] |
Warm-Season Turfgrasses
Warm-season grasses like bermudagrass and zoysiagrass are also commonly treated with this compound-ethyl to manage their aggressive growth during the summer months.
Research has shown that this compound-ethyl can suppress the growth of bermudagrass for up to three weeks with a single application.[5] Sequential applications can extend this period of suppression.[5] For zoysiagrass, this compound-ethyl has been found to restrict shoot growth and improve turf quality, particularly under shaded conditions.[3][10]
| Turfgrass Species | Growth Suppression Period | Key Observations |
| Bermudagrass (Cynodon dactylon) | Up to 3 weeks with a single application[5] | Can enhance turf color and density.[11] May cause temporary discoloration, especially at higher application rates or frequencies.[12] |
| Zoysiagrass (Zoysia japonica) | Effective growth suppression[3] | Improves turf quality and stand density, especially in shaded environments.[3][10] |
Comparison with Alternative Plant Growth Regulators
While this compound-ethyl is a widely used PGR, several alternatives with different modes of action and effects on turfgrass are available. The most common alternatives include paclobutrazol and flurprimidol.
| Plant Growth Regulator | Mechanism of Action | Primary Absorption | Key Characteristics & Effects |
| This compound-ethyl | Gibberellin synthesis inhibitor (late in the pathway)[5][11] | Foliar[2][13] | Reduces vertical growth while allowing for root development. Enhances turf color and density.[4][11] |
| Paclobutrazol | Gibberellin synthesis inhibitor (early in the pathway)[11] | Root[13] | Effective for Poa annua control. Can be harsh on some turf species at higher mowing heights. May decrease the overall appearance of Kentucky bluegrass.[8] |
| Flurprimidol | Gibberellin synthesis inhibitor (early in the pathway)[11] | Root[13] | Controls Poa annua growth while allowing for lateral growth of desirable grasses like bentgrass. Can improve the overall appearance of Kentucky bluegrass.[8] |
| Prohexadione-calcium | Gibberellin synthesis inhibitor (blocks 3β-hydroxilation of GA₂₀ to GA₁)[5] | Foliar | Similar mode of action to this compound-ethyl. Consistently increased tillering in Kentucky bluegrass.[14] |
Experimental Protocols for Evaluating this compound-Ethyl's Effects
To ensure the generation of reliable and reproducible data, standardized experimental protocols are crucial. The following section outlines a detailed methodology for conducting a comparative study of this compound-ethyl on different turfgrass species.
Experimental Design and Setup
Caption: Experimental workflow for evaluating PGR effects.
Step-by-Step Protocol:
-
Turfgrass Establishment:
-
Establish monocultures of the desired turfgrass species (e.g., 'Baron' Kentucky bluegrass, 'Tifway' bermudagrass) in a research field with uniform soil conditions.
-
Ensure plots are well-established and maintained under standard cultural practices (mowing, irrigation, fertilization) for at least three months prior to the initiation of treatments.
-
-
Experimental Design:
-
Utilize a randomized complete block design with a minimum of three to four replications to account for field variability.
-
Individual plot sizes should be sufficient for data collection without edge effects (e.g., 1.5m x 3m).
-
-
Treatments:
-
Include an untreated control for baseline comparison.
-
Apply this compound-ethyl at various rates (e.g., low, medium, and high label rates) to determine dose-response.
-
Include alternative PGRs (e.g., paclobutrazol, flurprimidol) at their recommended rates for comparative analysis.
-
Applications should be made using a calibrated CO₂-pressurized sprayer with appropriate nozzles to ensure uniform coverage.
-
-
Data Collection:
-
Clipping Yield: Collect clippings from a defined area within each plot at regular intervals (e.g., weekly). Dry the clippings in an oven at 60-70°C until a constant weight is achieved and record the dry weight.
-
Turfgrass Quality: Visually assess turfgrass quality on a scale of 1 to 9, where 1 represents dead turf, 9 represents ideal turf, and 6 is considered minimally acceptable.
-
Turfgrass Color: Visually rate turfgrass color on a scale of 1 to 9, where 1 is brown/dormant turf and 9 is dark green. Additionally, use a handheld NDVI (Normalized Difference Vegetation Index) meter for objective color measurement.
-
Vertical Growth Rate: Measure the vertical height of the turfgrass canopy at multiple points within each plot before each mowing event.
-
-
Data Analysis:
-
Analyze the collected data using analysis of variance (ANOVA) to determine the significance of treatment effects.
-
When significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
-
Conclusion and Future Research Directions
This compound-ethyl is a highly effective plant growth regulator for a wide range of turfgrass species, offering significant benefits in terms of reduced mowing, improved turf quality, and enhanced stress tolerance. However, the response to its application is species-dependent, highlighting the importance of species-specific management recommendations.
Future research should continue to explore the intricate interactions between this compound-ethyl and various environmental stresses, such as drought, heat, and shade.[15][16] Further investigation into the long-term effects of repeated applications on turfgrass physiology and soil health is also warranted. A deeper understanding of these aspects will enable turfgrass managers to optimize the use of this valuable tool for sustainable and high-quality turfgrass systems.
References
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DIY Pest Control. This compound Ethyl. [Link]
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Pannacci, E., Covarelli, G., & Tei, F. (2004). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. Acta Horticulturae, 661, 349-351. [Link]
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Fagerness, M. J., & Penner, D. (1998). Growth inhibitors in turfgrass. Planta Daninha, 16(1), 59-70. [Link]
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Pannacci, E., Covarelli, G., & Tei, F. (2004). EVALUATION OF this compound-ETHYL FOR GROWTH REGULATION OF FIVE COOL-SEASON TURFGRASS SPECIES. Acta Horticulturae, (661), 349-351. [Link]
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Wherley, B. G., Gardner, D. S., & Stier, J. C. (2005). Shade performance of a range of turfgrass species improved by this compound-ethyl. HortScience, 40(5), 1544-1548. [Link]
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Syngenta. Plant Growth Regulator Basics. GreenCast. [Link]
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Saha, M., & Kumar, S. (2020). Role of Growth Regulators on Turf Grass. Agri Articles, 3(03). [Link]
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Jankowski, K., & Jankowska, M. (2015). EFFECTS OF this compound-ETHYL ON TURFGRASS GROWTH AND FREQUENCY OF MOWING. Applied Ecology and Environmental Research, 13(4), 1039-1048. [Link]
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Bian, X., Merewitz, E., & Huang, B. (2009). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. HortScience, 44(6), 1765-1769. [Link]
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McCalla, J. H., Karcher, D. E., & Richardson, M. D. (2021). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. HortTechnology, 31(2), 175-184. [Link]
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Serena, M., Schiavon, M., Sallenave, R., & Leinauer, B. (2017). Reducing bermudagrass irrigation with a PGR and soil surfactants. GCMOnline.com. [Link]
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Totten, F. W. (2007). Plant growth regulators' effect on bermudagrass. SportsTurf. [Link]
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Qian, H., & Engelke, M. C. (1998). This compound-ethyl Restricts Shoot Growth and Improves Quality of `Diamond' Zoysiagrass Under Shade. HortScience, 33(6), 1019-1022. [Link]
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Amiri-Khah, R., Eetemadi, N., Nikbakht, A., & Pessarakli, M. (2013). Effects of Sequential this compound-Ethyl Applications and Traffic on Growth of Perennial Ryegrass (Lolium perenne L.). Journal of Plant Nutrition, 36(2), 340-348. [Link]
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Jiang, Y., & Gao, S. (2019). Effects of this compound-ethyl on Kentucky Bluegrass in the Columbia Basin of Oregon. Oregon State University Extension Service. [Link]
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Virginia Tech. Turfgrass Growth Regulators For Professional Managers. [Link]
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Petelewicz, P., & Rys, I. (2023). Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators. Horticulturae, 9(3), 384. [Link]
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Kreuser, W. C., & Soldat, D. J. (2012). Implications of Repeated this compound‐Ethyl Applications on Kentucky Bluegrass. Crop Science, 52(6), 2775-2783. [Link]
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Petelewicz, P., Schiavon, M., & Baird, J. (n.d.). Stop #8a: Evaluation of Plant Growth Regulators on Bermudagrass Turf. University of California, Riverside Turfgrass Science. [Link]
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Petelewicz, P., Schiavon, M., & Baird, J. (n.d.). Evaluation of Plant Growth Regulators (PGRs) on Bermudagrass and Seashore Paspalum Turf. University of California, Riverside Turfgrass Science. [Link]
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Watschke, T. L. (n.d.). PENN STATE TESTS REVEAL GROWTH REGULATOR PROS AND CONS. Michigan State University Libraries. [Link]
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Barden, A. (2020). Five Ways To Get The Most Out Of this compound-ethyl. USGA Green Section Record. [Link]
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McCalla, J. H., Karcher, D. E., & Richardson, M. D. (2019). Evaluation of Late-Season and Winter Applications of this compound-Ethyl on Ultradwarf Bermudagrass Putting Greens. ASA, CSSA and SSSA International Annual Meetings. [Link]
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Purdue University. (2020). Research. Purdue Turf. [Link]
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Sports Turf Managers Association. (n.d.). The ABCs of PGRs for Turfgrass. [Link]
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McCalla, J. H., Karcher, D. E., & Richardson, M. D. (2021). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. Horticulture Faculty Publications and Presentations. [Link]
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A Comparative Guide to Validating the Impact of Trinexapac-Ethyl on Plant Stress Tolerance Mechanisms
This guide provides an in-depth, objective analysis of Trinexapac-ethyl (TE) and its role in enhancing plant tolerance to abiotic stressors. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal biochemistry and offers a comparative framework against other plant growth regulators (PGRs). We will explore the core mechanisms, present supporting experimental data, and provide detailed methodologies for independent validation.
Introduction: The Challenge of Abiotic Stress and the Role of Growth Regulators
Abiotic stresses—such as drought, salinity, and extreme temperatures—represent the primary cause of crop loss worldwide, severely limiting agricultural productivity and threatening food security. Plants have evolved intricate endogenous mechanisms to cope with these challenges, largely mediated by a complex network of phytohormones. Plant Growth Regulators (PGRs) are synthetic compounds that can modulate these hormonal pathways, offering a powerful tool to enhance plant resilience. Among these, this compound-ethyl has emerged as a significant compound for its ability to not only manage plant growth but also to confer a notable degree of stress tolerance.
The Core Mechanism: How this compound-Ethyl Modulates Plant Physiology
This compound-ethyl (TE) is a cyclohexanedione derivative primarily known for its role as a gibberellin (GA) biosynthesis inhibitor.[1][2] Its efficacy in enhancing stress tolerance is a direct consequence of this primary mode of action.
Upon foliar absorption, TE is hydrolyzed to its active form, this compound acid.[3] This active molecule is a structural mimic of 2-oxoglutarate, a crucial co-substrate for the dioxygenase enzymes that catalyze the final steps of GA biosynthesis.[3][4] Specifically, this compound acid competitively inhibits the enzyme GA 3β-hydroxylase . This enzyme is responsible for the critical conversion of the inactive precursor GA₂₀ into the biologically potent GA₁, which is a primary driver of cell elongation and stem growth.[3][5][6][7][8] By blocking this step, TE effectively reduces the levels of active gibberellins, leading to a more compact plant structure with shorter internodes and thicker stems.[1][2] This alteration in plant architecture is the foundational event that triggers a cascade of physiological changes leading to enhanced stress resilience.
Validating the Impact of this compound-Ethyl on Stress Tolerance
The primary physiological changes induced by TE—reduced shoot growth and altered resource allocation—directly enhance a plant's ability to withstand various abiotic stresses.
Drought Stress Mitigation
TE's most well-documented benefit is its impact on drought tolerance, which is achieved through two primary mechanisms: reduced water consumption and enhanced cellular water retention.
-
Reduced Water Use: The inhibition of shoot elongation results in a smaller total leaf area and a more compact canopy. This directly leads to lower whole-plant evapotranspiration rates, conserving soil moisture for longer periods.[9][10] Studies on creeping bentgrass have demonstrated that TE-treated plants exhibit higher soil water content and lower evapotranspiration during prolonged drought stress compared to untreated controls.[9][10]
-
Improved Osmotic Adjustment: Osmotic adjustment is a critical cellular mechanism for maintaining turgor under water deficit. TE-treated plants have been shown to accumulate higher concentrations of osmotically active solutes. This is not due to a direct effect on solute synthesis but is likely an indirect result of reduced growth; with fewer resources being allocated to shoot elongation, more carbohydrates and inorganic ions are available to act as osmolytes. Research has confirmed that under drought, TE-treated plants show increased accumulation of soluble sugars and key inorganic ions like potassium (K⁺) and calcium (Ca²⁺), leading to a lower (more negative) leaf osmotic potential.[9][10] This allows the plant to maintain a favorable water potential gradient and retain cellular hydration more effectively, as evidenced by higher leaf relative water content (RWC).[5][10]
Amelioration of Oxidative Stress
Abiotic stress invariably leads to the overproduction of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant cellular damage through lipid peroxidation.[11][12][13]
-
Enhanced Antioxidant Defense: Evidence suggests that TE application can bolster the plant's enzymatic antioxidant defense system. Studies have reported increased activity of key ROS-scavenging enzymes, including superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), in TE-treated plants under stress.[14][15] This enhanced antioxidant capacity helps to neutralize harmful ROS and protect cellular integrity.
-
Reduced Cellular Damage: A common method to quantify oxidative damage is to measure the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation.[12][16] In wheat seedlings subjected to salt stress, TE treatment was associated with lower MDA content, indicating reduced membrane damage.[14] Similarly, studies in hot peppers showed that TE treatment diminished electrolyte leakage, a key indicator of membrane permeability and stress-induced injury.[5]
Comparative Analysis: this compound-Ethyl vs. Other Growth Regulators
To objectively evaluate TE, it is essential to compare its performance against other PGRs with similar applications. Paclobutrazol (PBZ), another GA inhibitor, and Abscisic Acid (ABA), a natural stress hormone, serve as relevant benchmarks.
-
This compound-Ethyl vs. Paclobutrazol (PBZ): Like TE, PBZ is a potent GA biosynthesis inhibitor. However, it acts on an earlier step in the pathway, inhibiting the oxidation of ent-kaurene.[5][17] While both compounds effectively reduce plant height and can improve drought tolerance, their efficacy can vary by species and the specific stress parameter being measured. For instance, in a study on hot peppers under drought, foliar application of PBZ led to a greater retention of leaf relative water content compared to a seed treatment with TE.[5] This highlights the importance of application method and the specific point of pathway inhibition in determining the ultimate physiological outcome.
-
Interaction with Abscisic Acid (ABA): ABA is a central regulator of abiotic stress responses, particularly stomatal closure. Interestingly, there appears to be a synergistic relationship between GA inhibitors and ABA. Research suggests that compounds like TE can enhance the metabolic activity or effectiveness of ABA.[18] This is logical, as gibberellins and ABA often have antagonistic effects; by suppressing GA, TE may allow the plant's endogenous ABA signaling to function more effectively during stress.
Table 1: Comparative Overview of Stress-Mitigating Plant Growth Regulators
| Feature | This compound-ethyl (TE) | Paclobutrazol (PBZ) | Abscisic Acid (ABA) |
| Primary Mechanism | Gibberellin biosynthesis inhibitor (late stage: GA₂₀ → GA₁)[3][4] | Gibberellin biosynthesis inhibitor (early stage: ent-kaurene oxidation)[5] | Natural stress hormone; regulates stomatal closure and stress-responsive genes |
| Effect on Growth | Reduces shoot elongation, promotes compact growth[1] | Potent inhibitor of shoot elongation | Generally inhibits growth under stress |
| Drought Tolerance | High; reduces water use, enhances osmotic adjustment[9][10] | High; reduces water use, enhances RWC[5] | High; induces stomatal closure to reduce water loss |
| Oxidative Stress | Enhances antioxidant enzyme activity, reduces membrane damage[5][14] | Can enhance antioxidant capacity | Can modulate antioxidant systems as part of the stress response |
| Application Method | Primarily foliar[10] | Foliar or soil drench | Foliar spray |
| Key Advantage | Robust improvement of plant water status and antioxidant defense with predictable growth regulation. | Very potent growth retardant with strong effects on water retention. | Directly triggers natural stress defense pathways. |
Experimental Validation: Protocols for Researchers
To ensure scientific rigor, the claims made in this guide must be verifiable. The following section provides detailed, self-validating protocols for assessing the impact of TE on plant stress tolerance.
Protocol 1: Quantitative Assessment of Drought Tolerance
This protocol is designed to measure key physiological indicators of drought tolerance in a controlled environment.
Workflow Diagram: Drought Tolerance Assessment
Step-by-Step Methodology:
-
Plant Material & Growth: Grow plants in uniform pots with a standardized soil mix for several weeks to ensure homogeneity.
-
Treatment Application: Divide plants into two groups: Control (sprayed with water and a surfactant) and TE (sprayed with the desired concentration of this compound-ethyl). Allow 10-14 days for the PGR to take full effect.[10]
-
Drought Imposition: Withhold watering from all plants to initiate drought stress. Monitor soil moisture content to ensure a consistent drying rate.[19]
-
Physiological Measurements (Sampled over time):
-
Relative Water Content (RWC): a. Excise a fresh leaf and immediately record its Fresh Weight (FW). b. Float the leaf in deionized water for 4-6 hours until fully turgid and record the Turgid Weight (TW). c. Dry the leaf at 70°C for 48 hours and record the Dry Weight (DW). d. Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.[5]
-
Electrolyte Leakage (EL): a. Collect leaf discs and rinse with deionized water. b. Place discs in a test tube with deionized water and measure the initial electrical conductivity (EC1). c. Autoclave the samples to kill the tissues and release all electrolytes, then measure the final conductivity (EC2). d. Calculate EL (%) = (EC1 / EC2) x 100.[5]
-
Osmotic Adjustment: a. Collect leaf samples, freeze them in liquid nitrogen, and store at -80°C. b. Thaw and centrifuge the samples to extract the cell sap. c. Measure the osmolarity of the sap using a vapor pressure or freezing point depression osmometer.
-
Protocol 2: Assessing Oxidative Stress Markers
This protocol details the biochemical assays required to quantify the effects of TE on oxidative stress mitigation.
Workflow Diagram: Oxidative Stress Assessment
Step-by-Step Methodology:
-
Sample Preparation: Collect leaf tissue from stressed Control and TE-treated plants. Immediately freeze in liquid nitrogen and store at -80°C.
-
Enzyme Extraction: Homogenize the frozen tissue in an appropriate ice-cold extraction buffer (e.g., potassium phosphate buffer). Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude enzyme extract.
-
Biochemical Assays (performed using a spectrophotometer):
-
Lipid Peroxidation (MDA Content): a. Use the Thiobarbituric Acid Reactive Substances (TBARS) assay.[16] b. Mix the extract with a solution containing thiobarbituric acid (TBA) and heat the mixture. c. Cool the reaction and measure the absorbance at 532 nm. The amount of the MDA-TBA complex is proportional to the level of lipid peroxidation.
-
Superoxide Dismutase (SOD) Activity: a. Use an assay based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). b. The reaction mixture contains the enzyme extract, NBT, riboflavin, and methionine. c. Expose the mixture to light. SOD activity is determined by the degree to which it inhibits the formation of blue formazan, measured at 560 nm.[12]
-
Catalase (CAT) Activity: a. Monitor the decomposition of hydrogen peroxide (H₂O₂). b. Add the enzyme extract to a reaction buffer containing a known concentration of H₂O₂. c. Measure the decrease in absorbance at 240 nm as the H₂O₂ is consumed.[12]
-
Summary of Experimental Data
The following tables summarize quantitative data from published, peer-reviewed studies, providing concrete evidence for the effects described in this guide.
Table 2: Effect of this compound-ethyl on Water Relations and Osmotic Adjustment in Creeping Bentgrass Under 28 Days of Drought Stress (Data adapted from Merewitz et al.)[9][10]
| Parameter | Treatment | Well-Watered | Drought-Stressed |
| Soil Volumetric Water Content (%) | Control | 29.5 | 5.1 |
| This compound-ethyl | 30.1 | 10.3 | |
| Relative Water Content (%) | Control | 93.0 | 40.0 |
| This compound-ethyl | 93.0 | 60.0 | |
| Leaf Osmotic Potential (MPa) | Control | -1.25 | -1.50 |
| This compound-ethyl | -1.35 | -1.85 | |
| Soluble Sugar Content (mg g⁻¹ DW) | Control | 45.1 | 60.2 |
| This compound-ethyl | 48.3 | 75.4 |
Conclusion and Future Perspectives
This compound-ethyl unequivocally enhances plant tolerance to abiotic stress, particularly drought, through a well-defined mechanism. By inhibiting the final step of gibberellin biosynthesis, it induces a compact growth habit that conserves water, while the reallocation of metabolic resources improves cellular osmotic adjustment and bolsters antioxidant defenses. Comparative analysis shows that while other PGRs can elicit similar benefits, TE provides a reliable and multifaceted approach to stress mitigation.
For researchers and drug development professionals, TE serves as a model compound for understanding how targeted modulation of a primary growth pathway can induce broad-spectrum stress resilience. Future research should focus on the transcriptomic and proteomic changes underlying these physiological responses to fully elucidate the cross-talk between TE-induced GA suppression and other stress-signaling cascades, such as the ABA and ethylene pathways. Validating these mechanisms across a wider range of plant species will further solidify the role of TE as a critical tool in developing more resilient agricultural and horticultural systems.
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Chew, Y. H., et al. (2021). Measuring ROS and redox markers in plant cells . Metallomics. [Link]
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PubMed Central. Measuring ROS and redox markers in plant cells . [Link]
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Šoln, K., & Dolenc Koce, J. (2022). Oxidative Stress in Roots: Detection of Lipid Peroxidation and Total Antioxidative Capacity . Methods in Molecular Biology. [Link]
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Taylor & Francis eBooks. Markers of Oxidative Stress in Plants . [Link]
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Klein, J., et al. This compound-ethyl and Paclobutrazol Protect against Drought in Hot Pepper Plants . ResearchGate. [Link]
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MDPI. Gibberellin Inhibitors Molecules as a Safeguard against Secondary Growth in Garlic Plants . [Link]
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Rademacher, W. (2000). GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways . Annual Review of Plant Physiology and Plant Molecular Biology. [Link]
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Merewitz, E., & Huang, B. Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment . ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology . [Link]
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Ask this paper. measuring-ros-and-redox-markers-in-plant-cells . [Link]
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ASHS Journals. Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment . [Link]
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Oregon State University. Effect of foliar applications of this compound-ethyl plant growth regulator on red clover seed crops . [Link]
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Canadian Science Publishing. This compound-ethyl causes stimulatory effect on eucalyptus initial growth under nutritional deficiency . [Link]
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ResearchGate. Effects of this compound-ethyl (TE) and salinity on ascorbate peroxidase... . [Link]
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SciELO. effect of this compound-ethyl on growth and yield of sugarcane . [Link]
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ResearchGate. Temperature and this compound-Ethyl Effects on Bermudagrass Growth, Dormancy, and Freezing Tolerance . [Link]
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SID. Effect of this compound-Ethyl Growth Inhibitor and Drought Stress on Some Morpho-Physiological Traits of Wheatgrass (Agropyron cristatum L.) . [Link]
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IRRI Rice Knowledge Bank. Drought tolerance: Screening methods . [Link]
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Plant Protection Research. Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley . [Link]
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ResearchGate. Effect of plant growth regulators (PGR) ( , this compound-ethyl... . [Link]
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IDEAS/RePEc. This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye . [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Elevating Turf Performance: The Science Behind this compound-ethyl for Greener, Healthier Landscapes . [Link]
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ResearchGate. Exogenously Applied this compound-ethyl Improves Photosynthetic Pigments, Water Relations, Osmoregulation and Antioxidants Defense Mechanism in Wheat under Salt Stress . [Link]
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ResearchGate. This compound-ethyl Restricts Shoot Growth and Improves Quality of `Diamond' Zoysiagrass Under Shade . [Link]
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A Comparative Performance Analysis for Crop Management: Trinexapac-ethyl and Sulfometuron-methyl
This guide provides a comprehensive comparison of the plant growth regulator trinexapac-ethyl and the herbicide sulfometuron-methyl, offering researchers, scientists, and agricultural professionals a detailed analysis of their respective performance on a variety of crops. This document synthesizes experimental data to deliver an objective overview, supporting informed decisions in research and field applications.
Introduction: Distinct Modes of Action and Primary Applications
This compound-ethyl and sulfometuron-methyl are both pivotal compounds in modern agriculture, yet they serve fundamentally different purposes, a distinction rooted in their unique mechanisms of action.
This compound-ethyl is primarily recognized as a plant growth regulator (PGR).[1] Its principal function is to curtail excessive vegetative growth, particularly stem elongation, by inhibiting the biosynthesis of gibberellins, a class of hormones crucial for cell elongation.[1][2][3][4] This mode of action leads to shorter, sturdier stems, which can enhance lodging resistance in cereal crops and improve the quality and density of turfgrass.[1][3] It is widely applied to cereal crops like wheat, barley, and oats, as well as in turf management on golf courses and sports fields.[3][5]
Sulfometuron-methyl , conversely, is a broad-spectrum herbicide belonging to the sulfonylurea family.[6] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is a critical component in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division.[6] By blocking this pathway, sulfometuron-methyl effectively halts plant growth, leading to the death of susceptible species.[6] It is predominantly used for weed control in non-crop areas, industrial sites, and in forestry.[6][7]
Comparative Performance on Cultivated Crops: A Selectivity Overview
A pivotal study conducted by Correia & Leite (2012) provides a direct comparison of the selectivity of this compound-ethyl and the phytotoxicity of sulfometuron-methyl across a diverse range of cultivated species. The findings of this research are crucial for understanding the potential impact of these compounds, particularly in instances of spray drift or off-target application.
The study evaluated two application rates for each compound: this compound-ethyl at 100 g/ha and 200 g/ha, and sulfometuron-methyl at 7.5 g/ha and 15 g/ha. The results, summarized in the tables below, highlight the significant differences in their effects on various crops.
Table 1: Phytotoxicity of this compound-ethyl on Various Crops
| Crop | Dose (g/ha) | Phytotoxicity Symptoms | Impact on Growth and Yield |
| Peanut | 200 | Minor symptoms at 7 days after application (DAA), which disappeared by 21 DAA.[8] | No significant impact on dry weight or seed weight.[8] |
| Cotton | 100, 200 | No visible toxicity symptoms.[9][10] | No effect on plant growth.[9][10] |
| Potato | 100, 200 | No toxicity effects.[8][10] | No significant differences in shoot dry weight or tuber fresh weight compared to control.[8][10] |
| Soybean | 100, 200 | No visible damage.[9][10] | No significant impact.[9][10] |
| Grape | 100 | No damage signs.[9][10] | No significant impact.[9][10] |
| 200 | Light to moderate injuries (1-9%).[9][10] | - | |
| Coffee, Citrus, Cassava, Rubber, Sunflower | 100, 200 | No toxicity effects. | No effect on evaluated plant characteristics.[10] |
| Bean | 100 | Selective (no significant phytotoxicity).[8] | - |
Source: Adapted from Correia & Leite, 2012.[8][10]
Table 2: Phytotoxicity of Sulfometuron-methyl on Various Crops
| Crop | Dose (g/ha) | Phytotoxicity Symptoms | Impact on Growth and Yield |
| Peanut | 7.5 | Mean injury of 16% at 36 DAA.[8] | Selective at this dose.[8] |
| 15 | Severe symptoms with a mean injury of 62% at 36 DAA.[8] | Highest dry weight accumulation, but lower seed weight.[8] | |
| Cotton | 7.5 | Mean injury of 26% at 36 DAA.[9][10] | Significant effect on plant growth.[9][10] |
| 15 | Mean injury of 50% at 36 DAA.[9][10] | Significant effect on plant growth.[9][10] | |
| Potato | 7.5 | Light (5%) to moderate (11%) symptoms at 14 DAA, with recovery by 28 DAA.[8][10] | - |
| 15 | Lower tuber fresh weight, but higher shoot dry weight.[8][10] | ||
| Soybean | 7.5 | Severe injury with a mean of 74% at 37 DAA.[9][10] | No effect on root dry weight at this dose.[9][10] |
| 15 | Severe injury with a mean of 96% at 37 DAA.[9][10] | - | |
| Coffee, Citrus, Cassava, Rubber | 7.5, 15 | Selective (no significant phytotoxicity).[8] | No effect on evaluated plant characteristics.[10] |
Source: Adapted from Correia & Leite, 2012.[8][10]
These findings clearly demonstrate the high degree of selectivity of this compound-ethyl for a wide array of broadleaf crops, causing minimal to no phytotoxic effects at typical application rates. In contrast, sulfometuron-methyl exhibits significant herbicidal activity on many of these same crops, underscoring its role as a non-selective herbicide and the critical importance of avoiding off-target drift.
In-Depth Performance Analysis
Beyond selectivity, the performance of each compound in its intended application is a key area of interest for researchers.
This compound-ethyl: Enhancing Cereal and Sugarcane Production
In cereal crops, the primary benefit of this compound-ethyl application is the reduction of plant height and subsequent increase in lodging resistance. Lodging, the bending or breaking of stems, can lead to significant yield losses and harvesting difficulties.
Table 3: Performance of this compound-ethyl in Cereal Crops
| Crop | Key Performance Indicator | Observed Effect |
| Wheat | Plant Height | Reduced by an average of 1 to 2 inches with one application. |
| Lodging | Significantly reduced in some studies. | |
| Grain Yield | Variable effects, with some studies showing an increase while others show no significant impact. | |
| Oat | Plant Height | Significant reduction. |
| Lodging | Significant reduction. | |
| Grain Yield | Increased in some studies, alongside an increase in panicles per square meter.[11] |
In sugarcane, this compound-ethyl is utilized as a chemical ripener. By inhibiting vegetative growth, it redirects the plant's energy towards sucrose accumulation in the stalks, thereby increasing sugar yield.[12]
Sulfometuron-methyl: Effective Weed Management and Phytotoxicity Concerns
The efficacy of sulfometuron-methyl as a herbicide is well-established for the control of a wide range of annual and perennial grasses and broadleaf weeds in non-crop settings.[6] However, its non-selective nature poses a significant risk to non-target crops. Studies have shown that even low doses of sulfometuron-methyl can cause severe phytotoxicity in susceptible species like maize, leading to reduced growth and, in some cases, plant death.[13]
Mechanisms of Action: A Visualized Explanation
Understanding the biochemical pathways affected by these compounds is fundamental to appreciating their distinct effects on plant physiology.
This compound-ethyl and the Gibberellin Biosynthesis Pathway
This compound-ethyl's mode of action is the inhibition of the late stages of gibberellin (GA) biosynthesis. Specifically, it blocks the 3β-hydroxylase enzyme, which is responsible for converting inactive GAs into their biologically active forms that promote cell elongation.
Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound-ethyl.
Sulfometuron-methyl and the Acetolactate Synthase (ALS) Pathway
Sulfometuron-methyl targets and inhibits the acetolactate synthase (ALS) enzyme, which is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.
Caption: Inhibition of the Acetolactate Synthase (ALS) Pathway by Sulfometuron-methyl.
Experimental Methodologies: A Guide for Researchers
To ensure the scientific integrity and reproducibility of performance comparison studies, standardized experimental protocols are essential. The following outlines a robust methodology for evaluating the effects of this compound-ethyl and sulfometuron-methyl on a given crop.
Field Trial Design and Execution
A randomized complete block design (RCBD) is recommended for field trials to account for field variability.
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A Comparative Guide to the Long-Term Application of Trinexapac-ethyl in Plant Growth Regulation
This guide provides an in-depth assessment of the long-term effects of repeated applications of trinexapac-ethyl, a widely utilized plant growth regulator (PGR). Designed for researchers, scientists, and professionals in drug development and agriculture, this document synthesizes experimental data to offer a nuanced comparison with alternative PGRs. Our focus is on the causal mechanisms, validated experimental protocols, and the practical implications of sustained this compound-ethyl use.
Introduction: The Role and Mechanism of this compound-ethyl
This compound-ethyl is a synthetic plant growth regulator from the cyclohexanedione chemical class.[1][2] It is primarily applied as a foliar spray to manage growth in various cereal crops and turfgrass species.[2][3] Its core function is to reduce vertical shoot growth, which translates to benefits such as reduced mowing frequency, prevention of lodging in crops, and improved turf density and quality.[3][4][5]
The efficacy of this compound-ethyl stems from its targeted interference with the gibberellin (GA) biosynthesis pathway. Upon absorption, it is hydrolyzed to its active form, this compound acid.[4] This molecule acts as a structural mimic of 2-oxoglutarate, a co-substrate for dioxygenase enzymes in the late stages of GA production.[1][4] Specifically, it competitively inhibits GA3-oxidase, the enzyme that catalyzes the conversion of inactive GA₂₀ to the biologically active GA₁, which is a primary driver of cell elongation.[4][6] This precise mode of action results in a reduction in internode length without significantly affecting cell division, leading to more compact and dense plant growth.[7][8]
Signaling Pathway of this compound-ethyl
Caption: Mechanism of this compound-ethyl action.
Comparative Performance: this compound-ethyl vs. Alternative PGRs
The selection of a PGR depends on the target species, desired outcome, and management context. This compound-ethyl is often compared with other GA inhibitors, such as paclobutrazol and flurprimidol, as well as PGRs with different modes of action, like ethephon.
A key distinction lies in their site of uptake. This compound-ethyl is primarily absorbed through the foliage, offering a relatively rapid response and flexibility in application.[4][7] In contrast, paclobutrazol and flurprimidol are mainly root-absorbed, which can lead to longer-lasting regulation but may also have more persistent effects on the soil environment.[7]
| Feature | This compound-ethyl | Paclobutrazol | Flurprimidol | Ethephon |
| PGR Class | Class A: Late-stage GA inhibitor[9] | Class B: Early-stage GA inhibitor[9] | Class B: Early-stage GA inhibitor[9] | Class E: Ethylene promoter[7][9] |
| Primary Uptake | Foliar[7] | Root[7] | Root[7] | Foliar[7] |
| Primary Effect | Reduces cell elongation[4] | Reduces cell elongation[7] | Reduces cell elongation[7] | Inhibits growth, promotes senescence[7] |
| Turf Quality | Generally improves or maintains quality and color[10][11][12] | Can cause discoloration; darker leaves[12] | Can improve overall appearance[12] | Can cause injury if misused[7] |
| Root Growth | Variable effects reported; some studies show no negative impact[8][13][14] | May inhibit root growth | May inhibit root growth | Can impact root development |
| Rebound Effect | Pronounced; requires consistent application schedule[7][10] | Less pronounced | Less pronounced | Not a primary concern |
| Species Specificity | Effective on a wide range of cool and warm-season grasses[6][15][16] | Varies by turf species[7] | Varies by turf species[7] | Used for specific purposes like seedhead suppression[7] |
Long-Term Effects of Repeated this compound-ethyl Applications
Sustained use of this compound-ethyl has been the subject of numerous studies, revealing a range of cumulative effects on plant physiology and health.
Positive and Deleterious Implications
A multi-year study on Kentucky bluegrass found that repeated applications over three growing seasons did not result in any deleterious implications.[10][11][17] Instead, consistent benefits were observed, including:
-
Improved Turf Quality: Turf treated with this compound-ethyl consistently displayed better visual quality than untreated turf.[10][11][18]
-
Disease Suppression: A notable reduction in dollar spot disease (Sclerotinia homeocarpa) was observed.[10][11]
-
Enhanced Stress Tolerance: Long-term programs can improve tolerance to various abiotic stresses. Studies have shown that this compound-ethyl application can lead to increased accumulation of water-soluble carbohydrates and improved cell membrane stability, which are crucial for drought and heat tolerance.[6][18][19][20] It has also been shown to enhance traffic tolerance and fall color retention in some species.[20][21][22][23]
However, some potential negative effects have been noted:
-
Discoloration: Temporary discoloration or a reddish hue has been reported, particularly in bermudagrass, especially with higher application rates or certain timings.[12][16]
-
Reduced Cold Tolerance: Some research suggests that late-season applications may negatively impact the cold hardiness of certain warm-season grasses by reducing their ability to accumulate cryoprotectants.[24]
-
The "Rebound" Effect: A critical aspect of long-term management is the post-suppression rebound, where turf growth can exceed that of untreated areas after the effects of the application wear off.[7][10] This necessitates a sustained application protocol. Inconsistent application can compromise plant health and negate the benefits of the program.[7]
Managing the Rebound Effect with Growing Degree Day (GDD) Models
The rebound effect is a direct consequence of the plant's metabolic processes breaking down the active this compound acid.[7] The rate of this metabolism is highly dependent on temperature. To maintain uniform growth suppression and avoid the rebound phase, modern application protocols are often based on Growing Degree Day (GDD) models rather than a fixed calendar schedule.[7] Research indicates that for consistent suppression on golf greens, this compound-ethyl should be reapplied approximately every 200 GDD (using a base of 32°F or 0°C).[7] This scientific approach ensures that applications are timed to the plant's physiological state, providing more consistent and predictable results.
Experimental Protocol for Assessing Long-Term PGR Efficacy
To objectively assess the long-term effects of a PGR like this compound-ethyl, a robust, self-validating experimental design is crucial. The following protocol outlines a comprehensive approach.
Objective: To evaluate the cumulative effects of repeated this compound-ethyl applications on turfgrass quality, growth, and physiological stress markers compared to an untreated control and an alternative PGR.
Materials:
-
Established turfgrass plots (e.g., Kentucky bluegrass, Perennial ryegrass)
-
This compound-ethyl (e.g., Primo Maxx®)
-
Alternative PGR (e.g., Paclobutrazol)
-
Calibrated sprayer
-
Mower with collection basket
-
Drying oven
-
Spectrophotometer
-
Soil probe
-
Weather station for GDD calculation
Experimental Workflow
Caption: Workflow for long-term PGR efficacy trials.
Methodology:
-
Plot Establishment:
-
Use a uniform area of mature turf. Divide the area into plots of at least 2m x 2m.
-
Employ a randomized complete block design with a minimum of three replications for each treatment:
-
Untreated Control
-
This compound-ethyl (applied per GDD model)
-
Alternative PGR (applied per label recommendations)
-
-
-
Application:
-
Apply treatments using a CO₂-pressurized sprayer calibrated to deliver a precise volume, ensuring uniform coverage.
-
For the this compound-ethyl treatment, track GDD (Base 0°C) daily. Reapply when the cumulative GDD since the last application reaches ~200.[7]
-
-
Data Collection and Analysis:
-
Clipping Yield: Mow plots weekly at a consistent height, collect all clippings, dry them in an oven at 65°C for 48 hours, and record the dry weight. This provides a direct measure of vertical growth suppression.
-
Turf Quality: Visually rate plots weekly on a scale of 1-9 (9 = best quality), assessing color, density, and uniformity.
-
Root Mass: At the beginning and end of each growing season, collect soil cores from each plot. Wash away soil to isolate roots, dry, and weigh them to assess any impact on root development.
-
Carbohydrate Analysis: Periodically sample crown and leaf tissue for analysis of water-soluble carbohydrates. This is a key indicator of energy storage and stress tolerance potential.[18][19]
-
-
Self-Validation and Causality:
-
The inclusion of an untreated control is essential to validate that any observed effects are due to the PGR and not environmental factors.
-
Comparing a foliar-absorbed (this compound-ethyl) with a root-absorbed (paclobutrazol) PGR helps elucidate the causal link between uptake mechanism and long-term soil/root interactions.
-
Correlating GDD with clipping yield demonstrates the causal relationship between temperature-dependent metabolism and PGR efficacy, validating the GDD model's utility.
-
Conclusion
Repeated, long-term application of this compound-ethyl, when managed correctly, offers significant benefits beyond simple growth suppression. Evidence strongly supports its role in enhancing overall turfgrass quality, density, and abiotic stress tolerance without deleterious long-term effects on plant health.[10][11] The primary challenge lies in managing the post-suppression rebound, which can be effectively controlled through a scientifically-grounded application schedule based on GDD models.[7] Compared to root-absorbed alternatives like paclobutrazol, this compound-ethyl's foliar uptake provides application flexibility, though its effects are less persistent. The choice of PGR should be guided by specific management goals, target species, and an understanding of the physiological implications of each mode of action.
References
-
Lickfeldt, D. W., D. W. Spak, B. E. Branham, and T. B. Voigt. (2001). Implications of repeated this compound-ethyl applications on Kentucky bluegrass. Agronomy Journal, 93(5), 1164-1168. [Link]
- Rademacher, W. (2015). Plant Growth Regulators: Backgrounds and Uses in Plant Production.
-
Pannacci, E., G. Covarelli, and F. Tei. (2004). Evaluation of this compound-ethyl for growth regulation of five cool-season turfgrass species. Acta Horticulturae, 661, 349-351. [Link]
- Agwa, A. M., M. A. K. Shaddad, and S. M. Al-Ghamdi. (2021). Leaf physiological and water soluble carbohydrate content responses to this compound-ethyl application of sports turf grasses exposed to water stress. Asian Plant Research Journal, 7(3), 36-49.
- Czeluscinski, W., K. Jankowski, J. Kolczarek, and M. Wisniewska-Kadzajan. (2017). Effects of this compound-ethyl on turfgrass growth and frequency of mowing. Applied Ecology and Environmental Research, 15(3), 739-746.
- McCann, S. E., and B. Huang. (2007). Effects of this compound-ethyl on Drought Responses in Creeping Bentgrass Associated with Water Use and Osmotic Adjustment. HortScience, 42(3), 662-666.
-
Food and Agriculture Organization of the United Nations. (2013). This compound-ethyl (271). Retrieved from [Link]
- Gholizadeh, A., M. Arghavani, and H. Aminifard. (2017). Cold hardiness in bermudagrass cultivars as affected by the sequential this compound-ethyl application during growing season. Journal of Applied Horticulture, 19(2), 143-148.
- McCullough, P. E., H. Liu, and L. B. McCarty. (2007). This compound-Ethyl Application Regimens Influence Growth, Quality, and Performance of Bermuda Grass and Creeping Bentgrass Putting Greens. HortScience, 42(1), 121-126.
- Reasor, E. H., and J. T. Brosnan. (2020). Evaluation of Fall and Winter this compound-ethyl Applications on Ultradwarf Bermudagrass Putting Green Color, Quality, and Green Cover. HortScience, 55(12), 1968-1976.
- Sattar, A., M. A. Cheema, M. A. Wahid, M. A. Farooq, and A. Khaliq. (2017). Effects of Sequential this compound-Ethyl Applications and Traffic on Growth of Perennial Ryegrass (Lolium perenne L.). Horticultural Science and Technology, 35(4), 485-493.
- Li, D., Y. Wang, and B. Huang. (2019). Mechanisms of Environmental Stress Tolerance in Turfgrass. International Journal of Molecular Sciences, 20(19), 4930.
- Ervin, E. H., and X. Zhang. (2007). Effect of Plant Growth Regulators on Creeping Bentgrass during Heat, Salt, and Combined Stress. HortScience, 42(3), 667-672.
- Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.
- Zagonel, J., E. S. V. de Venancio, and A. C. Kunz. (2002). Influence of this compound-ethyl on growth and development of winter wheat. Journal of Plant Protection Research, 42(1), 139-144.
- Adams, R., E. Kerber, K. Pfister, and E. W. Weiler. (1992). Studies on the action of the new growth retardant CGA 163'935 (cimectacarb). In Progress in Plant Growth Regulation (pp. 818-827). Springer, Dordrecht.
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An Independent Verification Guide to Trinexapac-Ethyl's Yield Enhancement Claims in Barley
This guide provides a critical evaluation of the yield enhancement claims associated with trinexapac-ethyl (TE), a widely used plant growth regulator (PGR) in barley cultivation. It is intended for researchers, agronomists, and crop science professionals seeking an objective comparison of its performance, supported by experimental data and a clear understanding of its physiological mechanism. We will dissect the available independent research to move beyond marketing claims and provide a scientifically grounded perspective on where and how this molecule can be effectively utilized.
Introduction: The Dual Promise of this compound-Ethyl in Barley Production
This compound-ethyl is a synthetic plant growth regulator belonging to the cyclohexanedione chemical class.[1] Its primary and most well-documented effect on cereal crops, including barley, is the reduction of stem elongation, which leads to shorter, sturdier plants.[2] This is a direct consequence of its mode of action: the inhibition of gibberellin biosynthesis.[3] By mitigating the risk of lodging—the bending or breaking of stems, often caused by wind and rain—TE promises to protect yield potential, particularly in highly productive environments with high nitrogen inputs.[4]
However, the claims often extend beyond mere lodging control to direct "yield enhancement." This guide will scrutinize this claim by examining the conditions under which this compound-ethyl application may lead to a net increase in grain yield and when it might be ineffective or even detrimental.
Mechanism of Action: A Targeted Intervention in Hormone Synthesis
To understand the effects of this compound-ethyl, one must first grasp its interaction with the gibberellin (GA) biosynthesis pathway. GAs are a class of plant hormones crucial for cell elongation. This compound-ethyl acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for dioxygenases that catalyze the final steps of GA formation.[3] Specifically, it inhibits the 3β-hydroxylase enzyme, which is responsible for converting inactive GAs (like GA20) into highly active forms (like GA1) that promote stem growth.[3] This targeted inhibition leads to a temporary halt in cell elongation, resulting in more compact plant architecture.
Other PGRs, such as chlormequat chloride, also inhibit GA biosynthesis but act at an earlier stage in the pathway, blocking the cyclases that produce the GA precursor, ent-kaurene.[3][4] This difference in the point of intervention can lead to variations in efficacy and crop response, with barley being noted as generally more responsive to later-stage inhibitors like this compound-ethyl.[4]
Caption: Gibberellin biosynthesis pathway and points of inhibition by PGRs.
Performance Comparison: this compound-Ethyl vs. Alternatives
The primary alternatives to this compound-ethyl in barley are chlormequat chloride and ethephon. Independent studies consistently show that this compound-ethyl provides a more reliable and significant reduction in plant height and lodging in barley compared to chlormequat chloride.[4][5]
A multi-year, multi-location study in Western Canada on 'CDC Copeland' malting barley provides a clear comparative dataset. While all tested PGRs (this compound-ethyl, chlormequat chloride, and ethephon) reduced plant height to some extent, this compound-ethyl showed the most consistent and largest reductions in lodging.[5] Ethephon also reduced lodging but was less consistent.[5] Notably, in this comprehensive study, none of the PGRs, including this compound-ethyl, had a significant positive effect on grain yield.[5]
| Parameter | This compound-ethyl | Chlormequat Chloride | Ethephon | Untreated Control | Source |
| Lodging Reduction | Most consistent and largest reduction | Inconsistent effects | Reduced lodging in 36% of comparisons | N/A | [5] |
| Height Reduction | Significant (avg. 4 cm) | Not statistically significant | Significant (avg. 5 cm) | N/A | [4][5] |
| Grain Yield Effect | No significant effect | No significant effect | No significant effect | N/A | [4][5] |
| Kernel Weight | Reduced | Limited effect | Reduced | N/A | [5][6] |
| Grain Protein | No significant effect | No significant effect | No significant effect | N/A | [5] |
Table 1: Summary of comparative performance of Plant Growth Regulators in 'CDC Copeland' barley from a multi-year Canadian study.[4][5][6]
The Yield Question: Protection vs. Enhancement
The core of the issue is whether this compound-ethyl actively enhances yield or merely protects the inherent yield potential of a crop by preventing lodging. The evidence strongly suggests the latter is its primary role.
-
Yield Protection: In environments with a high risk of lodging (e.g., high nitrogen fertilization, heavy rainfall, susceptible varieties), the prevention of lodging by TE can lead to a significant yield benefit compared to an untreated, lodged crop. Lodging can cause poor grain fill, harvesting difficulties, and increased disease, all of which reduce final yield.[2]
-
No Inherent Yield Boost: In the absence of lodging, the application of this compound-ethyl does not consistently increase grain yield.[4][5] Some studies have even reported yield decreases, particularly when the crop is under stress from drought or adverse weather conditions around the time of application.[2] This suggests that the physiological stress of the growth regulation process itself can have a negative impact if not outweighed by the benefit of lodging prevention.
-
Potential for Indirect Enhancement: One study on winter cereals observed a 3-8% yield increase with TE application even in the absence of significant lodging.[7] The authors hypothesized this could be due to optimized distribution of photoassimilates to reproductive organs rather than vegetative growth.[8] However, this finding is not consistently replicated across the majority of barley-specific studies, which often report no yield impact or even slight reductions in kernel weight.[5][6]
Therefore, the claim of "yield enhancement" should be interpreted with caution. The most reliable outcome is yield protection in lodging-prone scenarios.
Protocol for Independent Verification: A Field-Scale Trial
To independently verify the effects of this compound-ethyl on a specific barley variety in a given environment, a robust, replicated field trial is essential.
Objective: To quantify the agronomic and economic impact of this compound-ethyl application on barley yield, lodging, and grain quality compared to an untreated control.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Treatments:
-
Untreated Control: No PGR application.
-
This compound-ethyl Treatment: Applied at the manufacturer's recommended rate and timing.
-
-
Plot Size: Field-length strips, with each strip being at least the width of the combine header to ensure accurate yield data.
-
Management: All other agronomic practices (variety, seeding rate, fertilization, weed and disease control) must be uniform across all plots.
Methodology:
-
Site Selection: Choose a field with uniform soil type and a history of good fertility. A field with a higher risk of lodging is ideal for observing the primary effect.
-
Trial Establishment:
-
Randomly assign the two treatments to the strips within each of the four blocks.
-
Mark the location of each treatment strip with GPS and physical flags.
-
-
Application:
-
Apply this compound-ethyl at the recommended growth stage, typically between Zadoks GS30 (stem elongation) and GS33 (third node detectable).[4] Use a calibrated sprayer to ensure accurate dosage.
-
-
In-Season Data Collection:
-
Plant Height: At the soft dough stage, measure the height of at least 20 plants from the soil surface to the top of the spike (excluding awns) in each plot.
-
Lodging Score: At physiological maturity, visually assess the percentage of the plot area that is lodged and the severity of the lodging on a scale (e.g., 1-9, where 1 is no lodging and 9 is completely flat).
-
-
Harvest:
-
Harvest each strip individually using a combine equipped with a calibrated yield monitor.
-
Record the grain yield (t/ha or bu/ac) and moisture content for each strip. Adjust all yields to a standard moisture content.
-
-
Grain Quality Analysis:
-
Collect a representative grain sample from each strip.
-
Analyze for key quality parameters such as thousand-kernel weight, test weight, and grain protein content.
-
-
Statistical Analysis:
-
Analyze the collected data (yield, height, lodging, quality parameters) using an Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Determine if there are statistically significant differences between the untreated control and the this compound-ethyl treatment.
-
Caption: Workflow for an independent field trial of this compound-ethyl in barley.
Conclusion and Recommendations
Independent verification from numerous field studies presents a clear picture of this compound-ethyl's role in barley cultivation.
-
Expertise & Experience: this compound-ethyl is an effective and reliable tool for managing plant height and reducing lodging in barley, superior in consistency to older chemistries like chlormequat chloride.[5] Its primary value lies in high-yield potential scenarios where intensive management practices increase the risk of lodging.
-
Trustworthiness: The claim of direct "yield enhancement" is not robustly supported by independent data. The predominant effect is the protection of yield potential that would otherwise be lost to lodging. In stress-free, non-lodging conditions, a yield benefit is unlikely, and a slight yield depression is possible.[2]
-
Authoritative Grounding: The mechanism of action via late-stage gibberellin biosynthesis inhibition is well-established.[3] The decision to use this compound-ethyl should be a risk management calculation based on the specific variety's lodging resistance, the nitrogen fertilization strategy, and the historical weather patterns of the growing region. Application to a crop that is already under environmental stress should be avoided.[2]
Ultimately, this compound-ethyl should be viewed as an insurance policy against yield loss from lodging, not a standalone yield stimulant. Independent, on-farm trials are the most effective way to determine its economic benefit under local conditions.
References
-
Miziniak, W., Matysiak, K., & Kaczmarek, S. (2017). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Journal of Plant Protection Research, 57(3), 229-236. [Link]
-
Izydorczyk, M. S., et al. (2020). Effects of plant growth regulator application on the malting quality of barley. Journal of the Science of Food and Agriculture, 100(5), 2239-2248. [Link]
-
Tidemann, L. H., et al. (2020). Effects of plant growth regulator applications on malting barley in western Canada. Canadian Journal of Plant Science, 100(5), 485-497. [Link]
-
Izydorczyk, M. S., et al. (2020). Effects of plant growth regulator application on the malting quality of barley. PubMed, 31875963. [Link]
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SaskBarley. (2024). 2024 Results and Protocols: Barley Seeding Rates, Fertility and Plant Growth Regulators. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science of Growth Regulation: How this compound-ethyl Impacts Plant Physiology. [Link]
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Haugh, B. P., et al. (2021). This compound‐ethyl rate and timing impact on malt barley production in Virginia. Crop, Forage & Turfgrass Management, 7(1), e20087. [Link]
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Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. [Link]
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March, T., et al. (2013). Gibberellin biosynthesis: simplified route and locus of action of growth inhibitors. ResearchGate. [Link]
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SaskBarley. Incorporating Plant Growth Regulators on Saskatchewan Barley Farms. [Link]
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Field Crop News. (2020). Plant Growth Regulator on-farm Trial Protocol. [Link]
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Miziniak, W., et al. (2017). Influence of CCC and this compound-ethyl on the expression of genes involved in gibberellic biosynthesis and metabolism pathway in isogenic line with Rht12 dwarfing gene. Acta Scientiarum Polonorum Hortorum Cultus. [Link]
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Birchip Cropping Group. (2016). Plant Growth Regulator use in Barley. [Link]
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Irrigated Cropping Council. (2017). Plant Growth Regulators Trials - Barley. [Link]
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Miziniak, W., et al. (2017). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Semantic Scholar. [Link]
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Miziniak, W., et al. (2017). Original Article. Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. FAO AGRIS. [Link]
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Miziniak, W., et al. (2017). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. Biblioteka Nauki. [Link]
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Miziniak, W., et al. (2017). Studies on this compound-ethyl dose reduction by combined application with adjuvants in spring barley. ResearchGate. [Link]
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Matysiak, K. (2006). INFLUENCE OF this compound-ETHYL ON GROWTH AND DEVELOPMENT OF WINTER WHEAT. Semantic Scholar. [Link]
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Subedi, M., et al. (2021). Winter cereal responses to dose and application timing of this compound‐ethyl. Crop Science, 61(4), 2722-2732. [Link]
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Sanglard, M., et al. (2020). This compound-ethyl as an Alternative to Reduce Lodging and Preserve Grain Yield and Quality of Rye. IDEAS/RePEc. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Trinexapac
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Trinexapac-ethyl, a plant growth regulator, is a compound that demands meticulous handling not only during application but, critically, through its disposal.[1] Improper disposal poses significant risks to environmental and human health, underscoring the necessity of adhering to stringent, validated protocols.[1][2]
This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound waste. We will move beyond simple instructions to explain the causality behind these procedures, grounding our recommendations in established regulatory standards and the chemical properties of the compound itself.
Part 1: The Disposal Imperative: Understanding this compound's Environmental Profile
This compound-ethyl is classified as being very toxic to aquatic life with long-lasting effects (H410).[2][3] This designation is the primary driver for the rigorous disposal protocols outlined here. Release into sewer systems or waterways is strictly prohibited, as the compound can disrupt aquatic ecosystems.[3][4]
The disposal of all pesticides is governed by a dual regulatory framework in the United States:
-
The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act governs the sale, distribution, and use of pesticides, and mandates that legally binding disposal instructions be included on the product label.[5][6]
-
The Resource Conservation and Recovery Act (RCRA): Once a pesticide is declared a waste, its disposal is governed by RCRA, which provides a "cradle-to-grave" system for tracking hazardous waste to ensure it is managed responsibly.[5][7][8]
Adherence to these regulations is not optional; it is a legal and ethical responsibility. State and local regulations may impose even stricter requirements.[5][9]
Part 2: Waste Characterization and Handling Protocols
Proper disposal begins with correct characterization of the waste material. This compound-related waste in a laboratory setting typically falls into one of three categories.
| Waste Type | Description | Primary Disposal Route | Key Precautions |
| Unused or Excess Product | Concentrated or diluted this compound-ethyl that is no longer needed, is expired, or is otherwise unusable. | Licensed Hazardous Waste Contractor (via incineration or chemical destruction).[1][3][10] | Do NOT discharge to sewer systems.[3] Do not contaminate water, foodstuffs, or feed.[11] |
| Empty Containers | Original packaging that has held this compound-ethyl. | Triple-rinse; then recycling, reconditioning, or sanitary landfill.[3][12] | Puncture container after rinsing to prevent reuse.[3][12] Rinsate must be collected and used as product.[12] |
| Spill & Decontamination Waste | Absorbent materials, contaminated PPE, and soil used to clean up a this compound spill. | Licensed Hazardous Waste Contractor.[1][11] | Isolate the spill area immediately.[11] Prevent entry into drains and waterways.[10][12] |
Personal Protective Equipment (PPE) is non-negotiable. When handling any form of this compound waste, always wear appropriate PPE, including chemical-resistant gloves and safety glasses or goggles.[3][10] If there is a risk of aerosol or dust formation, respiratory protection should be utilized.[3][4]
Part 3: Validated Experimental Methodologies for Disposal
The following protocols provide step-by-step methodologies for the most common disposal-related tasks in a laboratory setting.
Experimental Protocol 1: Decontamination of Empty this compound Containers
-
Objective: To render an "empty" pesticide container non-hazardous by removing residual this compound-ethyl, allowing for disposal as standard solid waste or recycling. The underlying principle is that a thoroughly rinsed container is no longer considered hazardous waste under RCRA.[13]
-
Methodology:
-
Initial Draining: Empty the container completely into the spray tank or a collection vessel for later use. Allow it to drain for at least 30 seconds after the steady flow has stopped.[14]
-
First Rinse: Fill the empty container approximately one-quarter full with clean water.[9][14]
-
Agitation: Securely replace the cap and shake the container vigorously for 30 seconds to ensure the water contacts all interior surfaces.[9][14]
-
Rinsate Collection: Pour the rinse water (rinsate) from the container into the spray tank to be used as part of the pesticide application.[9][12] This is a critical step; the rinsate contains active ingredients and must be used as a pesticide, not disposed of as waste. Allow the container to drain for another 30 seconds.
-
Repeat: Repeat steps 2 through 4 two more times for a total of three rinses.[9][14]
-
Final Preparation: Puncture the container to make it unusable for any other purpose.[3][12] The cap can be disposed of as regular solid waste. The container can now be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[3][12]
-
Experimental Protocol 2: Spill Management and Decontamination
-
Objective: To safely contain, neutralize, and collect spilled this compound-ethyl while preventing environmental release and personnel exposure.
-
Methodology:
-
Isolate the Area: Immediately restrict access to the spill area to prevent cross-contamination.[11]
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and if necessary, respiratory protection.[3]
-
Contain the Spill: Stop the source of the leak if it is safe to do so. Create a dike around the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite to prevent it from spreading or entering drains.[10][11]
-
Absorb and Collect: Cover and absorb the spilled material with the absorbent.[11] Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable, and clearly labeled waste container.[3][10][12]
-
Decontaminate the Surface: Wash the contaminated area thoroughly with a hard water detergent and water.[11]
-
Collect Wash Water: Collect all contaminated wash water using additional absorbent material. Place this material into the same hazardous waste container.[11] Do not allow wash water to enter drains.[10]
-
Arrange for Disposal: Seal the waste container and arrange for pickup and disposal by a licensed hazardous waste contractor.[1][2]
-
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for managing this compound waste in a laboratory environment.
Caption: Decision workflow for the proper disposal of different types of this compound waste.
References
-
SAFETY DATA SHEET - CANDOPA. Agpro NZ. [Link]
-
Plant Growth Retarder- this compound-ethyl. Zhengzhou Delong Chemical Co., Ltd. (2022-09-14). [Link]
-
Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses. [Link]
-
This compound-ethyl. Agro-care Chemical. [Link]
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8830-02, this compound-ETHYL 250 g/l EC - Safety Data Sheet. Cheminova A/S. (2017-06). [Link]
-
8810-02, this compound-ETHYL 120 g/l ME - Safety Data Sheet. ProGreen. (2015-12). [Link]
-
This compound-ethyl | C13H16O5 | CID 92421. PubChem, National Institutes of Health. [Link]
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). [Link]
-
The Law on Pesticide Wastes. National Pesticide Information Center. [Link]
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ICSC 1268 - this compound-ETHYL. Inchem.org. (2021). [Link]
-
This compound-ethyl - Chemical Details. Pesticide Info. [Link]
-
Pesticide Storage and Disposal. Mass.gov. [Link]
-
This compound-ethyl Human Health Risk Assessment. Regulations.gov. [Link]
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This compound-ethyl (Ref: CGA 163935). Agriculture and Environment Research Unit (AERU). [Link]
-
PI-18/PI010: Proper Disposal of Pesticide Waste. University of Florida, IFAS Extension. [Link]
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This compound (Ref: CGA 179500). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
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Pesticide and Container Disposal. The Pesticide Stewardship Alliance (TPSA). [Link]
-
This compound-ethyl and MODDUS. Health Canada Pest Management Regulatory Agency. (2020-09-09). [Link]
-
Pesticide Container Disposal. University of Arkansas Cooperative Extension Service. [Link]
-
PESTICIDE CONTAINER DISPOSAL. Iowa Department of Natural Resources. [Link]
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Navigating the Safe Handling of Trinexapac: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development and agricultural science, our commitment to safety is as paramount as our pursuit of innovation. Trinexapac-ethyl, a widely used plant growth regulator, is a valuable tool in our research. However, like any active chemical compound, understanding and mitigating its potential hazards is crucial for ensuring a safe laboratory environment. This guide provides a detailed, experience-driven approach to the personal protective equipment (PPE) required for handling this compound, along with essential protocols for its disposal.
Understanding the Risks: The "Why" Behind the Precautions
This compound-ethyl presents several potential hazards that necessitate a comprehensive safety strategy. While it has low acute oral and dermal toxicity, it is classified as harmful if inhaled and can cause serious eye irritation.[1][2] Furthermore, some formulations may cause an allergic skin reaction, and prolonged or repeated exposure could lead to organ damage.[3] The primary routes of occupational exposure are through the skin and eyes, making barrier protection a cornerstone of safe handling.[4]
Environmentally, this compound-ethyl is very toxic to aquatic life with long-lasting effects, which underscores the importance of proper disposal to prevent environmental contamination.[2][5][6]
Core Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the essential PPE for various tasks involving this compound.
| Task | Required PPE | Rationale |
| Mixing and Loading Concentrates | - Chemical-resistant gloves (e.g., nitrile, butyl rubber)- Coveralls over a long-sleeved shirt and long pants- Goggles or a face shield- Chemical-resistant apron | - High risk of splashes and spills of concentrated product.[7]- Protects against direct skin and eye contact. |
| Application (Spraying) | - Chemical-resistant gloves- Coveralls over a long-sleeved shirt and long pants- Safety glasses with side shields | - Potential for contact with spray mist.- Gloves are not required if applying from within a closed cab.[8] |
| Cleaning and Maintenance | - Chemical-resistant gloves- Coveralls over a long-sleeved shirt and long pants- Goggles or a face shield | - Contact with potentially contaminated equipment. |
| Spill Cleanup | - Chemical-resistant gloves- Coveralls- Goggles or a face shield- Respiratory protection (if vapors/mists are generated) | - High risk of exposure to a significant amount of the chemical. |
A Deeper Dive into PPE Selection:
-
Gloves: Opt for chemical-resistant gloves such as nitrile or butyl rubber.[4][9] Avoid leather or cloth gloves as they can absorb and hold the chemical against your skin.[8] Before removing gloves, wash their exterior with soap and water.[8]
-
Body Protection: Coveralls worn over a long-sleeved shirt and long pants provide a double layer of protection.[8] If the pesticide gets inside your clothing, remove it immediately and wash the affected skin area thoroughly.[8][10]
-
Eye Protection: Goggles or a face shield are mandatory during mixing and loading to protect against splashes.[8] For general application, safety glasses with side shields are recommended.[11]
-
Respiratory Protection: While not always required, if you are working in a poorly ventilated area or there is a risk of inhaling vapors or spray mist, a P2 filter respirator for harmful particles should be used.[3][6]
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps.
Step-by-Step PPE Protocol:
-
Donning PPE:
-
Wash your hands and face before putting on any PPE.
-
Put on your coveralls over your personal clothing.
-
Next, put on your chemical-resistant boots.
-
Put on your gloves, ensuring your coverall sleeves are tucked into the gloves.
-
Finally, put on your eye and respiratory protection.
-
-
Doffing PPE:
-
Wash the outside of your gloves before removing any other PPE.
-
Remove your respirator and eye protection.
-
Remove your coveralls, rolling them down and away from your body to avoid contaminating your inner clothing.
-
Remove your boots.
-
Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them.
-
Wash your hands and face thoroughly with soap and water.
-
Disposal Plan: A Critical Final Step
Proper disposal of this compound and its containers is essential to protect yourself and the environment.
Detailed Disposal Procedures:
-
Unused or Excess Product: Dispose of unused this compound at a licensed hazardous-waste disposal contractor or collection site.[12] Alternatively, it can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[6][12] Do not contaminate water, food, or feed during storage or disposal.[12]
-
Empty Containers:
-
Triple rinse the container (or the equivalent).[12]
-
The rinsate should be added to the spray tank.[2]
-
If possible, offer the rinsed container for recycling or reconditioning.[12]
-
If recycling is not an option, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.[12]
-
-
Spill Cleanup:
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research environment.
References
-
Quali-Pro® T-Nex® Safety Data Sheet. Control Solutions, Inc.
-
Proper Disposal of this compound: A Guide for Laboratory Professionals. Benchchem.
-
This compound-ethyl Label. Health Canada Pest Management Regulatory Agency.
-
This compound-ethyl Material Safety Data Sheet. Ningbo Huili Import & Export Co., Ltd.
-
This compound-ethyl - Safety Data Sheet. ChemicalBook.
-
CANDOPA SAFETY DATA SHEET. Agpro NZ.
-
This compound-ETHYL 250 g/l EC Safety Data Sheet. Cheminova A/S.
-
8830-02, this compound-ETHYL 250 g/l EC Safety Data Sheet. Cheminova A/S.
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This compound-ethyl (Ref: CGA 163935). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
-
This compound-Ethyl 1 AQ Label. PrimeraOne.
-
This compound-ethyl Human Health Risk Assessment. U.S. Environmental Protection Agency.
-
Updated peer review of the pesticide risk assessment of the active substance this compound (variant evaluated this compound‐ethyl). European Food Safety Authority (EFSA).
-
This compound-ethyl 365. Joint Meeting on Pesticide Residues (JMPR).
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This compound-Ethyl. PubChem, National Center for Biotechnology Information.
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
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ICSC 1268 - this compound-ETHYL. International Programme on Chemical Safety.
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The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
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Personal Protective Equipment for Working With Pesticides. University of Missouri Extension.
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
